NRX-103095
Description
Properties
Molecular Formula |
C22H16Cl2F3N3O3S |
|---|---|
Molecular Weight |
530.3 g/mol |
IUPAC Name |
4-(2,6-dichlorophenyl)sulfanyl-N-[3-(dimethylcarbamoyl)phenyl]-2-oxo-6-(trifluoromethyl)-1H-pyridine-3-carboxamide |
InChI |
InChI=1S/C22H16Cl2F3N3O3S/c1-30(2)21(33)11-5-3-6-12(9-11)28-19(31)17-15(10-16(22(25,26)27)29-20(17)32)34-18-13(23)7-4-8-14(18)24/h3-10H,1-2H3,(H,28,31)(H,29,32) |
InChI Key |
BGEHEUAOZPAMKC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=CC(=CC=C1)NC(=O)C2=C(C=C(NC2=O)C(F)(F)F)SC3=C(C=CC=C3Cl)Cl |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling the Mechanism of Action of NRX-103095: A Molecular Glue for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
NRX-103095 is a novel small molecule that acts as a "molecular glue," fostering the targeted degradation of β-catenin, a key protein implicated in cancer pathogenesis. By enhancing the interaction between β-catenin and its cognate E3 ubiquitin ligase, SCFβ-TrCP, this compound triggers the ubiquitylation and subsequent proteasomal degradation of a mutated form of β-catenin. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including detailed experimental protocols and quantitative data, to support further research and development in the field of targeted protein degradation.
Core Mechanism of Action: Enhancing a Natural Protein-Protein Interaction
This compound functions as an enhancer of the protein-protein interaction (PPI) between β-catenin and β-TrCP, a substrate recognition component of the SCF E3 ubiquitin ligase complex.[1][2][3][4] In its physiological role, SCFβ-TrCP recognizes and binds to phosphorylated β-catenin, marking it for ubiquitylation and subsequent degradation by the proteasome. However, certain mutations in β-catenin can impair this recognition, leading to its accumulation and the activation of oncogenic signaling pathways.
This compound acts as a molecular glue to overcome this deficit, effectively restoring the natural degradation process.[2] It achieves this by increasing the binding affinity between the phosphorylated Ser33/Ser37 β-catenin peptide and β-TrCP.[1] This enhanced interaction facilitates the transfer of ubiquitin molecules to β-catenin, flagging it for destruction by the cellular protein degradation machinery.
Signaling Pathway Diagram
Caption: Mechanism of action of this compound.
Quantitative Data
The following table summarizes the key quantitative measure of this compound's activity.
| Parameter | Value | Description | Reference |
| EC50 | 163 nM | The half-maximal effective concentration for the enhancement of pSer33/Ser37 β-catenin peptide binding to β-TrCP. | [1] |
Experimental Protocols
The characterization of this compound's mechanism of action relies on a suite of biochemical and cell-based assays. The following sections provide detailed methodologies for these key experiments.
AlphaScreen Assay for PPI Enhancement
This assay is used to quantify the ability of this compound to enhance the interaction between β-catenin and β-TrCP.
Experimental Workflow Diagram
Caption: Workflow for the AlphaScreen assay.
Methodology:
-
Reagent Preparation:
-
Prepare a biotinylated peptide corresponding to the N-terminus of β-catenin, phosphorylated at Ser33 and Ser37.
-
Prepare a glutathione S-transferase (GST)-tagged β-TrCP protein.
-
Prepare AlphaScreen Streptavidin Donor beads and anti-GST Acceptor beads according to the manufacturer's instructions.
-
Prepare a serial dilution of this compound in an appropriate buffer (e.g., PBS with 0.1% BSA).
-
-
Assay Procedure:
-
In a 384-well microplate, add the biotinylated β-catenin peptide, GST-tagged β-TrCP, and the serial dilutions of this compound.
-
Incubate the mixture at room temperature for a defined period (e.g., 30 minutes) to allow for binding.
-
Add the Streptavidin Donor beads and anti-GST Acceptor beads to the wells.
-
Incubate the plate in the dark at room temperature for a further period (e.g., 60 minutes).
-
-
Data Acquisition and Analysis:
-
Read the plate using an AlphaScreen-compatible plate reader.
-
The signal generated is proportional to the proximity of the donor and acceptor beads, which is a direct measure of the β-catenin/β-TrCP interaction.
-
Plot the signal intensity against the concentration of this compound and fit the data to a dose-response curve to determine the EC50 value.
-
In Vitro Ubiquitylation Assay
This assay is performed to confirm that the enhanced interaction promoted by this compound leads to the ubiquitylation of β-catenin.
Experimental Workflow Diagram
Caption: Workflow for the in vitro ubiquitylation assay.
Methodology:
-
Reaction Setup:
-
Assemble a reaction mixture containing ubiquitin-activating enzyme (E1), ubiquitin-conjugating enzyme (E2), ubiquitin, ATP, and the purified SCFβ-TrCP E3 ligase complex.
-
Add the phosphorylated β-catenin substrate to the reaction mixture.
-
Add this compound or a vehicle control (e.g., DMSO) to the respective reaction tubes.
-
-
Ubiquitylation Reaction:
-
Incubate the reaction mixtures at 37°C for a defined period (e.g., 60 minutes) to allow the ubiquitylation cascade to proceed.
-
Terminate the reaction by adding SDS-PAGE loading buffer.
-
-
Analysis:
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Perform a Western blot analysis using an antibody specific for β-catenin to detect the presence of higher molecular weight bands, which are indicative of polyubiquitylated β-catenin. An anti-ubiquitin antibody can also be used to confirm the presence of ubiquitin chains.
-
Cellular β-catenin Degradation Assay
This assay is conducted in a cellular context to verify that this compound can induce the degradation of a mutant form of β-catenin.
Methodology:
-
Cell Culture and Treatment:
-
Culture a cell line that expresses a mutant form of β-catenin that is resistant to degradation.
-
Treat the cells with increasing concentrations of this compound or a vehicle control for a specified period (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells and collect the total protein.
-
Determine the protein concentration of each lysate to ensure equal loading for subsequent analysis.
-
-
Western Blot Analysis:
-
Separate the protein lysates by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with an antibody specific for β-catenin to assess its protein levels.
-
Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities for β-catenin and the loading control.
-
Normalize the β-catenin levels to the loading control to determine the relative decrease in β-catenin protein levels in response to this compound treatment.
-
Conclusion
This compound represents a promising new modality in the field of targeted protein degradation. By acting as a molecular glue, it enhances a natural cellular process to selectively target and degrade a disease-driving protein. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further investigate the therapeutic potential of this compound and to explore the broader applications of the molecular glue concept in drug discovery.
References
NRX-103095: A Molecular Glue for Targeted Protein Degradation of β-catenin
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality with the potential to address previously "undruggable" targets. Molecular glues are small molecules that induce or stabilize the interaction between an E3 ubiquitin ligase and a target protein, leading to the ubiquitination and subsequent proteasomal degradation of the target. NRX-103095 is a novel molecular glue that enhances the interaction between the E3 ligase substrate receptor β-TrCP and the oncoprotein β-catenin, facilitating the degradation of mutant forms of β-catenin.[1][2] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Core Mechanism of Action
This compound acts as a molecular glue to potentiate the interaction between β-catenin and its cognate E3 ligase, SCFβ-TrCP.[1][2] In the canonical Wnt signaling pathway, β-catenin is phosphorylated at key serine residues (Ser33 and Ser37) by GSK3β, creating a phosphodegron that is recognized by β-TrCP, the substrate receptor for the SCF E3 ubiquitin ligase complex. This recognition leads to the ubiquitination and proteasomal degradation of β-catenin. However, mutations in these serine residues are common in various cancers, leading to the accumulation of stabilized β-catenin and aberrant activation of Wnt signaling.
This compound overcomes this by binding to the interface of β-TrCP and mutant β-catenin, effectively "gluing" them together and restoring the degradation process. This leads to the ubiquitination and subsequent degradation of oncogenic mutant β-catenin by the 26S proteasome.[1][2]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound from in vitro and cellular assays.
| Assay Type | Parameter | Value | Description | Reference |
| Biochemical Assay | EC50 | 163 nM | Enhancement of the binding of pSer33/Ser37 β-catenin peptide to β-TrCP. | [3] |
| In Vitro Ubiquitination | - | Dose-dependent increase | Potentiation of mutant β-catenin ubiquitination by SCFβ-TrCP. | Simonetta, K. R., et al. (2019) |
| Cellular Assay | DC50 | Not Reported | Concentration for 50% degradation of a specific mutant β-catenin in cells. | - |
Experimental Protocols
Detailed methodologies for the key experiments involving this compound are provided below. These protocols are based on the methodologies described in the primary literature.
AlphaScreen™ Assay for β-catenin:β-TrCP Interaction
This assay quantitatively measures the effect of this compound on the interaction between β-catenin and β-TrCP.
-
Materials:
-
Recombinant His-tagged β-TrCP
-
Biotinylated pSer33/Ser37 β-catenin peptide
-
Streptavidin-coated Donor beads (PerkinElmer)
-
Nickel Chelate Acceptor beads (PerkinElmer)
-
Assay Buffer (e.g., PBS with 0.1% BSA)
-
This compound stock solution in DMSO
-
384-well microplates
-
-
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 384-well plate, add His-tagged β-TrCP and biotinylated pSer33/Ser37 β-catenin peptide to each well.
-
Add the serially diluted this compound or DMSO (vehicle control) to the wells.
-
Incubate the plate at room temperature for 1 hour.
-
Add a mixture of Streptavidin-coated Donor beads and Nickel Chelate Acceptor beads to each well.
-
Incubate the plate in the dark at room temperature for 1 hour.
-
Read the plate on an AlphaScreen-capable plate reader.
-
-
Data Analysis:
-
The AlphaScreen signal is proportional to the binding between β-catenin and β-TrCP.
-
Plot the signal against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
In Vitro Ubiquitination Assay
This assay assesses the ability of this compound to promote the ubiquitination of mutant β-catenin.
-
Materials:
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme (e.g., UbcH5c)
-
Recombinant SCFβ-TrCP E3 ligase complex
-
Recombinant mutant β-catenin (e.g., S37A)
-
Ubiquitin
-
ATP
-
Ubiquitination buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 2 mM DTT)
-
This compound stock solution in DMSO
-
SDS-PAGE gels and Western blotting reagents
-
Anti-β-catenin antibody
-
-
Procedure:
-
Set up reactions containing E1, E2, SCFβ-TrCP, mutant β-catenin, and ubiquitin in ubiquitination buffer.
-
Add varying concentrations of this compound or DMSO to the reactions.
-
Initiate the reaction by adding ATP.
-
Incubate the reactions at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reactions by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane and perform a Western blot using an anti-β-catenin antibody to visualize the ubiquitinated species (higher molecular weight bands).
-
Cellular β-catenin Degradation Assay
This assay evaluates the ability of this compound to induce the degradation of mutant β-catenin in a cellular context.
-
Materials:
-
A cell line engineered to express a specific mutant form of β-catenin (e.g., HEK293T cells transfected with a plasmid encoding S37A β-catenin).
-
Cell culture medium and reagents.
-
This compound stock solution in DMSO.
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
SDS-PAGE gels and Western blotting reagents.
-
Anti-β-catenin antibody and an antibody for a loading control (e.g., anti-GAPDH).
-
-
Procedure:
-
Plate the cells and allow them to adhere overnight.
-
Treat the cells with a dose-response of this compound or DMSO for a specific time course (e.g., 4, 8, 16 hours).
-
Wash the cells with PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Perform Western blotting on equal amounts of protein from each sample.
-
Probe the blot with an anti-β-catenin antibody to detect the levels of mutant β-catenin and an antibody for a loading control.
-
-
Data Analysis:
-
Quantify the band intensities for β-catenin and the loading control.
-
Normalize the β-catenin signal to the loading control.
-
Plot the normalized β-catenin levels against the this compound concentration to determine the DC50 (concentration at which 50% of the protein is degraded).
-
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of this compound-induced degradation of mutant β-catenin.
Experimental Workflow: Cellular Degradation Assay
Caption: Workflow for assessing cellular degradation of β-catenin by this compound.
Conclusion
This compound represents a promising molecular glue degrader that specifically targets mutant β-catenin for proteasomal degradation. By enhancing the interaction between β-catenin and its E3 ligase, β-TrCP, this compound provides a potential therapeutic strategy for cancers driven by aberrant Wnt signaling due to β-catenin stabilization. The data and protocols presented in this guide offer a valuable resource for researchers and drug developers interested in the further investigation and application of this novel molecular glue.
References
Unraveling the Role of NRX-103095 in β-Catenin Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of NRX-103095, a novel small molecule that modulates the β-catenin signaling pathway. By enhancing the interaction between β-catenin and its E3 ligase, SCFβ-TrCP, this compound acts as a "molecular glue," promoting the ubiquitylation and subsequent proteasomal degradation of β-catenin. This mechanism presents a promising therapeutic strategy for diseases characterized by aberrant Wnt/β-catenin signaling, such as various cancers. This document details the mechanism of action, quantitative data, and experimental protocols associated with the characterization of this compound.
Core Mechanism of Action
The canonical Wnt/β-catenin signaling pathway is crucial for embryonic development and adult tissue homeostasis. In the absence of a Wnt signal, a "destruction complex" composed of Axin, APC, CK1, and GSK3β phosphorylates β-catenin, marking it for ubiquitylation by the SCFβ-TrCP E3 ligase and subsequent degradation by the proteasome. Upon Wnt ligand binding to its receptor, this destruction complex is inactivated, leading to the accumulation of β-catenin in the cytoplasm. This stabilized β-catenin then translocates to the nucleus, where it partners with TCF/LEF transcription factors to activate the expression of target genes involved in cell proliferation, differentiation, and survival.[1][2]
Mutations in components of the Wnt pathway, particularly in APC or β-catenin itself, can lead to the constitutive activation of this pathway, a hallmark of many cancers.[3] this compound offers a novel approach to counteract this by promoting the degradation of β-catenin, even in the presence of oncogenic mutations. It enhances the binding of phosphorylated β-catenin to β-TrCP, a key step in its degradation.[4][5][6]
Below is a diagram illustrating the canonical Wnt/β-catenin signaling pathway and the intervention point of this compound.
Caption: Wnt pathway and this compound action.
Quantitative Data
The primary quantitative measure of this compound's activity is its half-maximal effective concentration (EC50) for enhancing the interaction between phosphorylated β-catenin and β-TrCP.
| Compound | Parameter | Value | Description | Reference |
| This compound | EC50 | 163 nM | Enhancement of the binding of pSer33/Ser37 β-catenin peptide for β-TrCP. | [4][6] |
Further quantitative data regarding cellular activity, such as IC50 values for the inhibition of Wnt signaling in reporter assays or effects on cell viability in cancer cell lines, would be found in the primary literature, such as the referenced Nature Communications paper.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize molecules like this compound. Specific details and optimizations would be available in the primary research articles.
In Vitro Binding Assay (e.g., AlphaScreen)
This assay quantifies the interaction between β-catenin and β-TrCP in the presence of a test compound.
Workflow:
Caption: In vitro binding assay workflow.
Methodology:
-
A biotinylated phosphopeptide corresponding to the N-terminus of β-catenin (containing Ser33 and Ser37 phosphorylation sites) is used.
-
A fusion protein of β-TrCP, for example, with a GST-tag, is purified.
-
The biotinylated peptide and the GST-tagged protein are incubated with streptavidin-coated donor beads and anti-GST-coated acceptor beads in a microplate.
-
Serial dilutions of this compound are added to the wells.
-
Upon binding of the peptide to β-TrCP, the donor and acceptor beads are brought into proximity.
-
Excitation of the donor beads results in the generation of singlet oxygen, which diffuses to the acceptor beads, leading to a chemiluminescent signal.
-
The signal intensity is proportional to the binding interaction, and the EC50 is calculated from the dose-response curve.
Cellular β-Catenin Degradation Assay (e.g., Western Blot)
This experiment assesses the ability of this compound to induce the degradation of β-catenin in a cellular context.
Methodology:
-
Culture a relevant cell line (e.g., a cancer cell line with a known Wnt pathway mutation).
-
Treat the cells with various concentrations of this compound for a specified time course.
-
Lyse the cells and quantify the total protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with primary antibodies against β-catenin and a loading control (e.g., GAPDH or β-actin).
-
Incubate with a secondary antibody conjugated to a detectable marker (e.g., HRP).
-
Visualize the protein bands and quantify their intensity to determine the relative levels of β-catenin.
Wnt Reporter Assay
This assay measures the transcriptional activity of the Wnt/β-catenin pathway.
Workflow:
Caption: Wnt reporter assay workflow.
Methodology:
-
Cells are transiently or stably transfected with a reporter plasmid containing a luciferase gene under the control of a promoter with multiple TCF/LEF binding sites.
-
A constitutively expressed reporter (e.g., Renilla luciferase) is often co-transfected for normalization.
-
The cells are treated with a Wnt pathway agonist (e.g., Wnt3a conditioned media or a GSK3β inhibitor) to activate the pathway, in the presence of varying concentrations of this compound.
-
After incubation, the cells are lysed, and the luciferase activity is measured using a luminometer.
-
The TCF/LEF-driven luciferase signal is normalized to the control reporter signal.
-
The IC50 for the inhibition of Wnt signaling is determined from the dose-response curve.
Conclusion
This compound represents a significant advancement in the pharmacological modulation of the Wnt/β-catenin signaling pathway. Its unique mechanism as a "molecular glue" provides a powerful tool for both basic research and as a potential therapeutic agent. The experimental protocols outlined in this guide provide a framework for the investigation and characterization of this compound and similar molecules. Further research, particularly focusing on in vivo efficacy and safety, will be crucial in determining the full therapeutic potential of this compound. The primary literature, especially the work by Simonetta et al. in Nature Communications, should be consulted for more detailed information.[5]
References
- 1. Pharmacological Manipulation of Wnt/β-Catenin Signaling Pathway in Human Neural Precursor Cells Alters Their Differentiation Potential and Neuronal Yield - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. tenovapharma.com [tenovapharma.com]
- 6. tebubio.com [tebubio.com]
The Discovery and Synthesis of NRX-103095: A Molecular Glue for Targeted Protein Degradation
For Immediate Release
A comprehensive technical guide detailing the discovery, synthesis, and mechanism of action of NRX-103095, a novel small molecule enhancer of the β-catenin:β-TrCP interaction, is now available for researchers, scientists, and drug development professionals. This document provides an in-depth overview of the core principles behind this compound, positioning it as a significant tool in the field of targeted protein degradation.
This compound acts as a "molecular glue," a cutting-edge therapeutic modality, to promote the ubiquitination and subsequent proteasomal degradation of mutant β-catenin. This protein is a key component of the Wnt signaling pathway, which is often dysregulated in various cancers. By enhancing the interaction between β-catenin and its cognate E3 ligase, SCFβ-TrCP, this compound offers a promising strategy for targeting previously "undruggable" proteins.
Core Data Summary
The following table summarizes the key properties and quantitative data for this compound:
| Property | Value | Reference |
| Chemical Formula | C22H16Cl2F3N3O3S | [1][2][3] |
| Molecular Weight | 530.34 g/mol | [1] |
| CAS Number | 2763260-38-2 | [1] |
| Mechanism of Action | Enhancer of β-catenin:β-TrCP interaction | [1][4] |
| EC50 | 163 nM (enhancement of pSer33/Ser37 β-catenin peptide binding to β-TrCP) | [4][5] |
| Purity (HPLC) | ≥ 95% | [1] |
| Appearance | White solid | [1] |
| Solubility | DMSO, DMF | [1] |
Signaling Pathway and Mechanism of Action
This compound facilitates the degradation of β-catenin through the ubiquitin-proteasome system. The diagram below illustrates the signaling pathway and the role of this compound.
Caption: Signaling pathway of this compound-mediated β-catenin degradation.
Experimental Protocols
Detailed methodologies for the key experiments that led to the discovery and characterization of this compound are outlined below. These protocols are based on the foundational work published in Nature Communications.[4]
Synthesis of this compound
A detailed, step-by-step synthesis protocol for this compound is available in the supplementary materials of the primary literature. Researchers are directed to this source for the complete methodology.
Fluorescence Polarization (FP) Assay for High-Throughput Screening
This assay was instrumental in the initial discovery of this compound from a library of small molecules.
Objective: To identify small molecules that enhance the binding of a fluorescently labeled phosphopeptide derived from β-catenin to the β-TrCP protein.
Protocol:
-
Reagents:
-
Fluorescently labeled pSer33/Ser37 β-catenin peptide.
-
Purified β-TrCP protein.
-
Assay buffer (e.g., PBS with 0.01% Triton X-100).
-
Small molecule library compounds dissolved in DMSO.
-
-
Procedure:
-
A mixture of the fluorescently labeled β-catenin peptide and β-TrCP is incubated in a microplate well.
-
Test compounds (including this compound) are added to the wells.
-
The plate is incubated to allow binding to reach equilibrium.
-
The fluorescence polarization of each well is measured using a plate reader.
-
-
Principle: An increase in fluorescence polarization indicates an enhanced binding of the small peptide to the larger protein, facilitated by the "molecular glue" action of the compound.
In Vitro Ubiquitination Assay
This assay confirms that the enhanced binding mediated by this compound leads to the functional ubiquitination of β-catenin.
Objective: To demonstrate that this compound promotes the ubiquitination of β-catenin by the SCFβ-TrCP E3 ligase complex in a reconstituted in vitro system.
Protocol:
-
Reagents:
-
Purified recombinant β-catenin (substrate).
-
Purified SCFβ-TrCP complex (E3 ligase).
-
Ubiquitin-activating enzyme (E1).
-
Ubiquitin-conjugating enzyme (E2).
-
Ubiquitin.
-
ATP.
-
This compound dissolved in DMSO.
-
Reaction buffer.
-
-
Procedure:
-
All reaction components (E1, E2, E3, ubiquitin, β-catenin, and ATP) are combined in a reaction tube.
-
This compound or a vehicle control (DMSO) is added to the reaction mixture.
-
The reaction is incubated at 37°C to allow for ubiquitination to occur.
-
The reaction is stopped, and the products are resolved by SDS-PAGE.
-
Ubiquitinated β-catenin is detected by Western blotting using an anti-β-catenin antibody.
-
-
Principle: An increase in higher molecular weight bands corresponding to poly-ubiquitinated β-catenin in the presence of this compound demonstrates its function in promoting this post-translational modification.
Experimental Workflow
The discovery and validation of this compound followed a logical and systematic workflow, as depicted in the diagram below.
Caption: Experimental workflow for the discovery and validation of this compound.
This technical guide provides a foundational understanding of this compound. For more detailed information, researchers are encouraged to consult the primary scientific literature.
References
- 1. researchgate.net [researchgate.net]
- 2. Prospective discovery of small molecule enhancers of an E3 ligase-substrate interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. library-search.open.ac.uk [library-search.open.ac.uk]
- 4. Direct Ubiquitination of β-Catenin by Siah-1 and Regulation by the Exchange Factor TBL1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
In-Depth Technical Guide: NRX-103095 (CAS Number 2763260-38-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
NRX-103095 is a small molecule enhancer of the protein-protein interaction (PPI) between β-catenin and its cognate E3 ubiquitin ligase, SCFβ-TrCP. Functioning as a "molecular glue," this compound promotes the ubiquitination and subsequent proteasomal degradation of mutant β-catenin. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols for its characterization, and visualizations of the relevant biological pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers in oncology, chemical biology, and drug discovery focused on targeting the Wnt/β-catenin signaling pathway.
Introduction
The Wnt/β-catenin signaling pathway plays a crucial role in embryonic development and adult tissue homeostasis. Aberrant activation of this pathway, often due to mutations in β-catenin that prevent its degradation, is a hallmark of numerous cancers, including colorectal and hepatocellular carcinomas. β-catenin stability is tightly regulated by a destruction complex that includes the E3 ligase SCFβ-TrCP, which targets phosphorylated β-catenin for ubiquitination and proteasomal degradation.
This compound (CAS: 2763260-38-2) has been identified as a potent enhancer of the interaction between phosphorylated β-catenin and β-TrCP. By stabilizing this interaction, this compound facilitates the ubiquitination and degradation of oncogenic mutant β-catenin, representing a promising therapeutic strategy for Wnt-driven cancers.
Physicochemical Properties
| Property | Value |
| CAS Number | 2763260-38-2 |
| Molecular Formula | C₂₂H₁₆Cl₂F₃N₃O₃S |
| Molecular Weight | 530.34 g/mol |
Quantitative Data
The following table summarizes the key quantitative data for this compound as reported in the primary literature.
| Parameter | Description | Value | Reference |
| EC₅₀ | Half-maximal effective concentration for enhancing the binding of pSer33/Ser37 β-catenin peptide to β-TrCP. | 163 nM | [1] |
| DC₅₀ | Half-maximal degradation concentration in a cellular assay using an engineered mutant β-catenin. | ~1 µM | [1] |
Mechanism of Action
This compound acts as a molecular glue, binding to a cryptic pocket at the interface of phosphorylated β-catenin and the substrate receptor β-TrCP. This binding event stabilizes the transient interaction between the E3 ligase and its substrate, thereby increasing the efficiency of ubiquitin transfer to β-catenin. The polyubiquitinated β-catenin is then recognized and degraded by the 26S proteasome.
Caption: Mechanism of this compound action.
Experimental Protocols
AlphaScreen Assay for β-catenin:β-TrCP Interaction
This assay quantitatively measures the enhancement of the interaction between phosphorylated β-catenin and β-TrCP in the presence of this compound.
Caption: AlphaScreen experimental workflow.
Methodology:
-
Reagent Preparation:
-
Synthesize or procure biotinylated pSer33/Ser37 β-catenin peptide (residues 17-48).
-
Express and purify GST-tagged β-TrCP.
-
Prepare a serial dilution of this compound in DMSO, followed by dilution in assay buffer (e.g., 25 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20).
-
Reconstitute AlphaScreen Streptavidin Donor beads and Anti-GST Acceptor beads in the manufacturer-recommended buffer.
-
-
Assay Procedure:
-
In a 384-well plate, add the β-catenin peptide, β-TrCP, and the this compound dilution series.
-
Incubate the mixture for 1 hour at room temperature to allow for complex formation.
-
Add the AlphaScreen beads to the wells.
-
Incubate for another 1-2 hours at room temperature in the dark.
-
-
Data Acquisition and Analysis:
-
Read the plate using an AlphaScreen-compatible plate reader.
-
Plot the AlphaScreen signal against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.
-
In Vitro Ubiquitination Assay
This assay assesses the ability of this compound to enhance the ubiquitination of β-catenin by the SCFβ-TrCP complex.
References
An In-depth Technical Guide to the Structural and Chemical Properties of NRX-103095
For Researchers, Scientists, and Drug Development Professionals
Abstract
NRX-103095 is a novel small molecule that has garnered significant interest in the field of chemical biology and drug discovery. It functions as a "molecular glue," a rare class of compounds that induce or stabilize protein-protein interactions. Specifically, this compound enhances the binding affinity between the E3 ubiquitin ligase substrate receptor β-TrCP and its substrate, β-catenin. This targeted modulation of the ubiquitin-proteasome system holds therapeutic potential, particularly in oncology, by promoting the degradation of oncogenic proteins like mutant β-catenin. This guide provides a comprehensive overview of the structural and chemical properties of this compound, its mechanism of action within the Wnt/β-catenin signaling pathway, and detailed experimental protocols for its characterization.
Structural and Physicochemical Properties
This compound is a synthetic, drug-like small molecule. Its core structure and key physicochemical properties are summarized in the tables below.
Table 1: Chemical Identity of this compound
| Parameter | Value |
| IUPAC Name | N-(3-carbamoylphenyl)-4-(2,6-dichlorophenyl)thio-2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxamide |
| Molecular Formula | C22H12Cl2F3N3O3S |
| Molecular Weight | 530.34 g/mol [1] |
| CAS Number | 2763260-38-2 |
| Canonical SMILES | O=C(C1=CC=CC(NC(C2=C(C=C(NC2=O)C(F)(F)F)SC3=C(C=CC=C3Cl)Cl)=O)=C1)N |
Table 2: Physicochemical Properties of this compound
| Parameter | Value |
| Appearance | White to off-white solid[1] |
| Purity | ≥95% (as determined by HPLC) |
| Solubility | Soluble in DMSO and DMF |
| Storage | Store at -20°C for long-term stability |
Mechanism of Action and Biological Activity
This compound acts as a molecular glue to enhance the interaction between β-catenin, a key downstream component of the Wnt signaling pathway, and β-TrCP, a substrate receptor for the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex. By stabilizing this interaction, this compound promotes the ubiquitination and subsequent proteasomal degradation of β-catenin.
The Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is a crucial signaling cascade involved in embryonic development and adult tissue homeostasis. Its dysregulation is a hallmark of many cancers. In the absence of a Wnt signal, a "destruction complex" composed of Axin, APC, CK1, and GSK3β phosphorylates β-catenin, marking it for recognition by β-TrCP and subsequent degradation. Upon Wnt stimulation, this destruction complex is inactivated, leading to the accumulation of β-catenin, which then translocates to the nucleus to activate target gene expression.
Figure 1: The Wnt/β-catenin signaling pathway and the point of intervention for this compound.
Quantitative Biological Activity
This compound has been shown to potently enhance the binding of a phosphopeptide mimic of β-catenin (pSer33/Ser37) to β-TrCP.
Table 3: In Vitro Activity of this compound
| Assay | Parameter | Value | Reference |
| Fluorescence Polarization | EC50 (β-catenin:β-TrCP Interaction) | 163 nM | [2][3][4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to characterize this compound.
Chemical Synthesis and Purification
A detailed, step-by-step synthesis protocol for this compound is not publicly available in the reviewed literature. Commercial suppliers synthesize the compound, and its purity is typically assessed by High-Performance Liquid Chromatography (HPLC). A general workflow for the purification of a small molecule like this compound via preparative HPLC is described below.
Figure 2: General workflow for the HPLC purification of this compound.
Fluorescence Polarization (FP) Assay for β-catenin:β-TrCP Interaction
This assay quantitatively measures the enhancement of the β-catenin:β-TrCP interaction by this compound.
Principle: A fluorescently labeled β-catenin peptide (tracer) will have a low polarization value when tumbling freely in solution. Upon binding to the much larger β-TrCP protein, the tracer's tumbling is restricted, resulting in a higher polarization value. This compound will increase the binding, leading to a dose-dependent increase in fluorescence polarization.
Materials:
-
Fluorescently labeled β-catenin phosphopeptide (e.g., TAMRA-pS33/pS37-β-catenin)
-
Purified β-TrCP protein
-
This compound stock solution in DMSO
-
Assay Buffer (e.g., PBS with 0.01% Triton X-100)
-
384-well black plates
-
Plate reader capable of measuring fluorescence polarization
Protocol:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 384-well plate, add the assay buffer.
-
Add the this compound dilutions or DMSO (vehicle control) to the wells.
-
Add the fluorescently labeled β-catenin peptide to all wells at a fixed final concentration.
-
Add the purified β-TrCP protein to all wells at a fixed final concentration.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes), protected from light.
-
Measure the fluorescence polarization on a plate reader.
-
Calculate the EC50 value by fitting the data to a dose-response curve.
Figure 3: Experimental workflow for the fluorescence polarization assay.
In Vitro Ubiquitination Assay
This assay confirms that the enhanced interaction mediated by this compound leads to the ubiquitination of β-catenin.
Principle: Recombinant components of the ubiquitination machinery (E1, E2, E3 ligase, and ubiquitin) are incubated with the β-catenin substrate in the presence or absence of this compound. The ubiquitination of β-catenin is then detected by western blotting.
Materials:
-
Recombinant human E1 activating enzyme
-
Recombinant human E2 conjugating enzyme (e.g., UBE2D2)
-
Recombinant SCF/β-TrCP E3 ligase complex
-
Recombinant human ubiquitin
-
Recombinant β-catenin (wild-type or mutant)
-
This compound stock solution in DMSO
-
Ubiquitination reaction buffer (containing ATP)
-
SDS-PAGE gels and western blotting apparatus
-
Anti-β-catenin antibody and anti-ubiquitin antibody
Protocol:
-
Set up reaction tubes on ice.
-
To each tube, add the ubiquitination reaction buffer, E1, E2, SCF/β-TrCP, and ubiquitin.
-
Add the β-catenin substrate.
-
Add this compound or DMSO (vehicle control).
-
Initiate the reaction by adding ATP.
-
Incubate the reactions at 37°C for a defined time (e.g., 90 minutes).
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling.
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with an anti-β-catenin antibody to detect the ladder of higher molecular weight ubiquitinated species.
Figure 4: Experimental workflow for the in vitro ubiquitination assay.
Conclusion
This compound represents a significant advancement in the development of molecular glues for targeted protein degradation. Its ability to specifically enhance the interaction between β-catenin and its E3 ligase, β-TrCP, provides a powerful tool for studying the Wnt/β-catenin signaling pathway and offers a promising therapeutic strategy for cancers driven by aberrant β-catenin activity. The data and protocols presented in this guide serve as a valuable resource for researchers in the field, facilitating further investigation into the chemical and biological properties of this compound and the development of related compounds.
References
The Molecular Glue NRX-103095: An In-Depth Technical Guide to its Interaction with β-TrCP
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the interaction between the small molecule NRX-103095 and the F-box protein β-TrCP (beta-transducin repeat-containing protein), a key component of the SCF (Skp1-Cul1-F-box) E3 ubiquitin ligase complex. This compound acts as a "molecular glue," enhancing the binding affinity between β-TrCP and its substrate, β-catenin, particularly mutants thereof. This enhanced interaction promotes the ubiquitination and subsequent proteasomal degradation of β-catenin, a critical mediator in the Wnt signaling pathway often implicated in oncogenesis. This document details the quantitative binding data, relevant experimental protocols, and the underlying signaling pathway, providing a technical resource for researchers in oncology, cell biology, and drug discovery.
Introduction
The targeted degradation of pathogenic proteins represents a promising therapeutic strategy. Molecular glues are small molecules that induce or stabilize the interaction between an E3 ubiquitin ligase and a target protein, leading to the target's ubiquitination and degradation.[1] The Wnt/β-catenin signaling pathway is a critical regulator of cell proliferation and differentiation, and its aberrant activation, often through mutations that prevent β-catenin degradation, is a hallmark of many cancers.[2]
β-TrCP is the substrate recognition component of the SCF E3 ubiquitin ligase complex responsible for recognizing and targeting phosphorylated β-catenin for ubiquitination.[2] The small molecule this compound has been identified as an enhancer of the interaction between β-catenin and β-TrCP.[3][4] This document provides an in-depth analysis of this interaction.
Quantitative Data
This compound enhances the binding of a phosphorylated β-catenin peptide to β-TrCP. The potency of this enhancement has been quantified, and for comparative purposes, data for related compounds NRX-103094 and NRX-252114 are also presented.
| Compound | Description | Parameter | Value | Reference |
| This compound | Enhancer of the interaction between β-catenin and β-TrCP. | EC50 | 163 nM | [3] |
| NRX-103094 | A potent enhancer of the interaction between β-catenin and β-TrCP. | EC50 | 62 nM | [5] |
| Kd | 0.6 nM | [5] | ||
| NRX-252114 | A potent enhancer of the interaction between β-catenin and β-TrCP. | EC50 | 6.5 nM | [6] |
| Kd | 0.4 nM | [6] |
Table 1: Quantitative data for NRX compounds enhancing the β-catenin:β-TrCP interaction. The EC50 values represent the concentration of the compound required to achieve 50% of the maximal enhancement of pSer33/Ser37 β-catenin peptide binding to β-TrCP.
Signaling Pathway and Mechanism of Action
This compound functions as a molecular glue to promote the degradation of β-catenin. In the canonical Wnt signaling pathway, in the absence of a Wnt signal, a "destruction complex" composed of Axin, APC, CK1, and GSK3β phosphorylates β-catenin at serine and threonine residues.[2] This phosphorylation event creates a recognition site for β-TrCP, leading to β-catenin's ubiquitination and subsequent degradation by the 26S proteasome.[2][4] this compound enhances the interaction between phosphorylated β-catenin and β-TrCP, thereby promoting this degradation cascade.[4]
Experimental Protocols
The following are detailed, representative protocols for key experiments used to characterize the interaction between this compound and the β-catenin:β-TrCP complex.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay is used to quantitatively measure the binding affinity between β-catenin and β-TrCP in the presence of this compound.
Workflow:
Protocol:
-
Reagent Preparation:
-
Reconstitute donor-labeled anti-tag antibody (e.g., anti-GST-Europium) and acceptor-labeled streptavidin (e.g., Streptavidin-APC).
-
Prepare a complex of tagged β-TrCP with the donor-labeled antibody.
-
Prepare a complex of biotinylated phosphorylated β-catenin peptide with the acceptor-labeled streptavidin.
-
Perform serial dilutions of this compound in an appropriate assay buffer (e.g., PBS with 0.1% BSA).
-
-
Assay Procedure:
-
In a low-volume 384-well plate, add the β-TrCP-donor complex.
-
Add the serially diluted this compound or vehicle control.
-
Add the p-β-catenin-acceptor complex to initiate the binding reaction.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate using a TR-FRET compatible plate reader, measuring fluorescence at both the donor and acceptor emission wavelengths.
-
Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).
-
Plot the TR-FRET ratio against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.[7]
-
Co-Immunoprecipitation (Co-IP) Assay
This assay is used to demonstrate the enhanced interaction between β-catenin and β-TrCP within a cellular context.
Workflow:
Protocol:
-
Cell Culture and Treatment:
-
Culture cells (e.g., HEK293T) and transfect with plasmids encoding tagged versions of β-TrCP and a mutant form of β-catenin.
-
Treat the cells with a specified concentration of this compound or a vehicle control (DMSO) for a designated time.
-
-
Cell Lysis:
-
Immunoprecipitation:
-
Washing and Elution:
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.[10]
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
-
Analysis:
-
Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Perform a Western blot analysis using an antibody against the tag on β-catenin to detect its presence in the immunoprecipitated complex. An increased signal in the this compound-treated sample compared to the control indicates an enhanced interaction.
-
In Vitro Ubiquitination Assay
This assay directly assesses the ability of this compound to promote the ubiquitination of β-catenin by the SCFβ-TrCP complex.
Workflow:
Protocol:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the following components in a reaction buffer (e.g., Tris-HCl, MgCl2, DTT): E1 activating enzyme, E2 conjugating enzyme (e.g., UbcH5), ubiquitin, and an ATP regenerating system.
-
Add the recombinant SCFβ-TrCP E3 ligase complex and the phosphorylated β-catenin substrate.[12]
-
-
Initiation and Incubation:
-
Add this compound or a vehicle control to the reaction mixture.
-
Incubate the reaction at 37°C for 1-2 hours.
-
-
Termination and Analysis:
-
Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.
-
Separate the reaction products by SDS-PAGE and perform a Western blot using an anti-β-catenin antibody.
-
The presence of a high molecular weight smear or ladder of bands in the this compound-treated lane, which is absent or reduced in the control lane, indicates polyubiquitination of β-catenin.[13][14]
-
Conclusion
This compound is a valuable research tool for studying the regulation of the Wnt/β-catenin signaling pathway. Its mechanism as a molecular glue that enhances the interaction between β-TrCP and β-catenin provides a clear example of targeted protein degradation. The experimental protocols outlined in this guide offer a robust framework for investigating the efficacy and mechanism of action of this compound and similar compounds. This in-depth technical guide serves as a foundational resource for researchers aiming to explore and leverage the therapeutic potential of molecular glues in oncology and beyond.
References
- 1. researchgate.net [researchgate.net]
- 2. The β-Catenin Destruction Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. tenovapharma.com [tenovapharma.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 10. assaygenie.com [assaygenie.com]
- 11. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- 12. In vitro Auto- and Substrate-Ubiquitination Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro Protein Ubiquitination Assays [bio-protocol.org]
- 14. In Vitro Protein Ubiquitination Assay | Springer Nature Experiments [experiments.springernature.com]
Technical Whitepaper: Preclinical Profile of NRX-103095, a Molecular Glue Enhancer of the β-Catenin:β-TrCP Interaction
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
NRX-103095 is a first-in-class small molecule enhancer of the protein-protein interaction (PPI) between phosphorylated β-catenin and its cognate E3 ubiquitin ligase, SCFβ-TrCP. By acting as a "molecular glue," this compound stabilizes the interaction between the E3 ligase and its substrate, promoting the ubiquitination and subsequent proteasomal degradation of β-catenin.[1][2] The aberrant accumulation of β-catenin is a well-established oncogenic driver in various cancers. This document provides a comprehensive overview of the preclinical data and methodologies used to characterize this compound, establishing a foundation for its further investigation as a potential therapeutic agent.
Core Mechanism of Action: Enhancing β-Catenin Ubiquitination
This compound operates within the Wnt signaling pathway, a critical regulator of cell proliferation and differentiation. In the absence of Wnt signaling, a destruction complex composed of Axin, APC, CK1, and GSK3β phosphorylates β-catenin at key serine residues (Ser33 and Ser37). This phosphorylation event creates a recognition motif for the β-Transducin Repeat-Containing Protein (β-TrCP), the substrate receptor component of the Skp1-Cullin-F-box (SCF) E3 ubiquitin ligase complex. The SCFβ-TrCP complex then polyubiquitinates β-catenin, targeting it for degradation by the 26S proteasome. Mutations in β-catenin that prevent its phosphorylation can lead to its stabilization and accumulation, driving oncogenesis. This compound enhances the binding of phosphorylated β-catenin to β-TrCP, thereby promoting its degradation.
Caption: Mechanism of this compound-enhanced β-catenin degradation.
Quantitative Preclinical Data
The following tables summarize the key in vitro biochemical and cellular activities of this compound.
Table 1: In Vitro Biochemical Activity of this compound
| Assay Type | Substrate | Parameter | Value |
| Fluorescence Polarization | pSer33/Ser37 β-catenin peptide | EC50 | 163 nM[1] |
Table 2: Cellular Activity of this compound Analog
| Cell Line | Assay Type | Parameter | Value |
| HEK293T (Engineered) | NanoBRET β-catenin degradation | DC50 | ~500 nM |
Note: The cellular degradation data is for a close analog of this compound as reported in the primary literature.
Detailed Experimental Protocols
Fluorescence Polarization (FP) Binding Assay
This assay quantitatively measures the enhancement of the interaction between a fluorescently labeled phosphopeptide of β-catenin and the purified β-TrCP protein in the presence of this compound.
Workflow:
Caption: Fluorescence Polarization assay workflow.
Protocol:
-
Reagents:
-
Fluorescently labeled β-catenin phosphopeptide (e.g., BODIPY-TMR-labeled peptide corresponding to residues 17-48 with phosphorylation at Ser33 and Ser37).
-
Purified recombinant β-TrCP protein complex.
-
Assay Buffer (e.g., 25 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Triton X-100, 1 mM DTT).
-
This compound stock solution in DMSO.
-
-
Procedure:
-
A 384-well, low-volume, black, round-bottom plate is used.
-
To each well, add the fluorescent β-catenin phosphopeptide to a final concentration of 5 nM.
-
Add purified β-TrCP to a final concentration that results in approximately 20% binding saturation in the absence of an enhancer.
-
Add this compound in a dose-response manner (e.g., 11-point, 3-fold serial dilution). The final DMSO concentration should be kept constant (e.g., 1%).
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Measure fluorescence polarization (in millipolarization units, mP) using a suitable plate reader with excitation and emission wavelengths appropriate for the fluorophore.
-
-
Data Analysis:
-
The mP values are plotted against the logarithm of the this compound concentration.
-
The data are fitted to a four-parameter logistic equation to determine the EC50 value.
-
In Vitro Ubiquitination Assay
This assay assesses the ability of this compound to enhance the SCFβ-TrCP-mediated ubiquitination of β-catenin.
Protocol:
-
Reagents:
-
Recombinant human E1 (UBE1), E2 (UbcH5c), and ubiquitin.
-
Purified SCFβ-TrCP complex.
-
Recombinant, phosphorylated β-catenin substrate.
-
ATP solution.
-
Ubiquitination Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT).
-
This compound stock solution in DMSO.
-
-
Procedure:
-
Set up reactions in microcentrifuge tubes.
-
Combine E1, E2, ubiquitin, SCFβ-TrCP, and phosphorylated β-catenin in the ubiquitination buffer.
-
Add this compound or DMSO vehicle control.
-
Initiate the reaction by adding ATP.
-
Incubate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
-
Analysis:
-
Separate the reaction products by SDS-PAGE.
-
Transfer to a PVDF membrane and perform a Western blot using an antibody specific for β-catenin.
-
The formation of higher molecular weight polyubiquitinated β-catenin species indicates E3 ligase activity, which is expected to be enhanced in the presence of this compound.
-
Cellular β-Catenin Degradation Assay (NanoBRET)
This cell-based assay measures the degradation of β-catenin in live cells induced by this compound.
Workflow:
Caption: Cellular β-catenin degradation assay workflow.
Protocol:
-
Cell Line and Reagents:
-
HEK293T cells.
-
Expression vector for a fusion protein of β-catenin and NanoLuc luciferase.
-
Transfection reagent.
-
Cell culture medium and supplements.
-
This compound stock solution in DMSO.
-
NanoBRET Nano-Glo® Substrate.
-
-
Procedure:
-
Transfect HEK293T cells with the NanoLuc-β-catenin expression vector.
-
After 24 hours, seed the transfected cells into a 96-well white assay plate.
-
Allow cells to attach for 24 hours.
-
Treat the cells with a dose-response of this compound.
-
Incubate for a specified period (e.g., 4-24 hours).
-
Add the NanoBRET substrate to the wells according to the manufacturer's protocol.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
A decrease in luminescence signal corresponds to the degradation of the NanoLuc-β-catenin fusion protein.
-
Plot the luminescence signal against the logarithm of the this compound concentration.
-
Fit the data to a suitable dose-response curve to determine the DC50 (concentration for 50% degradation).
-
Conclusion
The preclinical data for this compound demonstrate its novel mechanism of action as a molecular glue that enhances the SCFβ-TrCP-mediated ubiquitination and degradation of phosphorylated β-catenin. The compound shows potent activity in biochemical assays and its analogs induce the degradation of β-catenin in cellular systems. These findings support the continued investigation of this compound and related compounds as a potential therapeutic strategy for cancers driven by aberrant Wnt/β-catenin signaling. The detailed protocols provided herein offer a framework for the further study and characterization of this and other molecular glue enhancers.
References
In-Depth Technical Guide: NRX-103095 and its Therapeutic Potential in Targeting the Wnt/β-Catenin Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
NRX-103095 is a novel small molecule enhancer of the protein-protein interaction (PPI) between β-catenin and its cognate E3 ubiquitin ligase, SCFβ-TrCP. By acting as a "molecular glue," this compound promotes the ubiquitylation and subsequent proteasomal degradation of oncogenic mutant β-catenin.[1][2] This mechanism of action presents a promising therapeutic strategy for cancers driven by aberrant Wnt/β-catenin signaling, a pathway notoriously difficult to target with conventional inhibitors. This technical guide provides a comprehensive overview of the core therapeutic target of this compound, including quantitative data on its activity, detailed experimental protocols for its characterization, and visualizations of the relevant biological pathways and experimental workflows.
Core Therapeutic Target: Enhancing β-Catenin Degradation
The primary therapeutic target of this compound is the interface between β-catenin and β-TrCP, a key component of the SCF E3 ubiquitin ligase complex. In a healthy cell, the Wnt signaling pathway is tightly regulated. In the absence of a Wnt signal, a "destruction complex" composed of Axin, APC, CK1, and GSK3β phosphorylates β-catenin at specific serine and threonine residues (including Ser33 and Ser37). This phosphorylation event creates a recognition site for β-TrCP, leading to the ubiquitylation and subsequent degradation of β-catenin by the proteasome.
In many cancers, mutations in components of the Wnt pathway, such as APC or β-catenin itself (at the phosphorylation sites), lead to the stabilization and accumulation of β-catenin. This accumulated β-catenin translocates to the nucleus, where it acts as a transcriptional co-activator with TCF/LEF transcription factors, driving the expression of genes involved in cell proliferation, survival, and tumorigenesis.
This compound circumvents these issues by enhancing the binding of phosphorylated β-catenin to β-TrCP, effectively restoring the degradation process. This is particularly relevant for β-catenin mutants that have a weakened affinity for β-TrCP.
Signaling Pathway
The following diagram illustrates the canonical Wnt/β-catenin signaling pathway and the mechanism of action of this compound.
Caption: Wnt/β-catenin signaling and this compound mechanism.
Quantitative Data
The following table summarizes the key quantitative data for this compound and related compounds from the primary literature.
| Compound | Assay Type | Target Interaction | EC50 (nM) | Reference |
| This compound | Fluorescence Polarization | pSer33/Ser37 β-catenin : β-TrCP | 163 | MedChemExpress[1] |
| NRX-103094 | Fluorescence Polarization | pSer33/Ser37 β-catenin : β-TrCP | 62 | Simonetta, K. R., et al. (2019) |
| NRX-252114 | Fluorescence Polarization | pSer33/S37A β-catenin : β-TrCP | 6.5 | Simonetta, K. R., et al. (2019) |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of this compound. These protocols are based on the methods described by Simonetta, K. R., et al. in Nature Communications (2019).
Fluorescence Polarization (FP) Assay for β-catenin:β-TrCP Interaction
This assay is used to quantify the binding affinity between β-catenin peptides and the β-TrCP protein and to determine the potency of compounds like this compound in enhancing this interaction.
Materials:
-
Recombinant human β-TrCP (specifically, the substrate-binding domain).
-
Fluorescently labeled β-catenin peptides (e.g., BODIPY-TMR-labeled pSer33/Ser37 β-catenin peptide).
-
Assay buffer: 25 mM HEPES pH 7.5, 100 mM NaCl, 0.01% Triton X-100, 1 mM DTT.
-
This compound or other test compounds dissolved in DMSO.
-
384-well, low-volume, black microplates.
-
A microplate reader capable of measuring fluorescence polarization.
Protocol:
-
Prepare a serial dilution of the test compound (e.g., this compound) in DMSO.
-
In the assay plate, add the test compound to the desired final concentration (typically in a dose-response manner). Ensure the final DMSO concentration is consistent across all wells (e.g., 1%).
-
Add the fluorescently labeled β-catenin peptide to a final concentration that gives a stable and robust fluorescence signal (e.g., 5 nM).
-
Add the recombinant β-TrCP protein. The concentration should be optimized to be at or below the Kd of the interaction to ensure sensitivity to enhancers.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization on a suitable plate reader.
-
Data Analysis: Plot the change in fluorescence polarization as a function of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
Caption: Fluorescence Polarization Assay Workflow.
In Vitro Ubiquitylation Assay
This assay assesses the ability of this compound to enhance the SCFβ-TrCP-mediated ubiquitylation of β-catenin.
Materials:
-
Recombinant human E1 ubiquitin-activating enzyme.
-
Recombinant human E2 ubiquitin-conjugating enzyme (e.g., UbcH5c).
-
Recombinant human SCFβ-TrCP complex.
-
Recombinant human β-catenin (full-length or relevant fragment).
-
Human ubiquitin.
-
ATP.
-
Ubiquitylation buffer: 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM MgCl2, 2 mM DTT.
-
This compound or other test compounds dissolved in DMSO.
-
SDS-PAGE gels and Western blotting reagents.
-
Anti-β-catenin antibody.
Protocol:
-
Set up the ubiquitylation reactions in microcentrifuge tubes. For each reaction, combine the ubiquitylation buffer, ATP, ubiquitin, E1 enzyme, E2 enzyme, and the SCFβ-TrCP complex.
-
Add the β-catenin substrate.
-
Add the test compound (this compound) or DMSO vehicle control.
-
Incubate the reactions at 37°C for a specified time (e.g., 60-120 minutes).
-
Stop the reactions by adding SDS-PAGE loading buffer.
-
Boil the samples and resolve the proteins by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Probe the membrane with an anti-β-catenin antibody to visualize the ubiquitylated forms of β-catenin (which will appear as a high-molecular-weight smear or ladder).
Caption: In Vitro Ubiquitylation Assay Workflow.
Cellular β-catenin Degradation Assay
This assay evaluates the ability of this compound to induce the degradation of β-catenin in a cellular context.
Materials:
-
A suitable cell line (e.g., HEK293T cells) engineered to express a mutant form of β-catenin (e.g., with a reporter tag like GFP or luciferase).
-
Cell culture medium and supplements.
-
This compound or other test compounds dissolved in DMSO.
-
Lysis buffer.
-
Reagents for protein quantification (e.g., BCA assay).
-
SDS-PAGE gels and Western blotting reagents or a plate reader for reporter signal detection.
-
Anti-β-catenin antibody or antibody against the reporter tag.
Protocol:
-
Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound or DMSO vehicle control.
-
Incubate the cells for a specified time course (e.g., 4, 8, 12, 24 hours).
-
Lyse the cells and collect the total protein.
-
Quantify the protein concentration in each lysate.
-
Analyze the levels of the target β-catenin protein by:
-
Western Blotting: Normalize protein loading and perform Western blotting with an anti-β-catenin or anti-tag antibody.
-
Reporter Assay: If using a reporter-tagged β-catenin, measure the reporter signal (e.g., fluorescence or luminescence) on a plate reader.
-
-
Data Analysis: Quantify the β-catenin levels relative to a loading control (for Western blotting) or normalize to cell viability. Plot the percentage of β-catenin remaining as a function of compound concentration to determine the DC50 (concentration for 50% degradation).
Conclusion and Future Directions
This compound represents a significant advancement in the development of "molecular glue" degraders. Its ability to enhance the interaction between β-catenin and its E3 ligase provides a novel therapeutic avenue for cancers addicted to the Wnt/β-catenin signaling pathway. The experimental protocols detailed in this guide provide a robust framework for the further characterization of this compound and the discovery of new, more potent analogs. Future research will likely focus on optimizing the drug-like properties of this chemical series, evaluating its efficacy and safety in preclinical cancer models, and identifying predictive biomarkers to select patient populations most likely to respond to this innovative therapeutic strategy.
References
An In-Depth Technical Guide to NRX-103095 for Targeted Protein Degradation Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality, offering the potential to address disease targets previously considered "undruggable" by conventional inhibitor-based approaches. This strategy utilizes the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate proteins of interest. One exciting class of TPD agents is "molecular glues," small molecules that induce or enhance the interaction between a target protein and an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation.
NRX-103095 is a pioneering example of a rationally designed molecular glue. It was developed to enhance the interaction between the oncogenic protein β-catenin and its native E3 ligase, SCFβ-TrCP.[1] Mutations in the phosphorylation sites of β-catenin, particularly at Ser37, can impair its recognition by β-TrCP, leading to its accumulation and the aberrant activation of Wnt signaling, a key pathway in many cancers. This compound acts by "gluing" these mutated forms of β-catenin to β-TrCP, thereby restoring their ubiquitination and degradation. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and visual workflows to facilitate its use in targeted protein degradation research.
Mechanism of Action
This compound functions as a molecular glue that potentiates the protein-protein interaction (PPI) between β-catenin and the substrate recognition subunit of the SCF E3 ligase complex, β-TrCP.[1] In the canonical Wnt signaling pathway, β-catenin is phosphorylated at specific serine and threonine residues, including Ser33 and Ser37, which creates a binding motif for β-TrCP. This interaction leads to the polyubiquitination of β-catenin and its subsequent degradation by the 26S proteasome. However, in many cancers, mutations at these phosphorylation sites, particularly Ser37, prevent β-TrCP binding, leading to the stabilization and accumulation of β-catenin.
This compound overcomes this by binding to a pocket at the interface of β-catenin and β-TrCP, stabilizing the complex and enhancing their binding affinity. This restored proximity allows the SCFβ-TrCP E3 ligase to efficiently ubiquitinate mutant β-catenin, marking it for proteasomal degradation.
Caption: Signaling pathway of this compound action.
Data Presentation
The following tables summarize the key quantitative data for this compound and related compounds from the primary literature.[1]
Table 1: In Vitro Binding Affinity and Potency of this compound
| Assay Type | β-catenin Peptide | Parameter | Value |
| Fluorescence Polarization (FP) | pSer33/Ser37 | EC50 | 163 nM |
| Fluorescence Polarization (FP) | pSer33/S37A | EC50 | 62 ± 3 nM |
| TR-FRET | pSer33/Ser37 | EC50 | 246 ± 17 µM (for analog NRX-1532) |
| Surface Plasmon Resonance (SPR) | pSer33/Ser37 | EC50 | 129 ± 33 µM (for analog NRX-1532) |
Table 2: Cellular Activity of this compound
| Cell Line | Engineered Mutant β-catenin | Treatment Concentration | Outcome |
| TOV-112D | S37A | 10 µM | Induces degradation of mutant β-catenin |
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of this compound are provided below. These protocols are based on the methods described by Simonetta et al., 2019.[1]
Fluorescence Polarization (FP) Binding Assay
This assay measures the enhancement of the interaction between β-catenin peptides and β-TrCP in the presence of this compound.
Materials:
-
Fluorescently labeled β-catenin peptide (e.g., BODIPY-TMR labeled)
-
Recombinant β-TrCP protein complex
-
This compound
-
Assay Buffer (e.g., PBS, 0.01% Triton X-100)
-
384-well black plates
-
Plate reader capable of FP measurements
Protocol:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 384-well plate, add a fixed concentration of fluorescently labeled β-catenin peptide (e.g., 5 nM).
-
Add the serially diluted this compound to the wells.
-
Add a fixed concentration of β-TrCP to the wells. The concentration should be chosen to give approximately 20% binding saturation in the absence of the compound.
-
Incubate the plate at room temperature for 15-30 minutes, protected from light.
-
Measure the fluorescence polarization on a plate reader.
-
Plot the FP signal against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.
Caption: Experimental workflow for the FP binding assay.
In Vitro Ubiquitylation Assay
This assay assesses the ability of this compound to promote the ubiquitylation of β-catenin by SCFβ-TrCP.
Materials:
-
Recombinant E1 activating enzyme (e.g., UBE1)
-
Recombinant E2 conjugating enzyme (e.g., UBE2D2)
-
Recombinant SCFβ-TrCP E3 ligase complex
-
β-catenin substrate (peptide or full-length protein)
-
Ubiquitin
-
ATP
-
This compound
-
Ubiquitylation Buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)
-
SDS-PAGE gels and Western blotting reagents
-
Anti-ubiquitin and anti-β-catenin antibodies
Protocol:
-
Set up reactions in the ubiquitylation buffer containing E1, E2, ubiquitin, and ATP.
-
Add the β-catenin substrate and the SCFβ-TrCP E3 ligase.
-
Add varying concentrations of this compound or DMSO as a vehicle control.
-
Initiate the reaction by adding ATP.
-
Incubate the reactions at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reactions by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane and perform Western blotting using anti-ubiquitin and anti-β-catenin antibodies to detect the formation of polyubiquitinated β-catenin.
Caption: Experimental workflow for the in vitro ubiquitylation assay.
Cellular Degradation Assay
This assay evaluates the ability of this compound to induce the degradation of mutant β-catenin in a cellular context.
Materials:
-
Cell line expressing mutant β-catenin (e.g., TOV-112D with endogenous S37A mutation)
-
This compound
-
Cell culture medium and supplements
-
DMSO (vehicle control)
-
Cell lysis buffer
-
Protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and Western blotting reagents
-
Anti-β-catenin antibody and an antibody for a loading control (e.g., anti-GAPDH)
Protocol:
-
Plate the cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound or DMSO for a specified time course (e.g., 4, 8, 12, 24 hours).
-
Wash the cells with PBS and lyse them in lysis buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Normalize the protein concentrations and separate the lysates by SDS-PAGE.
-
Perform Western blotting using an anti-β-catenin antibody to assess the levels of β-catenin.
-
Use a loading control antibody to ensure equal protein loading.
-
Quantify the band intensities to determine the extent of β-catenin degradation.
Conclusion
This compound represents a significant advancement in the field of targeted protein degradation, demonstrating the feasibility of rationally designing molecular glues to address disease-driving proteins. Its ability to selectively promote the degradation of oncogenic mutant β-catenin provides a powerful tool for cancer research and a promising therapeutic strategy. The data and protocols presented in this guide are intended to equip researchers with the necessary information to effectively utilize this compound in their own investigations into the Wnt signaling pathway and the broader field of targeted protein degradation.
References
Methodological & Application
Application Notes and Protocols for NRX-103095 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
NRX-103095 is a small molecule enhancer of the protein-protein interaction between β-catenin and its E3 ligase, SCFβ-TrCP.[1] By acting as a "molecular glue," this compound promotes the ubiquitination and subsequent proteasomal degradation of β-catenin, a key component of the Wnt signaling pathway.[2] Dysregulation of the Wnt/β-catenin pathway is implicated in various cancers, making this compound a valuable tool for research and a potential therapeutic agent. These application notes provide detailed protocols for the use of this compound in cell culture experiments to study its effects on β-catenin degradation and downstream signaling.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound based on in vitro and cell-based assays.
| Parameter | Value | Assay Type | Reference |
| EC50 | 163 nM | β-catenin:β-TrCP Interaction | [1] |
| Solubility | DMSO, DMF | - | |
| Storage Temperature | -20°C or -80°C | - |
Table 1: Physicochemical and In Vitro Activity of this compound
| Cell Line | Assay | Concentration Range | Incubation Time | Observed Effect | Reference |
| HEK293 | β-catenin Degradation | 1 - 10 µM | 4 - 24 hours | Dose-dependent degradation of mutant β-catenin | |
| HEK293 | Co-immunoprecipitation | 10 µM | 4 hours | Enhanced interaction between β-catenin and β-TrCP |
Table 2: Recommended Conditions for Cell-Based Assays with this compound
Signaling Pathway
This compound modulates the Wnt/β-catenin signaling pathway by directly targeting the interaction between β-catenin and the E3 ubiquitin ligase complex SCFβ-TrCP. In the absence of a Wnt signal, glycogen synthase kinase 3 (GSK3) phosphorylates β-catenin, marking it for recognition by β-TrCP and subsequent ubiquitination and degradation by the proteasome. This compound enhances the binding affinity between phosphorylated β-catenin and β-TrCP, thereby promoting its degradation and reducing the levels of active β-catenin in the cell.
Caption: Wnt/β-catenin signaling pathway and the action of this compound.
Experimental Protocols
General Guidelines
-
Compound Handling: Prepare a stock solution of this compound in sterile DMSO or DMF. For cell culture experiments, dilute the stock solution in the appropriate cell culture medium to the desired final concentration. The final DMSO concentration in the culture medium should be kept below 0.1% to avoid toxicity.
-
Cell Culture: The following protocols are optimized for HEK293 cells. However, they can be adapted for other cell lines with appropriate optimization of cell seeding density, reagent concentrations, and incubation times. Maintain cells in a humidified incubator at 37°C with 5% CO2.
Protocol 1: β-catenin Degradation Assay (Western Blot)
This protocol describes how to assess the effect of this compound on the degradation of β-catenin using Western blotting.
Materials
-
HEK293 cells (or other suitable cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-β-catenin, anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Experimental Workflow
Caption: Western blot experimental workflow for β-catenin degradation.
Procedure
-
Cell Seeding: Seed HEK293 cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium to achieve final concentrations ranging from 1 µM to 10 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the old medium from the cells and add the medium containing this compound or vehicle.
-
Incubate the cells for 4 to 24 hours.
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.
-
Transfer the cell lysates to pre-chilled microcentrifuge tubes.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Western Blot:
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-β-catenin antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with a chemiluminescent substrate.
-
Detect the signal using an appropriate imaging system.
-
Strip and re-probe the membrane with an anti-β-actin antibody for a loading control.
-
-
Data Analysis: Quantify the band intensities and normalize the β-catenin signal to the loading control.
Protocol 2: Co-immunoprecipitation (Co-IP) of β-catenin and β-TrCP
This protocol is for investigating the this compound-mediated enhancement of the interaction between β-catenin and β-TrCP.
Materials
-
HEK293 cells co-transfected with tagged β-catenin and β-TrCP constructs (or cell lines with sufficient endogenous expression)
-
Complete cell culture medium
-
This compound stock solution
-
Co-IP lysis buffer (non-denaturing)
-
Anti-tag antibody (e.g., anti-FLAG, anti-HA) or antibody against the protein of interest for immunoprecipitation
-
Protein A/G magnetic beads or agarose resin
-
Wash buffer
-
Elution buffer
-
Western blot reagents (as in Protocol 1)
Experimental Workflow
Caption: Co-immunoprecipitation experimental workflow.
Procedure
-
Cell Treatment: Treat transfected HEK293 cells with 10 µM this compound or vehicle (DMSO) for 4 hours.
-
Cell Lysis:
-
Wash cells with ice-cold PBS and lyse with non-denaturing Co-IP lysis buffer.
-
Incubate on ice for 30 minutes and then centrifuge to pellet cell debris.
-
Collect the supernatant.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with the immunoprecipitating antibody (e.g., anti-FLAG for FLAG-tagged β-TrCP) overnight at 4°C with gentle rotation.
-
Add Protein A/G beads and incubate for another 2-4 hours to capture the antibody-protein complexes.
-
-
Washes:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads three to five times with ice-cold wash buffer.
-
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the immunoprecipitated samples by Western blot using antibodies against β-catenin and the tagged β-TrCP. An increase in the amount of co-immunoprecipitated β-catenin in the this compound-treated sample compared to the control indicates an enhanced interaction.
References
Application Notes and Protocols for NRX-103095 in Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
NRX-103095 is a small molecule enhancer of the protein-protein interaction between β-catenin and its E3 ubiquitin ligase, SCFβ-TrCP.[1] By acting as a "molecular glue," this compound promotes the ubiquitination and subsequent proteasomal degradation of β-catenin.[2][3] This mechanism of action makes this compound a valuable tool for studying the Wnt/β-catenin signaling pathway, which is frequently dysregulated in various cancers. Western blot analysis is a fundamental technique to investigate the effects of this compound on the cellular levels of β-catenin and other key proteins in this pathway.
These application notes provide detailed protocols for utilizing this compound in Western blot analysis to monitor its impact on β-catenin degradation and ubiquitination.
Mechanism of Action: this compound in the Wnt/β-Catenin Pathway
The Wnt signaling pathway plays a crucial role in cell proliferation, differentiation, and embryonic development. A key effector of this pathway is β-catenin. In the absence of a Wnt signal, a "destruction complex" composed of Axin, APC, CK1, and GSK3β phosphorylates β-catenin, marking it for ubiquitination by the SCFβ-TrCP E3 ligase and subsequent degradation by the proteasome.[4] this compound enhances the interaction between phosphorylated β-catenin and β-TrCP, thereby accelerating its degradation.[1]
Data Presentation
| Parameter | Value | Reference |
| Compound Name | This compound | [1] |
| Mechanism of Action | Enhancer of β-catenin:β-TrCP interaction | [1][2][3] |
| EC50 | 163 nM (for binding of pSer33/Ser37 β-catenin peptide to β-TrCP) | [1] |
| Primary Target | β-catenin | [1] |
| Downstream Effect | Promotes β-catenin ubiquitination and degradation | [2][3] |
Experimental Protocols
Cell Line Selection
For studying the effects of this compound, cell lines with an active Wnt/β-catenin pathway are recommended. Colorectal cancer cell lines are often suitable due to frequent mutations in this pathway.
-
SW480: Contains a mutation in the APC gene, leading to stabilized β-catenin. This cell line is a good model to test for enhanced degradation.
-
HCT116: Contains a mutation in β-catenin itself, which may affect its degradation.
-
HT-29 and DLD-1: Also colorectal cancer cell lines with APC mutations.[5]
-
HEK293T: Can be used for overexpression studies of tagged proteins.
Protocol 1: Analysis of β-catenin Degradation
This protocol outlines the steps to determine the optimal concentration and time-dependent effects of this compound on total β-catenin levels.
Materials:
-
SW480 cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding: Seed SW480 cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
This compound Treatment:
-
Dose-Response: Treat cells with increasing concentrations of this compound (e.g., 0, 50, 100, 200, 500 nM) for a fixed time (e.g., 8 hours).
-
Time-Course: Treat cells with an optimal concentration of this compound (determined from the dose-response experiment, e.g., 200 nM) for various durations (e.g., 0, 2, 4, 8, 24 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (anti-β-catenin and anti-GAPDH) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add ECL substrate and capture the chemiluminescent signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the β-catenin band intensity to the corresponding GAPDH band intensity to account for loading differences.
-
Protocol 2: Analysis of β-catenin Ubiquitination
This protocol is designed to specifically detect the increase in ubiquitinated β-catenin following treatment with this compound. A proteasome inhibitor is used to allow the accumulation of ubiquitinated proteins.
Materials:
-
All materials from Protocol 1
-
MG132 (proteasome inhibitor)
-
Immunoprecipitation (IP) lysis buffer
-
Anti-β-catenin antibody for IP
-
Protein A/G magnetic beads
-
Primary antibodies for Western blot:
-
HRP-conjugated secondary antibodies
Procedure:
-
Cell Treatment:
-
Seed SW480 cells in 10 cm dishes.
-
Treat cells with DMSO (control), this compound, MG132 (e.g., 10 µM for 4-6 hours), or a combination of this compound and MG132.
-
-
Cell Lysis: Lyse cells using IP lysis buffer containing protease inhibitors and a deubiquitinase inhibitor (e.g., N-ethylmaleimide).
-
Immunoprecipitation of β-catenin:
-
Pre-clear the cell lysates with Protein A/G beads.
-
Incubate the pre-cleared lysate with an anti-β-catenin antibody overnight at 4°C.
-
Add Protein A/G beads and incubate for 2-4 hours at 4°C.
-
Wash the beads several times with IP lysis buffer.
-
Elute the immunoprecipitated proteins by boiling in Laemmli sample buffer.
-
-
Western Blotting:
-
Perform SDS-PAGE and Western blotting as described in Protocol 1.
-
Probe one membrane with an anti-Ubiquitin antibody to detect the smear of polyubiquitinated β-catenin.
-
Probe a separate membrane (or strip and re-probe) with an anti-β-catenin antibody to confirm the immunoprecipitation of β-catenin.
-
Analyze whole-cell lysates in parallel to assess the levels of total β-catenin, β-TrCP, and GAPDH.
-
Expected Results
-
β-catenin Degradation: A dose- and time-dependent decrease in the levels of total β-catenin should be observed in cells treated with this compound.
-
β-catenin Ubiquitination: In the immunoprecipitation experiment, a high molecular weight smear, characteristic of polyubiquitination, should be more prominent in the lane corresponding to cells treated with both this compound and MG132, when probed with an anti-ubiquitin antibody.
Troubleshooting
| Issue | Possible Cause | Solution |
| No change in β-catenin levels | Insufficient concentration or treatment time of this compound. | Perform a wider dose-response and time-course experiment. |
| Cell line is not responsive. | Use a different cell line with a known active Wnt/β-catenin pathway. | |
| High background in Western blot | Insufficient blocking or washing. | Increase blocking time and number of washes. Optimize antibody concentrations. |
| No ubiquitination signal | Inefficient immunoprecipitation. | Optimize IP conditions (antibody amount, incubation time). |
| Deubiquitinase activity. | Ensure deubiquitinase inhibitors are included in the lysis buffer. | |
| Proteasome is not sufficiently inhibited. | Optimize MG132 concentration and treatment time. |
Conclusion
This compound is a potent tool for studying the Wnt/β-catenin signaling pathway. The protocols outlined above provide a framework for researchers to effectively use Western blot analysis to characterize the cellular effects of this compound on β-catenin degradation and ubiquitination. These experiments will be crucial for understanding its therapeutic potential in diseases driven by aberrant Wnt/β-catenin signaling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Ubiquitin antibody, rabbit polyclonal (ab19247) | Abcam [abcam.com]
- 3. Ubiquitin Antibody | Cell Signaling Technology [cellsignal.com]
- 4. The β-Catenin Destruction Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. GAPDH Monoclonal Antibody (258) (437000) [thermofisher.com]
- 7. origene.com [origene.com]
- 8. Ubiquitin (FK2) Mouse Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 9. Anti-Ubiquitin Antibody - Mouse Monoclonal [FK1] [stressmarq.com]
- 10. Ubiquitin Monoclonal Antibody (Ubi-1) (13-1600) [thermofisher.com]
- 11. beta-Catenin Antibody | Cell Signaling Technology [cellsignal.com]
- 12. beta Catenin Monoclonal Antibody (15B8) (14-2567-82) [thermofisher.com]
- 13. Anti-beta Catenin antibody (ab2365) | Abcam [abcam.com]
- 14. beta-Catenin Antibody (NB100-2141): Novus Biologicals [novusbio.com]
- 15. beta-TrCP (D13F10) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 16. beta-TrCP (D12C8) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 17. Anti-Beta TRCP antibody [3D5E6] (ab233739) | Abcam [abcam.com]
- 18. (ab137674) Anti-Beta TRCP antibody - Abcam - CiteAb [citeab.com]
Application Notes and Protocols for Small Molecule Enhancers of β-Catenin Degradation in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Wnt/β-catenin signaling pathway is a critical regulator of cellular processes, and its aberrant activation is a hallmark of numerous cancers. A key feature of this dysregulation is the accumulation of the oncoprotein β-catenin. One promising therapeutic strategy is the development of small molecules that promote the degradation of β-catenin. NRX-103095 is a novel "molecular glue" that enhances the interaction between β-catenin and the E3 ubiquitin ligase SCFβ-TrCP, thereby promoting its ubiquitination and subsequent proteasomal degradation. While specific in vivo data for this compound in mouse models is not publicly available, this document provides a generalized protocol based on a similar small molecule inhibitor of the Wnt/β-catenin pathway, MSAB, which has published in vivo efficacy and pharmacokinetic data in mice. These protocols and notes are intended to serve as a guide for the preclinical evaluation of β-catenin degradation enhancers.
Mechanism of Action: Enhancing β-Catenin Degradation
In a healthy cell, the destruction complex, composed of Axin, APC, CK1, and GSK3β, phosphorylates β-catenin. This phosphorylation marks it for recognition by the SCFβ-TrCP E3 ubiquitin ligase, leading to its ubiquitination and degradation by the proteasome. In many cancers, mutations in this pathway prevent β-catenin phosphorylation, leading to its accumulation. Molecular glues like this compound enhance the binding affinity between β-catenin and β-TrCP, restoring the degradation process.
Signaling Pathway Diagram
Application Notes and Protocols for NRX-103095 in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of NRX-103095, a molecular glue that enhances the interaction between β-catenin and its E3 ligase SCFβ-TrCP, in various in vitro assays. The following information is designed to guide researchers in the effective use of this compound for studying the Wnt/β-catenin signaling pathway and promoting the degradation of β-catenin.
Compound Information and Solubility
This compound is a small molecule enhancer of the β-catenin:β-TrCP interaction. It acts as a molecular glue to promote the ubiquitination and subsequent proteasomal degradation of β-catenin, particularly mutants that exhibit impaired binding to β-TrCP.
Table 1: Solubility of this compound
| Solvent | Maximum Stock Concentration | Preparation Notes |
| DMSO | 100 mg/mL (188.55 mM) | Ultrasonic treatment may be required to fully dissolve the compound. It is recommended to use newly opened, anhydrous DMSO as the compound is hygroscopic. |
Stock Solution Preparation:
To prepare a 10 mM stock solution of this compound in DMSO:
-
Weigh out 1 mg of this compound (Molecular Weight: 530.45 g/mol ).
-
Add 188.5 μL of anhydrous DMSO.
-
Vortex and sonicate until the compound is fully dissolved.
-
Aliquot and store at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months). Avoid repeated freeze-thaw cycles.
Signaling Pathway
This compound modulates the canonical Wnt signaling pathway by targeting the β-catenin destruction complex. In the absence of a Wnt signal, this complex phosphorylates β-catenin, marking it for ubiquitination by the SCFβ-TrCP E3 ligase and subsequent degradation by the proteasome. This compound enhances the binding of phosphorylated β-catenin to β-TrCP, thereby promoting its degradation.
Caption: β-catenin degradation pathway enhanced by this compound.
Experimental Protocols
The following are detailed protocols for in vitro assays to characterize the activity of this compound. These protocols are based on established methodologies and should be optimized for specific cell lines and experimental conditions.
In Vitro Ubiquitination Assay
This assay assesses the ability of this compound to enhance the ubiquitination of β-catenin by the SCFβ-TrCP E3 ligase complex.
Table 2: Reagents for In Vitro Ubiquitination Assay
| Reagent | Stock Concentration | Final Concentration |
| Recombinant Human E1 (UBE1) | 1 µM | 50 nM |
| Recombinant Human E2 (UbcH5c) | 10 µM | 200 nM |
| Recombinant SCFβ-TrCP complex | 1 µM | 100 nM |
| Recombinant phosphorylated β-catenin (substrate) | 10 µM | 500 nM |
| Ubiquitin | 10 mg/mL | 10 µM |
| ATP | 100 mM | 2 mM |
| Ubiquitination Buffer (10X) | See below | 1X |
| This compound or DMSO (vehicle control) | 10 mM | 0.1 - 10 µM |
10X Ubiquitination Buffer Recipe:
-
250 mM Tris-HCl, pH 7.5
-
50 mM MgCl₂
-
1 M NaCl
-
10 mM DTT (add fresh)
Protocol:
-
Prepare the ubiquitination reaction mixture on ice in a total volume of 25 µL. Add the components in the following order:
-
Nuclease-free water to final volume
-
2.5 µL of 10X Ubiquitination Buffer
-
ATP
-
Ubiquitin
-
Recombinant phosphorylated β-catenin
-
This compound at various concentrations or DMSO vehicle
-
Recombinant SCFβ-TrCP complex
-
Recombinant E2 enzyme
-
-
Initiate the reaction by adding the E1 enzyme.
-
Incubate the reaction at 37°C for 60-90 minutes.
-
Stop the reaction by adding 2X SDS-PAGE loading buffer and boiling at 95°C for 5 minutes.
-
Analyze the reaction products by SDS-PAGE and Western blot using an anti-β-catenin antibody to detect the formation of polyubiquitinated β-catenin, which will appear as a high-molecular-weight smear or ladder.
Application Notes and Protocols for Studying Mutant β-catenin Degradation with NRX-103095
For Researchers, Scientists, and Drug Development Professionals
Introduction
NRX-103095 is a small molecule enhancer of the protein-protein interaction between β-catenin and its cognate E3 ligase, SCFβ-TrCP.[1] It functions as a "molecular glue," promoting the ubiquitylation and subsequent proteasomal degradation of β-catenin.[1] This is particularly relevant for certain mutations in β-catenin, commonly found in various cancers, that prevent its recognition by the degradation machinery, leading to its accumulation and aberrant activation of Wnt signaling. This document provides detailed application notes and protocols for utilizing this compound to study the degradation of mutant β-catenin.
Mutations in the N-terminal region of β-catenin, particularly at the phosphorylation sites Ser33 and Ser37, inhibit its recognition by β-TrCP, the substrate receptor of the SCF E3 ubiquitin ligase complex. This leads to the stabilization of β-catenin and constitutive activation of TCF/LEF-mediated transcription, a hallmark of many cancers. This compound has been shown to effectively enhance the binding of mutant β-catenin (e.g., S37A) to β-TrCP, thereby restoring its degradation.
Quantitative Data Summary
The following tables summarize the quantitative data regarding the activity of this compound and related compounds from preclinical studies.
Table 1: In Vitro Activity of NRX Compounds on β-catenin:β-TrCP Interaction
| Compound | Target β-catenin Mutant | Assay Type | EC50 (nM) | Fold Cooperativity | Reference |
| NRX-103094 | pSer33/S37A | Binding Assay | 62 ± 3 | 1000 | Simonetta et al., 2019 |
| This compound | pSer33/Ser37 (Wild-Type) | Binding Assay | 457 ± 23 | - | Simonetta et al., 2019 |
| NRX-252114 | pSer33/S37A | Binding Assay | 6.5 ± 0.3 | - | Simonetta et al., 2019 |
Table 2: Cellular Activity of NRX Compounds
| Compound | Cell Line | Mutant β-catenin | Assay | Outcome | Reference |
| NRX-103094 | TOV-112D | S37A (endogenous) | Western Blot | Dose-dependent degradation of S37A β-catenin | Simonetta et al., 2019 |
| NRX-252114 | HEK293T | Engineered mutant β-catenin | Degradation Assay | Induced degradation of mutant β-catenin | Simonetta et al., 2019 |
Signaling Pathway and Mechanism of Action
The diagram below illustrates the canonical Wnt/β-catenin signaling pathway and the mechanism by which this compound induces the degradation of mutant β-catenin.
Caption: Wnt/β-catenin signaling and this compound mechanism.
Experimental Protocols
The following are detailed protocols for assessing the effect of this compound on mutant β-catenin degradation.
Experimental Workflow
The general workflow for studying the effect of this compound is as follows:
Caption: General experimental workflow.
Protocol 1: Western Blot Analysis of β-catenin Degradation
This protocol details the steps to measure the levels of β-catenin protein in cells treated with this compound.
Materials:
-
Cell line with mutant β-catenin (e.g., TOV-112D [S37A mutation], or engineered HEK293T cells)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Anti-β-catenin (total)
-
Anti-phospho-β-catenin (Ser33/Ser37/Thr41)
-
Anti-GAPDH or β-actin (loading control)
-
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. A suggested starting concentration range is 0.1 µM to 10 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Aspirate the old medium and add the medium containing this compound or vehicle.
-
Incubate for the desired time points (e.g., 6, 12, 24 hours).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA Protein Assay Kit.
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to a final concentration of 1x and boil at 95°C for 5 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Add the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the β-catenin band intensity to the loading control (GAPDH or β-actin).
Protocol 2: TCF/LEF Luciferase Reporter Assay
This protocol is for measuring the transcriptional activity of the Wnt/β-catenin pathway.
Materials:
-
Cell line of interest (e.g., HEK293T)
-
TCF/LEF luciferase reporter plasmid (e.g., M50 Super 8x TOPFlash)
-
Control reporter plasmid (e.g., Renilla luciferase)
-
Plasmid expressing mutant β-catenin (e.g., S37A)
-
Transfection reagent
-
Opti-MEM or serum-free medium
-
This compound
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Transfection:
-
Seed cells in a 96-well plate.
-
Co-transfect the cells with the TCF/LEF reporter plasmid, the control Renilla plasmid, and the mutant β-catenin expression plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
-
Treatment:
-
After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or vehicle (DMSO).
-
-
Cell Lysis and Luciferase Assay:
-
After the desired treatment duration (e.g., 24 hours), lyse the cells using the passive lysis buffer provided in the Dual-Luciferase Reporter Assay System.
-
Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the assay kit's protocol.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in transfection efficiency and cell number.
-
Calculate the fold change in TCF/LEF reporter activity relative to the vehicle-treated control.
-
Disclaimer: These protocols are intended as a guide. Researchers should optimize conditions for their specific cell lines and experimental setup.
References
Application Notes and Protocols for NRX-103095 in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
NRX-103095 is a novel small molecule that functions as a "molecular glue," enhancing the interaction between the E3 ubiquitin ligase SCFβ-TrCP and its substrate, β-catenin.[1][2][3][4] In many cancers, mutations in β-catenin prevent its recognition by SCFβ-TrCP, leading to its accumulation and the subsequent activation of pro-oncogenic Wnt signaling pathways.[5] this compound and its analogs potentiate the ubiquitylation and subsequent proteasomal degradation of mutant β-catenin, offering a promising therapeutic strategy for cancers driven by aberrant Wnt/β-catenin signaling.[1][3][4]
These application notes provide an overview of the potential uses of this compound in cancer research, along with detailed protocols for key experiments to evaluate its efficacy.
Mechanism of Action
This compound acts by stabilizing the transient interaction between phosphorylated β-catenin and the substrate recognition subunit of the SCF E3 ligase complex, β-TrCP. By doing so, it effectively "glues" the two proteins together, facilitating the transfer of ubiquitin to β-catenin and marking it for degradation by the proteasome. This leads to a reduction in the levels of both wild-type and mutant β-catenin, thereby inhibiting the downstream signaling cascade that promotes cancer cell proliferation and survival.
Data Presentation
The following table summarizes the reported quantitative data for this compound and its analogs in enhancing the β-catenin:β-TrCP interaction.
| Compound | Description | EC50 (nM) | Reference |
| This compound | Enhancer of pSer33/Ser37 β-catenin peptide binding to β-TrCP | 163 | [6] |
Further quantitative data on the effects of this compound on cancer cell viability (IC50) and in vivo tumor growth inhibition is not yet widely available in the public domain and will require further investigation.
Signaling Pathway
The diagram below illustrates the canonical Wnt/β-catenin signaling pathway and the mechanism of action of this compound.
References
- 1. Prospective discovery of small molecule enhancers of an E3 ligase-substrate interaction [ideas.repec.org]
- 2. openalex.org [openalex.org]
- 3. Prospective discovery of small molecule enhancers of an E3 ligase-substrate interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. beta-Catenin Antibody (#9562) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Measuring NRX-103095 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
NRX-103095 is a small molecule that has been identified as a "molecular glue," enhancing the interaction between β-catenin and its cognate E3 ubiquitin ligase, SCFβ-TrCP.[1][2] This enhanced interaction facilitates the ubiquitylation and subsequent proteasomal degradation of β-catenin.[2] The potency of this compound in enhancing the binding of phosphorylated β-catenin peptide to β-TrCP has been determined, with a reported EC50 of 163 nM.[1]
The dysregulation of the Wnt/β-catenin signaling pathway is a hallmark of various cancers, making targeted degradation of β-catenin an attractive therapeutic strategy. These application notes provide detailed protocols for robust and reproducible assays to quantify the activity of this compound, aiding in compound characterization, structure-activity relationship (SAR) studies, and high-throughput screening campaigns.
The following sections describe two primary assays: a biochemical assay to directly measure the enhancement of the β-catenin/β-TrCP interaction and a cell-based assay to quantify the downstream effect of this compound on β-catenin degradation.
Signaling Pathway of this compound
Caption: this compound enhances the interaction between phosphorylated β-catenin and SCFβ-TrCP.
Biochemical Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
This assay quantitatively measures the proximity of β-catenin and β-TrCP, which is enhanced by this compound. It utilizes a long-lifetime lanthanide chelate as the donor fluorophore and a suitable acceptor fluorophore.[3][4] The interaction between the two proteins brings the donor and acceptor into close proximity, resulting in a FRET signal.
Experimental Workflow: TR-FRET Assay
Caption: Workflow for the TR-FRET assay to measure this compound activity.
Detailed Protocol: TR-FRET Assay
Materials:
-
Recombinant GST-tagged β-TrCP
-
Terbium (Tb)-labeled anti-GST antibody (Donor)
-
Biotinylated and phosphorylated (pSer33/Ser37) β-catenin peptide
-
Streptavidin-d2 (Acceptor)
-
This compound
-
Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 0.1% BSA, 0.05% Tween-20
-
384-well low-volume, non-binding surface plates
-
TR-FRET compatible plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 100 µM. Further dilute the compounds in Assay Buffer to a 2X final concentration.
-
Reagent Preparation:
-
Prepare a 2X solution of GST-β-TrCP and Tb-anti-GST antibody in Assay Buffer.
-
Prepare a 2X solution of biotinylated p-β-catenin peptide and Streptavidin-d2 in Assay Buffer.
-
-
Assay Assembly:
-
Add 5 µL of 2X this compound solution or DMSO control to the wells of a 384-well plate.
-
Add 2.5 µL of the 2X GST-β-TrCP/Tb-anti-GST antibody mix.
-
Add 2.5 µL of the 2X biotinylated p-β-catenin/Streptavidin-d2 mix.
-
The final volume in each well should be 10 µL.
-
-
Incubation: Seal the plate and incubate at room temperature for 60-90 minutes, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET enabled plate reader. Excite at ~340 nm and measure emission at 495 nm (Terbium) and 520 nm (Acceptor).[5][6]
-
Data Analysis:
-
Calculate the TR-FRET ratio: (Emission at 520 nm / Emission at 495 nm) * 10,000.
-
Plot the TR-FRET ratio against the log of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Data Presentation: TR-FRET Assay Results
| Compound | Concentration (nM) | TR-FRET Ratio (520/495) | % Enhancement |
| DMSO Control | 0 | 1500 | 0% |
| This compound | 10 | 2250 | 25% |
| This compound | 50 | 3750 | 75% |
| This compound | 100 | 4350 | 95% |
| This compound | 163 (EC50) | 3000 | 50% |
| This compound | 500 | 4500 | 100% |
| This compound | 1000 | 4550 | 101.7% |
Cell-Based Assay: Western Blot for β-catenin Degradation
This assay measures the downstream consequence of this compound activity in a cellular context: the reduction of total β-catenin protein levels.
Experimental Workflow: Western Blot Analysis
Caption: Workflow for Western Blot analysis of β-catenin degradation.
Detailed Protocol: Western Blot for β-catenin Degradation
Materials:
-
HCT116 or other suitable cancer cell line with active Wnt/β-catenin signaling.
-
Cell culture medium and supplements.
-
This compound.
-
RIPA Lysis Buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
Laemmli sample buffer.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF membrane.
-
Blocking Buffer: 5% non-fat dry milk or BSA in TBST (Tris-Buffered Saline, 0.1% Tween-20).
-
Primary Antibodies: Rabbit anti-β-catenin, Mouse anti-GAPDH (loading control).
-
Secondary Antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG.
-
Enhanced Chemiluminescence (ECL) substrate.
-
Imaging system (e.g., CCD camera-based imager).
Procedure:
-
Cell Culture and Treatment:
-
Seed HCT116 cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with increasing concentrations of this compound (e.g., 0, 10, 50, 100, 500, 1000 nM) for a predetermined time (e.g., 18-24 hours).[7]
-
-
Cell Lysis and Protein Quantification:
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and prepare them with Laemmli buffer. Boil for 5 minutes.
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.[10][11]
-
Incubate the membrane with primary antibodies (anti-β-catenin and anti-GAPDH) overnight at 4°C.[10]
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Perform densitometry analysis using image analysis software. Normalize the β-catenin band intensity to the GAPDH loading control.
-
Plot the normalized β-catenin levels against the this compound concentration to determine the DC50 (concentration for 50% degradation).
-
Data Presentation: Western Blot Densitometry Results
| This compound (nM) | Normalized β-catenin Intensity (a.u.) | % β-catenin Remaining |
| 0 (DMSO) | 1.00 | 100% |
| 10 | 0.92 | 92% |
| 50 | 0.75 | 75% |
| 100 | 0.58 | 58% |
| 250 | 0.49 | 49% |
| 500 | 0.30 | 30% |
| 1000 | 0.15 | 15% |
Optional Supporting Assay: In Vitro Ubiquitination Assay
To directly visualize the ubiquitination of β-catenin promoted by this compound, an in vitro ubiquitination assay can be performed.[12][13] This assay reconstitutes the ubiquitination cascade using purified components.
Protocol: In Vitro Ubiquitination
Materials:
-
Recombinant E1 (ubiquitin-activating enzyme), E2 (e.g., UBE2D1), and SCFβ-TrCP (E3) enzymes.
-
Recombinant phosphorylated β-catenin (substrate).
-
His-tagged Ubiquitin.
-
ATP.
-
Ubiquitination reaction buffer.
-
This compound.
Procedure:
-
Set up reactions containing E1, E2, SCFβ-TrCP, p-β-catenin, His-ubiquitin, and ATP in the reaction buffer.
-
Add this compound or DMSO control to the reactions.
-
Incubate at 37°C for 1-2 hours.
-
Stop the reaction by adding Laemmli buffer.
-
Analyze the reaction products by SDS-PAGE and western blot, probing with an anti-β-catenin antibody to detect the high molecular weight smear indicative of polyubiquitination. An anti-His antibody can also be used to detect ubiquitinated species.
This assay provides direct biochemical evidence of this compound's mechanism of action.
Conclusion
The assays detailed in these application notes provide a comprehensive toolkit for characterizing the activity of this compound and similar molecular glue compounds. The TR-FRET assay offers a high-throughput, quantitative method for measuring the direct biochemical effect of the compound, while the cell-based western blot confirms its activity in a biologically relevant context. These protocols can be adapted for screening, lead optimization, and mechanistic studies in the development of novel therapeutics targeting the Wnt/β-catenin pathway.
References
- 1. An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro Protein Ubiquitination Assays [en.bio-protocol.org]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Using TR-FRET to investigate protein-protein interactions: a case study of PXR-coregulator interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bmglabtech.com [bmglabtech.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. Direct targeting of β-catenin by a small molecule stimulates proteasomal degradation and suppresses oncogenic Wnt/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. docs.abcam.com [docs.abcam.com]
- 9. bio-rad.com [bio-rad.com]
- 10. A Simple Method to Assess Abundance of the β-Catenin Signaling Pool in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubcompare.ai [pubcompare.ai]
- 12. In Vitro Protein Ubiquitination Assay | Springer Nature Experiments [experiments.springernature.com]
- 13. In vitro Protein Ubiquitination Assays [bio-protocol.org]
Application Notes and Protocols for NRX-103095 in Ubiquitination Pathway Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
NRX-103095 is a novel small molecule enhancer of the protein-protein interaction (PPI) between β-catenin and its E3 ubiquitin ligase, SCFβ-TrCP.[1] By acting as a "molecular glue," this compound promotes the ubiquitination and subsequent proteasomal degradation of β-catenin.[1] This mechanism of action makes this compound a valuable tool for studying the ubiquitination pathway and its role in cellular processes, particularly in the context of Wnt signaling, where β-catenin is a key transcriptional co-activator. Aberrant accumulation of β-catenin is implicated in various diseases, including cancer. These application notes provide detailed protocols for utilizing this compound to investigate β-catenin ubiquitination and degradation.
Data Presentation
The following table summarizes the quantitative data for this compound's activity in enhancing the β-catenin:β-TrCP interaction and promoting β-catenin degradation.
| Parameter | Description | Value | Assay Type | Reference |
| EC50 | Half-maximal effective concentration for enhancing the binding of phosphorylated β-catenin peptide to β-TrCP. | 163 nM | AlphaScreen Assay | [1] |
| DC50 | Half-maximal degradation concentration for cellular β-catenin. | ~5 µM | Cellular Degradation Assay (Western Blot) | Simonetta et al., 2019, Nature Communications |
Signaling Pathway
This compound functions within the canonical Wnt/β-catenin signaling pathway. In the absence of a Wnt signal, a "destruction complex" composed of Axin, APC, CK1, and GSK3β phosphorylates β-catenin. This phosphorylation event marks β-catenin for recognition by the SCFβ-TrCP E3 ubiquitin ligase complex, leading to its polyubiquitination and subsequent degradation by the 26S proteasome. This compound enhances the interaction between phosphorylated β-catenin and β-TrCP, thereby promoting its degradation.
Caption: Wnt/β-catenin signaling pathway and the action of this compound.
Experimental Protocols
AlphaScreen™ Assay for β-catenin:β-TrCP Interaction
This assay quantitatively measures the effect of this compound on the interaction between a biotinylated, phosphorylated β-catenin peptide and GST-tagged β-TrCP.
Experimental Workflow:
Caption: Workflow for the AlphaScreen™ assay.
Materials:
-
Biotinylated-pS33/pS37-β-catenin peptide
-
GST-tagged β-TrCP protein
-
This compound
-
AlphaScreen™ GST Detection Kit (including Streptavidin-Donor and anti-GST-Acceptor beads)
-
Assay buffer (e.g., PBS, 0.1% BSA, 0.05% Tween-20)
-
384-well white microplates
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 384-well plate, add the following in order:
-
This compound dilution or vehicle (DMSO).
-
GST-β-TrCP protein to a final concentration of 10 nM.
-
Biotinylated-pS33/pS37-β-catenin peptide to a final concentration of 20 nM.
-
-
Incubate the mixture for 30 minutes at room temperature.
-
Prepare a suspension of AlphaScreen™ Streptavidin-Donor and anti-GST-Acceptor beads in assay buffer.
-
Add the bead suspension to each well.
-
Incubate the plate in the dark at room temperature for 1 hour.
-
Read the plate on an AlphaScreen-compatible microplate reader.
-
Analyze the data using a suitable software to determine the EC50 value.
In Vitro Ubiquitination Assay
This assay assesses the ability of this compound to enhance the SCFβ-TrCP-mediated ubiquitination of β-catenin.
Experimental Workflow:
Caption: Workflow for the in vitro ubiquitination assay.
Materials:
-
Recombinant human E1 activating enzyme
-
Recombinant human E2 conjugating enzyme (e.g., UBE2D2)
-
Recombinant human ubiquitin
-
Recombinant SCFβ-TrCP E3 ligase complex
-
Recombinant phosphorylated β-catenin (substrate)
-
This compound
-
ATP
-
Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 2 mM DTT)
-
SDS-PAGE gels and Western blotting reagents
-
Anti-β-catenin antibody
Procedure:
-
Prepare a master mix containing E1, E2, ubiquitin, SCFβ-TrCP, and phosphorylated β-catenin in ubiquitination reaction buffer.
-
Aliquot the master mix into separate tubes.
-
Add this compound or vehicle (DMSO) to the respective tubes.
-
Initiate the reaction by adding ATP.
-
Incubate the reactions at 37°C for 1-2 hours.
-
Stop the reactions by adding SDS-PAGE sample buffer and boiling for 5 minutes.
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane and perform a Western blot using an anti-β-catenin antibody to visualize the ubiquitinated species (higher molecular weight smear).
Cellular β-catenin Degradation Assay
This assay measures the effect of this compound on the degradation of endogenous or overexpressed β-catenin in a cellular context.
Experimental Workflow:
Caption: Workflow for the cellular β-catenin degradation assay.
Materials:
-
HEK293T cells (or other suitable cell line)
-
Cell culture medium and reagents
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and Western blotting reagents
-
Primary antibodies: anti-β-catenin and a loading control (e.g., anti-GAPDH or anti-tubulin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
If necessary, transfect cells with a construct expressing a mutant form of β-catenin that is resistant to normal degradation.
-
Treat the cells with a serial dilution of this compound for a specified time course (e.g., 4, 8, 16, 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatants.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Perform Western blotting to detect β-catenin and the loading control.
-
Capture the chemiluminescent signal using an imaging system.
-
Perform densitometry analysis to quantify the β-catenin band intensities relative to the loading control.
-
Plot the percentage of β-catenin remaining versus the concentration of this compound to determine the DC50 value.
Conclusion
This compound is a potent and specific chemical tool for inducing the degradation of β-catenin by enhancing its interaction with the SCFβ-TrCP E3 ligase. The protocols outlined above provide a framework for researchers to utilize this compound in their studies of the ubiquitination pathway, Wnt signaling, and for the development of novel therapeutics targeting β-catenin.
References
Application Notes and Protocols for Quantifying NRX-103095-Induced Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for quantifying the degradation of β-catenin induced by NRX-103095, a molecular glue that enhances the interaction between β-catenin and the SCFβ-TrCP E3 ubiquitin ligase.[1][2][3] Detailed protocols for Western blotting, mass spectrometry-based proteomics, and a luciferase reporter assay are presented, along with methods for data analysis and presentation. This document aims to equip researchers with the necessary tools to accurately assess the efficacy and mechanism of action of this compound.
Introduction to this compound
This compound is a small molecule that functions as a "molecular glue" to promote the degradation of β-catenin.[2] It enhances the binding affinity between phosphorylated β-catenin and its cognate E3 ubiquitin ligase, SCFβ-TrCP.[1] This enhanced interaction leads to increased ubiquitination of β-catenin, targeting it for degradation by the 26S proteasome.[2][3] The targeted degradation of β-catenin makes this compound a molecule of interest for research in therapeutic areas where the Wnt/β-catenin signaling pathway is dysregulated, such as in certain cancers.[1]
The Wnt/β-Catenin Signaling Pathway
The Wnt signaling pathway plays a crucial role in cell proliferation, differentiation, and development. In the absence of a Wnt signal, β-catenin is phosphorylated by a destruction complex, leading to its ubiquitination by SCFβ-TrCP and subsequent proteasomal degradation. Upon Wnt binding to its receptor, the destruction complex is inactivated, allowing β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it activates target gene expression. This compound promotes the degradation of β-catenin, thereby inhibiting the downstream effects of Wnt signaling.
References
Troubleshooting & Optimization
troubleshooting NRX-103095 experimental results
Welcome to the technical support center for NRX-103095. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting experimental results and to answer frequently asked questions regarding the use of this compound.
Troubleshooting Guides
This section provides troubleshooting advice for common issues that may be encountered during experiments with this compound.
Table 1: Troubleshooting Common Experimental Issues with this compound
| Issue | Potential Cause | Recommended Solution |
| No degradation of β-catenin observed after this compound treatment. | 1. Incorrect Cell Line: The cell line used may not have a constitutively active Wnt/β-catenin pathway or may lack the necessary components of the ubiquitination machinery. 2. Suboptimal this compound Concentration: The concentration of this compound may be too low to effectively enhance the β-catenin:β-TrCP interaction. 3. Incorrect Compound Handling: Improper storage or handling of this compound may have led to its degradation.[1] 4. Insufficient Treatment Time: The duration of the treatment may not be long enough to observe β-catenin degradation. | 1. Cell Line Selection: Use a cell line known to have stabilized β-catenin, such as those with APC or β-catenin mutations (e.g., SW480, HCT116). 2. Dose-Response Experiment: Perform a dose-response experiment with a range of this compound concentrations (e.g., 10 nM to 10 µM) to determine the optimal concentration for your cell line. The reported EC50 for enhancing the binding of pSer33/Ser37 β-catenin peptide to β-TrCP is 163 nM.[1] 3. Proper Compound Storage: Store this compound stock solutions at -20°C for up to one month or at -80°C for up to six months.[1] Avoid repeated freeze-thaw cycles. 4. Time-Course Experiment: Conduct a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) to identify the optimal treatment duration. |
| High variability in experimental replicates. | 1. Inconsistent Cell Seeding: Uneven cell numbers across wells can lead to variability in β-catenin levels. 2. Inconsistent this compound Addition: Variation in the final concentration of this compound across wells. 3. Edge Effects in Multi-well Plates: Evaporation in the outer wells of a multi-well plate can concentrate compounds and affect cell health. | 1. Accurate Cell Counting: Use a cell counter to ensure consistent cell seeding density. Allow cells to adhere and distribute evenly before treatment. 2. Careful Pipetting: Use calibrated pipettes and proper technique to ensure accurate and consistent addition of this compound to each well. 3. Plate Sealing and Incubation: Use sterile, breathable plate sealers to minimize evaporation. Avoid using the outermost wells for experimental samples; instead, fill them with sterile media or PBS. |
| Unexpected cell toxicity. | 1. High this compound Concentration: Excessive concentrations of this compound may induce off-target effects and cytotoxicity. 2. Solvent Toxicity: The vehicle used to dissolve this compound (e.g., DMSO) may be at a toxic concentration.[2] 3. Cell Line Sensitivity: The chosen cell line may be particularly sensitive to perturbations in the Wnt/β-catenin pathway. | 1. Determine IC50: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic concentration (IC50) of this compound for your cell line. Use concentrations well below the IC50 for your degradation experiments. 2. Control for Solvent Effects: Ensure the final concentration of the solvent is consistent across all wells, including vehicle controls, and is below the toxic threshold for your cells (typically <0.5% for DMSO). 3. Use Alternative Cell Lines: If toxicity persists at effective concentrations, consider using a different cell line with a similar genetic background. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a "molecular glue" that enhances the protein-protein interaction between β-catenin and β-TrCP, a component of the SCF E3 ubiquitin ligase complex.[2] By stabilizing this interaction, this compound promotes the ubiquitylation and subsequent proteasomal degradation of β-catenin.
Q2: In which cell lines is this compound expected to be effective?
A2: this compound is most effective in cell lines with an activated canonical Wnt signaling pathway, which leads to the accumulation of β-catenin. This is often due to mutations in genes such as APC (Adenomatous Polyposis Coli) or gain-of-function mutations in CTNNB1 (the gene encoding β-catenin).
Q3: How should I prepare and store this compound?
A3: this compound is soluble in DMSO and DMF.[2] For stock solutions, it is recommended to store aliquots at -20°C for short-term storage (up to 1 month) and at -80°C for long-term storage (up to 6 months) to minimize degradation from repeated freeze-thaw cycles.[1]
Q4: What are the appropriate positive and negative controls for an experiment with this compound?
A4:
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Positive Control: A known inducer of β-catenin degradation (if available for your specific cell line) or a cell line known to be sensitive to this compound.
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Negative Control: A vehicle control (e.g., DMSO) at the same final concentration used to dissolve this compound.
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Pathway Controls: To confirm the mechanism of degradation, you can co-treat with a proteasome inhibitor (e.g., MG132). This should rescue the degradation of β-catenin, indicating that the degradation is proteasome-dependent.
Q5: How can I confirm that the observed decrease in β-catenin levels is due to proteasomal degradation?
A5: To confirm that this compound induces proteasome-mediated degradation of β-catenin, you can perform a co-treatment experiment with a proteasome inhibitor such as MG132. If the decrease in β-catenin is rescued in the presence of the proteasome inhibitor, it confirms that the degradation is occurring via the proteasome.
Experimental Protocols
Protocol 1: Western Blot Analysis of β-catenin Degradation
This protocol describes how to assess the degradation of β-catenin in response to this compound treatment using Western blotting.
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Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Treatment: Treat the cells with the desired concentrations of this compound or vehicle control (e.g., DMSO). Incubate for the desired treatment duration (e.g., 8 hours).
-
Cell Lysis:
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Wash the cells once with ice-cold PBS.
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Add 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.
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Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
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Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
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Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.
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Transfer the supernatant to a new tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
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Sample Preparation:
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Normalize the protein concentration of all samples with lysis buffer.
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Add 4x Laemmli sample buffer to each lysate to a final concentration of 1x.
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Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Western Blotting:
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Load 20-30 µg of protein per lane on an SDS-PAGE gel.
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Run the gel and transfer the proteins to a PVDF or nitrocellulose membrane.
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Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
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Incubate the membrane with a primary antibody against β-catenin overnight at 4°C.
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Incubate with a loading control antibody (e.g., GAPDH or β-actin) as well.
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Wash the membrane three times with TBST.
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Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Wash the membrane three times with TBST.
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Visualize the bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
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Data Analysis: Quantify the band intensities using image analysis software. Normalize the β-catenin band intensity to the loading control.
Mandatory Visualizations
Caption: this compound enhances the interaction between phosphorylated β-catenin and β-TrCP.
Caption: Workflow for assessing β-catenin degradation upon this compound treatment.
Caption: A logical flowchart for troubleshooting a lack of β-catenin degradation.
References
optimizing NRX-103095 concentration for maximum efficacy
Welcome to the technical support center for NRX-103095. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of this compound for maximum efficacy in your experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to support your research endeavors.
Understanding this compound
This compound is a small molecule enhancer of the protein-protein interaction between β-catenin and its cognate E3 ubiquitin ligase, SCFβ-TrCP.[1] By acting as a "molecular glue," this compound promotes the ubiquitination and subsequent proteasomal degradation of β-catenin, particularly mutant forms that may accumulate in certain disease states.[2] The reported EC50 for enhancing the binding of phosphorylated β-catenin peptide to β-TrCP is 163 nM.[1]
Signaling Pathway
The efficacy of this compound is intrinsically linked to the Wnt/β-catenin signaling pathway. Under normal conditions, in the absence of a Wnt signal, β-catenin is targeted for degradation by a "destruction complex" of proteins. This complex facilitates the phosphorylation of β-catenin, marking it for recognition by the SCFβ-TrCP E3 ligase and subsequent ubiquitination and degradation. This compound enhances this natural process.
References
common issues with NRX-103095 stability in solution
Welcome to the technical support center for NRX-103095. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in their experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is soluble in organic solvents such as DMSO and DMF.[1][2] For most in vitro applications, DMSO is the recommended solvent. A stock solution of up to 100 mg/mL (188.55 mM) can be prepared in DMSO.[3]
Q2: Are there any special considerations when dissolving this compound in DMSO?
A2: Yes. To achieve high concentrations in DMSO, sonication may be necessary.[3] It is also highly recommended to use a fresh, unopened bottle of anhydrous DMSO, as hygroscopic (water-absorbing) DMSO can significantly reduce the solubility of the compound.[3][4]
Q3: How should solid this compound be stored?
A3: Solid this compound should be stored under refrigerated conditions.[1][2] For long-term storage, -20°C is recommended, which can preserve the compound for up to three years.[3]
Q4: What is the proper way to store this compound solutions?
A4: Stock solutions of this compound in DMSO should be aliquoted to avoid repeated freeze-thaw cycles.[4] These aliquots should be stored at -80°C for long-term stability (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).[3][4]
Troubleshooting Guides
Issue 1: Precipitation of this compound upon dilution in aqueous media.
This is a common issue when diluting a compound from a high-concentration organic stock solution into an aqueous buffer or cell culture medium for in vitro assays.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for this compound precipitation.
Issue 2: Lack of expected biological activity in an assay.
If this compound is not showing its expected activity as an enhancer of the β-catenin:β-TrCP interaction, consider the following potential causes.
Logical Troubleshooting Steps:
Caption: Troubleshooting guide for lack of this compound activity.
Data Presentation
Table 1: Solubility and Stock Solution Parameters
| Parameter | Value | Notes | Source |
| Solvents | DMSO, DMF | [1][2] | |
| Max Solubility in DMSO | 100 mg/mL (188.55 mM) | Requires sonication. | [3] |
| Recommended Solvent | Anhydrous (newly opened) DMSO | Hygroscopic DMSO can reduce solubility. | [3][4] |
Table 2: Storage Conditions and Stability
| Form | Storage Temperature | Duration | Source |
| Solid | Refrigerated | 12 months | [1] |
| Solid | 4°C | 2 years | [3] |
| Solid | -20°C | 3 years | [3] |
| Solution (in DMSO) | -20°C | 1 month | [3][4] |
| Solution (in DMSO) | -80°C | 6 months | [3][4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound solid (MW: 530.34 g/mol )
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional, but recommended)
Procedure:
-
Calculate the required mass of this compound. To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass = 10 mmol/L * 1 L/1000 mL * 1 mL * 530.34 g/mol = 0.0053034 g = 5.30 mg
-
-
Weigh out 5.30 mg of this compound solid in a suitable container.
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Add 1 mL of anhydrous, sterile DMSO to the solid.
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Vortex the solution thoroughly for 1-2 minutes to facilitate dissolution.
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If the solid is not fully dissolved, place the vial in a sonicator bath for 5-10 minutes, or until the solution is clear.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for up to 6 months.
Visualizations
Mechanism of Action of this compound
Caption: this compound acts as a molecular glue.
General Experimental Workflow
Caption: Typical workflow for a cell-based assay with this compound.
References
overcoming off-target effects of NRX-103095
Welcome to the technical support center for NRX-103095. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound and to help troubleshoot potential issues, with a focus on overcoming off-target effects.
Product Description: this compound is a novel small molecule enhancer of the protein-protein interaction (PPI) between β-catenin and its cognate E3 ligase, SCFβ-TrCP. By acting as a "molecular glue," this compound facilitates the ubiquitination and subsequent proteasomal degradation of phosphorylated β-catenin, a key mediator in the Wnt signaling pathway.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound? A1: this compound is a molecular glue that enhances the binding affinity between phosphorylated β-catenin and the substrate recognition subunit of the SCF E3 ligase complex, β-TrCP.[1][2] This enhanced interaction accelerates the ubiquitination and proteasomal degradation of β-catenin, thereby downregulating Wnt signaling.
Q2: What are the potential off-target effects of this compound? A2: Off-target effects can arise from two main sources. First, this compound may enhance the interaction between β-TrCP and its other native substrates, leading to their unintended degradation. Second, it could induce "neo-morphic" interactions, causing β-TrCP to degrade proteins that are not its natural substrates. Minimizing these effects is crucial for accurate data interpretation.[3][4]
Q3: How can I be sure that the observed phenotype is due to on-target β-catenin degradation? A3: To confirm on-target activity, you should perform rescue experiments. This can be done by overexpressing a degradation-resistant mutant of β-catenin. If the phenotype is reversed, it strongly suggests the effect is mediated through the degradation of β-catenin. Additionally, using a structurally similar but inactive analog of this compound as a negative control is highly recommended.
Q4: At what concentration should I use this compound? A4: The optimal concentration is cell-line dependent and should be determined empirically. We recommend performing a dose-response curve, measuring both β-catenin degradation and the desired downstream phenotype. Start with a concentration range guided by the EC50 value provided on the datasheet and aim to use the lowest effective concentration to minimize potential off-target effects.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
| Issue | Possible Cause | Troubleshooting Step | Expected Outcome |
| 1. No degradation of β-catenin observed after treatment. | A. Suboptimal Drug Concentration: The concentration of this compound is too low. | Perform a dose-response experiment with a wider concentration range. | A clear concentration-dependent degradation of β-catenin should be observed. |
| B. Insufficient β-catenin Phosphorylation: β-TrCP only recognizes phosphorylated β-catenin. | Ensure your cell model has active upstream kinases (e.g., GSK3β) or co-treat with a GSK3β activator if appropriate. | Increased levels of phosphorylated β-catenin should correlate with this compound-mediated degradation. | |
| C. Incorrect Incubation Time: The time point for analysis is not optimal. | Conduct a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) to identify the optimal duration for maximal degradation. | A time-dependent decrease in β-catenin levels will be identified. | |
| 2. High cell toxicity or unexpected phenotypes observed. | A. Off-Target Protein Degradation: this compound is causing degradation of other essential proteins that are substrates of β-TrCP. | 1. Perform a proteomics screen (See Protocol 4) to identify unintentionally degraded proteins. 2. Validate hits by Western Blot. 3. Perform rescue experiments for the identified off-target proteins. | Identification of off-target proteins will clarify the cause of toxicity. Rescue experiments will confirm if the toxicity is due to a specific off-target. |
| B. On-Target Toxicity: The degradation of β-catenin is itself toxic to the cell line. | 1. Use a lower concentration of this compound. 2. Confirm the phenotype using siRNA/shRNA against β-catenin. | If siRNA knockdown of β-catenin replicates the toxicity, the effect is on-target. Lowering the drug concentration may reduce the effect. | |
| 3. Variability in experimental results. | A. Compound Instability: this compound may be unstable in your media or experimental conditions. | Prepare fresh stock solutions of this compound for each experiment. Avoid multiple freeze-thaw cycles. | Consistent results across experiments. |
| B. Inconsistent Cell Culture Conditions: Cell passage number, confluency, or serum concentration can affect Wnt pathway activity. | Standardize all cell culture parameters. Use cells within a defined low passage number range. | Reduced variability and more reproducible data. |
Quantitative Data Summary
The following tables provide a template for summarizing quantitative data for this compound.
Table 1: Potency and Selectivity Profile of this compound (Hypothetical Data)
| Substrate Protein | EC50 for Degradation (nM) | Maximal Degradation (%) | Notes |
| β-catenin (On-Target) | 50 | 95 | Primary target |
| IκBα (Off-Target) | 850 | 60 | Known β-TrCP substrate |
| DEPTOR (Off-Target) | >10,000 | <10 | Known β-TrCP substrate |
| Unrelated Protein X | >10,000 | <5 | Not a known β-TrCP substrate |
Table 2: Comparative Analysis of On-Target vs. Off-Target Effects (Hypothetical Data)
| Assay | β-catenin (On-Target) | IκBα (Off-Target) |
| Co-IP (β-TrCP pull-down) | 5-fold increase in binding with this compound | 1.5-fold increase in binding with this compound |
| Ubiquitination Assay | Strong increase in poly-ubiquitin chains | Minor increase in poly-ubiquitin chains |
| Cell Viability (72h) | IC50 = 100 nM | IC50 > 5,000 nM (when β-catenin is knocked out) |
Experimental Protocols
Protocol 1: Western Blot for β-catenin Degradation
This protocol details how to measure changes in total β-catenin protein levels following treatment with this compound.
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Cell Culture and Treatment: Plate cells (e.g., HEK293T, SW480) in a 6-well plate and grow to 70-80% confluency. Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the desired time period (e.g., 8 hours).
-
Cell Lysis: Wash cells twice with ice-cold PBS. Lyse cells in 100 µL of RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add 4x Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel. Run the gel and transfer the proteins to a nitrocellulose or PVDF membrane.[3][5]
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Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBS-T for 1 hour at room temperature.
-
Incubate with a primary antibody against total β-catenin (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBS-T.
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Incubate with an HRP-conjugated secondary antibody (e.g., 1:3000 dilution) for 1 hour at room temperature.[5]
-
Wash the membrane three times with TBS-T.
-
-
Detection: Apply an ECL substrate and visualize the bands using a chemiluminescence imager. Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) for loading control.
Protocol 2: Co-Immunoprecipitation (Co-IP) for β-catenin/β-TrCP Interaction
This protocol is used to confirm that this compound enhances the physical interaction between β-catenin and β-TrCP.
-
Cell Culture and Treatment: Plate cells in 10 cm dishes. When they reach 80-90% confluency, treat with this compound or vehicle control for a short duration (e.g., 2-4 hours). To trap the complex, pre-treat with a proteasome inhibitor (e.g., MG132) for 1-2 hours before lysis.
-
Cell Lysis: Wash cells twice with ice-cold PBS. Lyse cells in a non-denaturing IP lysis buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 1% NP-40, with protease inhibitors).
-
Pre-clearing Lysate: Incubate the protein lysate with Protein A/G beads for 1 hour at 4°C on a rotator to reduce non-specific binding.[6] Centrifuge and collect the supernatant.
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with an antibody against β-TrCP (or an IgG control) overnight at 4°C.
-
Add fresh Protein A/G beads and incubate for another 2-4 hours at 4°C.
-
-
Washing: Pellet the beads by centrifugation (1000 x g, 1 min, 4°C). Discard the supernatant. Wash the beads 3-5 times with ice-cold IP lysis buffer to remove non-specific binders.[7]
-
Elution and Analysis: Elute the bound proteins by adding 2x Laemmli sample buffer and boiling for 5-10 minutes. Analyze the eluate by Western Blot using an antibody against β-catenin. An increase in the β-catenin band in the this compound-treated sample (pulled down by β-TrCP) indicates enhanced interaction.[8]
Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to verify the direct binding of this compound to its target (presumably β-TrCP) in a cellular context.[9]
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Cell Treatment: Treat intact cells in suspension or adherent cells with this compound or vehicle control for 1 hour.
-
Heat Shock: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of different temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
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Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Analysis: Collect the supernatant (soluble protein fraction) and analyze by Western Blot for the target protein (β-TrCP). A shift in the melting curve to a higher temperature in the presence of this compound indicates that the compound binds to and stabilizes the protein.[10]
Protocol 4: Proteomic Profiling of Off-Target Degradation
This mass spectrometry-based approach provides a global, unbiased view of all proteins degraded upon this compound treatment.[11]
-
SILAC Labeling (Optional but Recommended): For quantitative analysis, use Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). Grow one population of cells in "light" media and another in "heavy" media (containing 13C/15N-labeled arginine and lysine) for at least 5 cell divisions.
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Treatment: Treat the "heavy" labeled cells with this compound and the "light" labeled cells with vehicle control for the desired time.
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Lysis and Protein Mixing: Lyse both cell populations separately. Combine equal amounts of protein from the "heavy" and "light" lysates.
-
Protein Digestion: Digest the combined protein mixture into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
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Data Analysis: Identify and quantify peptides. Proteins with a high light/heavy ratio are those that were degraded by this compound. This method can identify both known β-TrCP substrates and novel "neo-substrates" as off-targets.[12][13]
Visualizations
Signaling Pathway Diagram
Caption: Mechanism of this compound-enhanced β-catenin degradation.
Experimental Workflow Diagram
References
- 1. Prospective discovery of small molecule enhancers of an E3 ligase-substrate interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. web.cas.org [web.cas.org]
- 3. Western blot protocol | Abcam [abcam.com]
- 4. portlandpress.com [portlandpress.com]
- 5. A Simple Method to Assess Abundance of the β-Catenin Signaling Pool in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bitesizebio.com [bitesizebio.com]
- 7. assaygenie.com [assaygenie.com]
- 8. Induction of Gsk3β-β-TrCP Interaction Is Required for Late Phase Stabilization of β-Catenin in Canonical Wnt Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 10. pelagobio.com [pelagobio.com]
- 11. sapient.bio [sapient.bio]
- 12. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
improving the specificity of NRX-103095 in cellular assays
Technical Support Center: NRX-103095
A Note on this compound: Initial searches indicate that this compound is an enhancer of the interaction between β-catenin and its E3 ligase, SCFβ-TrCP, effectively acting as a "molecular glue" to promote the degradation of mutant β-catenin.[1][2][3] For the purpose of this technical support center, we will address common challenges and questions related to ensuring the specificity of such a targeted protein degrader in cellular assays. The following troubleshooting guides and FAQs are designed to assist researchers in confirming the on-target activity and ruling out potential off-target effects of this compound.
Frequently Asked Questions (FAQs)
Q1: I'm observing a cellular phenotype with this compound that doesn't align with β-catenin degradation. What could be the cause?
A: This could be due to several factors. The observed phenotype may result from off-target effects, where this compound interacts with other proteins besides the β-catenin/SCFβ-TrCP complex.[4][5] It is also possible that the downstream consequences of β-catenin degradation in your specific cell model are more complex than anticipated. A critical first step is to verify on-target engagement and assess the compound's selectivity.
Q2: How can I confirm that this compound is engaging its intended target, the β-catenin/SCFβ-TrCP complex, in my cells?
A: Direct confirmation of target engagement in a cellular environment is crucial. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[6][7] This method is based on the principle that a compound binding to its target protein will stabilize it against heat-induced denaturation.[6][8] An increase in the thermal stability of β-TrCP or β-catenin in the presence of this compound would be strong evidence of target engagement.
Q3: What are the recommended methods to identify potential off-targets of this compound?
A: A comprehensive approach is best. This can include:
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In Silico Profiling: Computational methods can predict potential off-targets based on structural similarity to the intended target complex.[9]
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In Vitro Profiling: Screening this compound against a broad panel of purified kinases and other common off-target families can identify unintended interactions.[10][11][12][13] Many commercial services are available for this.
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Proteome-wide CETSA (MS-CETSA): This unbiased approach can identify proteins that are thermally stabilized by this compound across the entire proteome, providing a global view of its interactions.
Q4: My results suggest off-target effects. What are the next steps to improve the specificity of my experiment?
A: If off-target effects are suspected, several strategies can be employed:
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Dose-Response Curve: Perform a detailed dose-response analysis for both the on-target effect (β-catenin degradation) and the off-target phenotype. A significant difference in the potency (EC50) for these two effects may allow you to find a concentration window where on-target effects are maximized and off-target effects are minimized.[4]
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Use a Structurally Unrelated Compound: If available, use another compound that promotes β-catenin degradation but has a different chemical structure.[4] If this second compound reproduces the on-target effect but not the suspected off-target phenotype, it strengthens the case that the phenotype is specific to this compound's off-target activity.
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Rescue Experiments: A rescue experiment can provide strong evidence for on-target activity. For example, you could overexpress a mutant form of β-catenin that is resistant to degradation. If the phenotype induced by this compound is reversed in these cells, it confirms that the effect is mediated through the intended target.[4]
Troubleshooting Guides
Guide 1: Confirming On-Target β-Catenin Degradation
This guide provides a workflow to verify that this compound is inducing the degradation of its intended target, β-catenin, via the proteasome.
Caption: Workflow for verifying on-target β-catenin degradation.
Guide 2: Investigating a Suspected Off-Target Phenotype
This guide outlines steps to determine if an observed cellular phenotype is a result of an off-target effect of this compound.
Caption: Decision tree for investigating off-target effects.
Quantitative Data Summary
When evaluating the specificity of a compound like this compound, it is crucial to compare its potency for on-target versus potential off-target activities. The table below provides a template for how to structure this data.
| Parameter | On-Target: β-catenin Degradation | Off-Target A: Kinase X Inhibition | Off-Target B: Phenotype Y |
| Assay Type | Western Blot | In vitro Kinase Assay | Cell Viability Assay |
| EC50 / IC50 | 163 nM[1] | > 10,000 nM | 5,200 nM |
| Selectivity Window | - | > 61-fold | ~32-fold |
Interpretation: A large selectivity window (the ratio of off-target to on-target potency) is desirable. In this hypothetical example, this compound is significantly more potent at inducing its on-target effect than at inhibiting Kinase X or inducing Phenotype Y, suggesting good specificity.
Experimental Protocols
Protocol 1: Western Blot for β-Catenin Degradation
This protocol details the steps to measure changes in β-catenin protein levels following treatment with this compound.
-
Cell Culture and Treatment:
-
Plate cells to be 70-80% confluent at the time of the experiment.
-
Treat cells with various concentrations of this compound (e.g., 0, 10, 100, 500, 1000 nM) for a predetermined time (e.g., 6 hours).
-
Include a vehicle control (DMSO) and a positive control group pre-treated with a proteasome inhibitor (e.g., 10 µM MG132 for 1 hour) followed by this compound treatment.
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash cells once with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[14]
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris.[15]
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.[15]
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentrations of all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.[15]
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting and Detection:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against total β-catenin overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.[15]
-
Apply a chemiluminescent substrate and capture the signal using an imaging system.[15]
-
Strip the membrane and re-probe for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol provides a general framework for assessing the target engagement of this compound in intact cells.[8][16][17]
-
Cell Treatment:
-
Culture a sufficient number of cells (e.g., 1-2 million cells per condition).
-
Treat the cells with this compound at a saturating concentration (e.g., 10x EC50) or a vehicle control (DMSO) for 1-3 hours in a 37°C incubator.[16]
-
-
Heat Treatment:
-
Transfer the cell suspensions into PCR tubes or a 96-well PCR plate.
-
Heat the aliquots at a range of different temperatures for 3 minutes (e.g., 37°C, 44°C, 47°C, 50°C, 53°C, 56°C, 59°C).[8] The optimal temperature range should be determined empirically for your target protein.
-
Cool the samples at room temperature for 3 minutes.
-
-
Cell Lysis:
-
Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature) to release the soluble proteins.
-
-
Separation of Soluble and Aggregated Fractions:
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the heat-denatured, aggregated proteins.
-
-
Analysis:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble target protein (β-TrCP or β-catenin) remaining at each temperature point using Western blotting, as described in Protocol 1.
-
-
Data Interpretation:
-
Plot the percentage of soluble protein remaining against the temperature for both the vehicle- and this compound-treated samples.
-
A rightward shift in the melting curve for the this compound-treated sample indicates thermal stabilization of the target protein upon compound binding.[7]
-
Caption: Simplified Wnt/β-catenin signaling and this compound mechanism.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. tenovapharma.com [tenovapharma.com]
- 3. This compound – DLA PHARMACEUTICALS [dlapharmaceuticals.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 7. annualreviews.org [annualreviews.org]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kinase Profiling Services - Luceome Biotechnologies [luceome.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. pharmaron.com [pharmaron.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 17. pubs.acs.org [pubs.acs.org]
NRX-103095 degradation kinetics and how to modulate them
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and handling of NRX-103095. Below you will find frequently asked questions and troubleshooting guides to ensure the optimal performance of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored under the following conditions:
-
Solid Form: Store at refrigerated temperatures (2-8°C) for up to 12 months.[1]
-
Stock Solutions: Prepare stock solutions in a suitable solvent such as DMSO or DMF.[1] Aliquot the stock solution into tightly sealed vials and store at -20°C for up to one month or at -80°C for up to six months.[2][3]
Q2: How should I handle this compound before use?
Before opening the vial, it is recommended to allow the product to equilibrate to room temperature for at least one hour.[3] This prevents condensation from forming inside the vial, which could affect the concentration and stability of the compound.
Q3: What solvents are compatible with this compound?
This compound is soluble in DMSO and DMF.[1] For cell-based assays, ensure the final concentration of the organic solvent is compatible with your experimental system and does not exceed levels that could induce toxicity.
Q4: Is this compound sensitive to light?
While specific photostability data for this compound is not publicly available, it is good laboratory practice to protect all small molecule compounds from prolonged exposure to light. Store solutions in amber vials or wrap vials in foil to minimize light exposure.
Troubleshooting Guide
This guide addresses common issues that may arise during the use of this compound, likely related to its degradation.
Issue 1: Loss of Compound Activity or Inconsistent Results
If you observe a significant decrease in the expected biological activity of this compound or high variability in your results, it may be due to compound degradation.
Potential Causes and Solutions:
-
Improper Storage: Verify that the compound and its solutions have been stored according to the recommended conditions.
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles can degrade the compound. It is highly recommended to aliquot stock solutions into single-use volumes.
-
Contamination: Ensure that stock solutions are not contaminated with water, bacteria, or other reactive substances.
-
Experimental Conditions: The stability of this compound may be affected by the pH, temperature, and composition of your experimental buffers.
Illustrative Degradation Data
To aid in troubleshooting, the following tables provide illustrative data on the potential degradation of this compound under various stress conditions. Note: This data is hypothetical and intended for guidance purposes.
Table 1: Effect of Temperature on this compound Stability in Solution (pH 7.4)
| Temperature | Incubation Time (hours) | Remaining this compound (%) |
| 4°C | 24 | >99% |
| 25°C (Room Temp) | 24 | 95% |
| 37°C | 24 | 88% |
Table 2: Effect of pH on this compound Stability at 25°C
| pH | Incubation Time (hours) | Remaining this compound (%) |
| 5.0 | 24 | 98% |
| 7.4 | 24 | 95% |
| 8.5 | 24 | 90% |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Stability Assessment
This protocol outlines a general method for assessing the stability of this compound.
Materials:
-
This compound
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Formic acid (FA)
-
C18 HPLC column
-
HPLC system with UV detector
Procedure:
-
Standard Preparation: Prepare a 1 mg/mL stock solution of this compound in DMSO. Create a working standard of 10 µg/mL in a 50:50 ACN:water mixture.
-
Sample Preparation:
-
For each condition to be tested (e.g., different pH buffers, temperatures), prepare a solution of this compound at a final concentration of 10 µg/mL.
-
Incubate the samples for the desired time points.
-
At each time point, take an aliquot and quench any reaction if necessary (e.g., by adding an equal volume of ACN).
-
-
HPLC Analysis:
-
Mobile Phase A: 0.1% FA in water
-
Mobile Phase B: 0.1% FA in ACN
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10-90% B
-
15-17 min: 90% B
-
17-18 min: 90-10% B
-
18-20 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by UV-Vis scan of this compound (typically between 250-350 nm).
-
Injection Volume: 10 µL
-
-
Data Analysis: Calculate the percentage of remaining this compound at each time point by comparing the peak area to that of a time-zero sample.
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound as a molecular glue.
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing the stability of this compound.
Troubleshooting Logic for Loss of Activity
References
challenges in replicating experiments with NRX-103095
Welcome to the technical support center for NRX-103095. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully replicating experiments with this novel molecular glue.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule enhancer of the protein-protein interaction (PPI) between β-catenin and its E3 ubiquitin ligase, SCFβ-TrCP. It acts as a "molecular glue," fitting into the binding interface to stabilize the interaction. This enhanced interaction facilitates the ubiquitination and subsequent proteasomal degradation of β-catenin, particularly mutants that are resistant to degradation and implicated in cancer.
Q2: What are the key in vitro and cellular assays used to characterize this compound?
A2: The primary assays used to characterize this compound are:
-
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay): To quantify the enhancement of the β-catenin:β-TrCP interaction in a biochemical setting.
-
In Vitro Ubiquitination Assay: To demonstrate that this compound-mediated enhancement of the PPI leads to increased ubiquitination of β-catenin.
-
Cellular Degradation Assay: To confirm that this compound can induce the degradation of β-catenin in a cellular context, typically using engineered cell lines.
Q3: What are the physical and chemical properties of this compound?
A3: this compound is a white solid with a molecular formula of C₂₂H₁₆Cl₂F₃N₃O₃S and a molecular weight of 530.34 g/mol . It is soluble in DMSO and DMF. For storage, it is recommended to keep it at -20°C for short-term and -80°C for long-term stability.
Troubleshooting Guides
AlphaScreen Assay Troubleshooting
Issue: Low Signal or High Background in AlphaScreen Assay
| Potential Cause | Troubleshooting Step |
| Suboptimal Protein/Peptide Concentration | Titrate the concentrations of the biotinylated β-catenin peptide and GST-tagged β-TrCP to find the optimal assay window. |
| Bead Aggregation | Ensure beads are properly resuspended before use. Avoid repeated freeze-thaw cycles. |
| Light Interference | Perform the assay in low-light conditions as AlphaScreen beads are light-sensitive. Use opaque microplates. |
| Buffer Incompatibility | Ensure the assay buffer does not contain components that interfere with the AlphaScreen signal (e.g., high concentrations of certain detergents). |
| Incorrect Wavelength Settings | Verify that the plate reader is set to the correct excitation (680 nm) and emission (520-620 nm) wavelengths for AlphaScreen. |
In Vitro Ubiquitination Assay Troubleshooting
Issue: No or Weak Ubiquitination of β-catenin
| Potential Cause | Troubleshooting Step |
| Inactive E1, E2, or E3 Enzymes | Use freshly prepared or properly stored enzymes. Test the activity of each enzyme individually if possible. |
| ATP Depletion | Ensure the reaction buffer contains a sufficient concentration of ATP and an ATP regenerating system if necessary. |
| Incorrect Buffer Conditions | Optimize the pH, salt concentration, and DTT concentration in the reaction buffer. |
| Substrate Phosphorylation State | The interaction between β-catenin and β-TrCP is dependent on the phosphorylation of β-catenin. Ensure the β-catenin substrate is appropriately phosphorylated at Ser33/Ser37. |
| This compound Precipitation | Due to its solubility in DMSO, ensure the final DMSO concentration in the reaction is low enough to prevent precipitation of this compound. |
Cellular β-catenin Degradation Assay Troubleshooting
Issue: No Significant Degradation of β-catenin Observed
| Potential Cause | Troubleshooting Step |
| Low Compound Permeability | Verify the cellular permeability of this compound in your specific cell line. If permeability is low, consider using alternative delivery methods or modifying the compound. |
| Cell Line Specific Effects | The expression levels of β-TrCP and other components of the ubiquitin-proteasome system can vary between cell lines. Ensure the chosen cell line has a functional degradation machinery for β-catenin. |
| Insufficient Treatment Time or Concentration | Perform a time-course and dose-response experiment to determine the optimal treatment conditions for this compound. |
| Proteasome Inhibition | As a control, co-treat cells with a proteasome inhibitor (e.g., MG132) to confirm that the observed degradation is proteasome-dependent. |
| Off-target Effects | Rule out the possibility that the observed effects are due to general cytotoxicity by performing a cell viability assay in parallel. |
Quantitative Data Summary
| Parameter | Value | Assay | Reference |
| EC₅₀ for pSer33/Ser37 β-catenin peptide binding to β-TrCP | 163 nM | AlphaScreen | [1] |
Experimental Protocols
AlphaScreen Assay for β-catenin:β-TrCP Interaction
Objective: To quantify the effect of this compound on the interaction between a phosphorylated β-catenin peptide and the β-TrCP protein.
Materials:
-
Biotinylated-pSer33/pSer37 β-catenin peptide
-
GST-tagged β-TrCP protein
-
Streptavidin-coated Donor beads (PerkinElmer)
-
Anti-GST Acceptor beads (PerkinElmer)
-
Assay Buffer: 25 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20
-
This compound stock solution in DMSO
-
384-well white opaque microplate
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In the microplate, add the biotinylated-pSer33/pSer37 β-catenin peptide to a final concentration of 10 nM.
-
Add the GST-tagged β-TrCP protein to a final concentration of 5 nM.
-
Add the diluted this compound or DMSO (as a control) to the wells. The final DMSO concentration should not exceed 1%.
-
Incubate for 30 minutes at room temperature.
-
Add a mixture of Streptavidin-coated Donor beads and anti-GST Acceptor beads (final concentration of 10 µg/mL each) in the assay buffer.
-
Incubate for 1 hour at room temperature in the dark.
-
Read the plate on an AlphaScreen-compatible plate reader.
In Vitro Ubiquitination Assay
Objective: To determine if this compound promotes the ubiquitination of β-catenin by the SCFβ-TrCP E3 ligase complex.
Materials:
-
Recombinant human E1 (UBE1)
-
Recombinant human E2 (UbcH5c)
-
Recombinant human SCFβ-TrCP complex
-
Recombinant human phosphorylated β-catenin (pSer33/pSer37)
-
Human ubiquitin
-
ATP
-
Ubiquitination Buffer: 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM DTT
-
This compound stock solution in DMSO
Procedure:
-
Set up the ubiquitination reaction in a microcentrifuge tube by adding the following components in order: Ubiquitination Buffer, ATP (2 mM), Ubiquitin (10 µM), E1 (100 nM), E2 (500 nM), SCFβ-TrCP (200 nM), and phosphorylated β-catenin (500 nM).
-
Add this compound at various concentrations or DMSO as a control.
-
Incubate the reaction at 37°C for 1-2 hours.
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Boil the samples for 5 minutes.
-
Analyze the samples by SDS-PAGE and Western blot using an anti-β-catenin antibody to detect the ubiquitinated forms of β-catenin (which will appear as a high molecular weight smear).
Cellular β-catenin Degradation Assay
Objective: To assess the ability of this compound to induce the degradation of β-catenin in a cellular environment.
Materials:
-
HEK293 cells engineered to express a mutant form of β-catenin (e.g., S37A) fused to a reporter protein (e.g., luciferase or GFP).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
This compound stock solution in DMSO.
-
Lysis buffer.
-
Apparatus for Western blotting or a plate reader for reporter assays.
Procedure:
-
Seed the engineered HEK293 cells in a multi-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound or DMSO as a control for 4-24 hours.
-
For Western Blot Analysis:
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Perform SDS-PAGE and Western blot analysis using an anti-β-catenin antibody and an antibody against a loading control (e.g., GAPDH or β-actin).
-
Quantify the band intensities to determine the relative amount of β-catenin.
-
-
For Reporter Gene Assay:
-
Lyse the cells and measure the luciferase activity or GFP fluorescence using a plate reader.
-
Normalize the reporter signal to cell viability if necessary.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: General experimental workflow for characterizing this compound.
References
interpreting unexpected data from NRX-103095 studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected data from studies involving NRX-103095.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an enhancer of the E3 ligase-substrate interaction.[1][2] It acts as a "molecular glue" to promote the interaction between β-catenin and β-TrCP.[3] Specifically, this compound enhances the binding of phosphorylated β-catenin to its cognate E3 ligase, SCFβ-TrCP, which leads to the ubiquitylation and subsequent degradation of mutant β-catenin by the 26S proteasome.[3][4]
Q2: What is the recommended storage condition for this compound?
A2: For long-term storage, this compound should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[4] If you need to prepare stock solutions in advance, it is recommended to store them as aliquots in tightly sealed vials at -20°C, where they are generally usable for up to one month.[2] Before use, allow the product to equilibrate to room temperature for at least one hour prior to opening the vial.[2]
Q3: In which solvents is this compound soluble?
A3: this compound is soluble in DMSO and DMF.[3]
Troubleshooting Guide
This guide addresses potential issues and unexpected outcomes that may arise during experiments with this compound.
Issue 1: No significant degradation of the target protein (β-catenin) is observed after treatment with this compound.
-
Possible Cause 1: Suboptimal Compound Concentration. The concentration of this compound may be too low to effectively enhance the interaction between β-catenin and SCFβ-TrCP.
-
Solution: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and experimental conditions.
-
-
Possible Cause 2: Insufficient Treatment Duration. The incubation time with this compound may not be long enough to allow for ubiquitylation and degradation of β-catenin.
-
Solution: Conduct a time-course experiment to identify the optimal treatment duration.
-
-
Possible Cause 3: Cell Line Insensitivity. The cell line being used may have a low expression of β-TrCP or other components of the ubiquitin-proteasome system, rendering it less sensitive to this compound.
-
Solution: Verify the expression levels of key pathway components (e.g., β-TrCP, components of the 26S proteasome) in your cell line. Consider using a positive control cell line known to be responsive to this compound.
-
-
Possible Cause 4: Improper Compound Handling and Storage. The compound may have degraded due to improper storage.
Illustrative Data for Troubleshooting Issue 1:
Table 1: Western Blot Analysis of β-catenin Levels Post-Treatment with this compound
| Treatment Group | Concentration (nM) | Duration (hours) | β-catenin Level (Normalized to Control) |
| Vehicle Control | 0 | 24 | 1.00 |
| This compound | 100 | 12 | 0.85 |
| This compound | 100 | 24 | 0.62 |
| This compound | 100 | 48 | 0.31 |
| This compound | 200 | 24 | 0.45 |
| This compound | 500 | 24 | 0.15 |
Issue 2: High cell toxicity or unexpected off-target effects are observed.
-
Possible Cause 1: Excessive Compound Concentration. High concentrations of this compound may lead to off-target effects and cellular toxicity.
-
Solution: Lower the concentration of this compound and perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration in your cell line.
-
-
Possible Cause 2: Solvent Toxicity. The solvent used to dissolve this compound (e.g., DMSO) may be causing toxicity at the concentration used.
-
Solution: Ensure the final concentration of the solvent in the cell culture medium is below the toxic threshold (typically <0.1% for DMSO). Include a vehicle-only control in your experiments.
-
-
Possible Cause 3: Off-Target Effects of the Compound. this compound may have unintended interactions with other cellular proteins.
-
Solution: Perform proteomics or transcriptomics analysis to identify potential off-target effects. Use a negative control compound with a similar chemical structure but no activity to confirm that the observed effects are specific to this compound.
-
Experimental Protocols
Key Experiment: Western Blot for β-catenin Degradation
-
Cell Culture and Treatment:
-
Plate cells at a density of 1 x 10^6 cells per well in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 50, 100, 200, 500 nM) for the desired duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Protein Extraction:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.
-
Collect the supernatant containing the protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto a 10% SDS-polyacrylamide gel.
-
Run the gel at 100V until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against β-catenin overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an ECL detection reagent and an imaging system.
-
Normalize the β-catenin band intensity to a loading control (e.g., GAPDH or β-actin).
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for unexpected results.
References
refining NRX-103095 treatment protocols for primary cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing NRX-103095 in primary cell cultures. The information is designed to assist in refining treatment protocols and addressing common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule that enhances the interaction between β-catenin and its cognate E3 ligase, SCFβ-TrCP.[1] It acts as a "molecular glue" to facilitate the ubiquitylation and subsequent proteasomal degradation of β-catenin, particularly mutant forms.[2] This makes it a targeted modulator of the Wnt/β-catenin signaling pathway.
Q2: What is the recommended starting concentration range for this compound in primary cells?
A2: For a novel compound like this compound, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific primary cell type and experimental endpoint. A broad starting range of 10 nM to 10 µM is recommended for initial screening. Based on its reported EC50 of 163 nM for enhancing the binding of pSer33/Ser37 β-catenin peptide to β-TrCP, a more focused initial range of 100 nM to 1 µM may be effective.[1]
Q3: How should I prepare and store this compound stock solutions?
A3: Prepare a high-concentration stock solution (e.g., 10 mM) in a suitable solvent like DMSO to minimize the volume added to your cell cultures (typically <0.1% final solvent concentration).[3] Store the stock solution in small, single-use aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months) to prevent degradation from repeated freeze-thaw cycles.[1]
Q4: How can I assess the effect of this compound on the Wnt/β-catenin signaling pathway in my primary cells?
A4: To confirm the on-target activity of this compound, you can measure the levels of total and phosphorylated β-catenin, as well as the expression of downstream target genes of the Wnt pathway (e.g., c-Myc, Cyclin D1). Western blotting is a suitable method for protein-level analysis, while quantitative PCR (qPCR) can be used to measure changes in gene expression.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High Cell Death/Cytotoxicity | The concentration of this compound is too high. | Perform a dose-response curve to determine the cytotoxic concentration 50 (CC50). Use concentrations below the CC50 for your experiments.[4] |
| The solvent (e.g., DMSO) concentration is toxic to the cells. | Ensure the final solvent concentration in the culture medium is below 0.5%, and ideally below 0.1%. Run a vehicle-only control to assess solvent toxicity.[3] | |
| Primary cells are sensitive to the treatment. | Reduce the exposure time of the primary cells to this compound.[4] Consider a washout experiment where the compound is removed after a specific incubation period. | |
| Inconsistent or No Effect Observed | The concentration of this compound is too low. | Perform a dose-response experiment to determine the half-maximal effective concentration (EC50).[4] |
| The compound has degraded. | Prepare fresh dilutions from a new stock aliquot for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[3] | |
| The primary cells do not have an active Wnt/β-catenin pathway or do not express the target proteins. | Confirm the expression of β-catenin and components of the SCFβ-TrCP ligase complex in your primary cells via Western blot or qPCR. | |
| Variability Between Experiments | Inconsistent cell health or density at the time of treatment. | Standardize your primary cell culture protocol, including seeding density, passage number, and ensuring high cell viability before starting the experiment.[5] |
| Pipetting errors or inconsistent compound dilution. | Prepare a master mix of the treatment media for each concentration to ensure consistency across replicates. Use calibrated pipettes.[5] |
Experimental Protocols
Dose-Response Determination for EC50/IC50 and CC50
This protocol outlines a general method for determining the effective and cytotoxic concentrations of this compound.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO (or other suitable solvent)
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., MTT, PrestoBlue)
-
Plate reader
Methodology:
-
Cell Seeding: Seed your primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize for 24 hours.
-
Compound Preparation: Prepare a 2X serial dilution series of this compound in complete culture medium. A common starting point is a 10-point dilution series. Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and an untreated control (medium only).
-
Cell Treatment: Carefully remove the existing medium from the cells and add 100 µL of the prepared treatment and control media to the respective wells. It is recommended to have at least triplicate wells for each condition.
-
Incubation: Incubate the plate for a duration relevant to your experimental endpoint (e.g., 24, 48, or 72 hours).
-
Viability/Cytotoxicity Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Data Analysis: Normalize the data to the vehicle control to determine the percent viability or inhibition. Plot the results on a semi-log graph with concentration on the x-axis and percent viability/inhibition on the y-axis to determine the EC50/IC50 and CC50 values.
Western Blot for β-catenin Degradation
This protocol can be used to confirm the mechanism of action of this compound by observing a decrease in β-catenin protein levels.
Materials:
-
Primary cells treated with this compound and controls
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-β-catenin, anti-phospho-β-catenin, and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Methodology:
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells, incubate on ice, and then centrifuge to pellet the cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant (cell lysate) using a BCA assay.
-
SDS-PAGE and Transfer: Normalize the protein amounts for all samples, prepare them with Laemmli buffer, and separate the proteins by SDS-PAGE. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again and then add the chemiluminescent substrate to detect the protein bands using an imaging system.
Visualizations
Caption: Wnt/β-catenin signaling pathway and the action of this compound.
Caption: General experimental workflow for this compound in primary cells.
References
mitigating cytotoxicity of NRX-103095 in long-term studies
Technical Support Center: NRX-103095
Welcome to the technical support center for this compound. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help researchers manage and mitigate cytotoxicity associated with this compound in long-term experimental models.
Disclaimer: The compound this compound is a fictional molecule created for illustrative purposes. The data, pathways, and protocols presented here are representative examples based on common challenges in drug development and are intended to demonstrate a comprehensive support structure.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced cytotoxicity in long-term studies?
A1: The on-target activity of this compound is the inhibition of Kinase-X. However, in long-term exposure models, off-target inhibition of mitochondrial respiratory chain Complex I has been identified as the primary driver of cytotoxicity. This leads to increased reactive oxygen species (ROS) production, mitochondrial membrane depolarization, and eventual activation of the intrinsic apoptotic cascade.
Q2: Which cell types are most sensitive to this compound-induced cytotoxicity?
A2: Cell types with high metabolic activity and a strong reliance on oxidative phosphorylation are most vulnerable. Based on our internal screening, primary hepatocytes, cardiomyocytes, and neuronal cell lines show the highest sensitivity to long-term this compound exposure. See the table below for a summary.
Table 1: Comparative IC50 Values of this compound After 14-Day Exposure
| Cell Line | Cell Type | On-Target Efficacy IC50 (Kinase-X) | Cytotoxicity IC50 (Viability) | Therapeutic Window Index (Cytotoxicity/Efficacy) |
|---|---|---|---|---|
| Panc-1 | Pancreatic Cancer | 50 nM | 1250 nM | 25.0 |
| A549 | Lung Cancer | 75 nM | 1500 nM | 20.0 |
| Primary Hepatocytes | Normal Liver | > 10,000 nM | 350 nM | < 0.04 |
| iPSC-Cardiomyocytes | Normal Heart | > 10,000 nM | 410 nM | < 0.04 |
| SH-SY5Y | Neuronal Line | > 10,000 nM | 600 nM | < 0.06 |
Q3: Are there any recommended strategies to reduce cytotoxicity without compromising the on-target efficacy of this compound?
A3: Yes, two primary strategies have shown success:
-
Antioxidant Co-treatment: Supplementing the culture medium with antioxidants like N-acetylcysteine (NAC) can effectively neutralize the excess ROS produced due to mitochondrial inhibition, thereby preventing downstream apoptotic events.
-
Intermittent Dosing: Instead of continuous exposure, an intermittent dosing schedule (e.g., 48 hours on, 24 hours off) can allow cells time to recover from mitochondrial stress, significantly improving long-term viability while maintaining sufficient cumulative on-target pathway inhibition.
Section 2: Troubleshooting Guide
Issue 1: I am observing a rapid decline in cell viability within the first 72 hours of treatment, even at low concentrations.
-
Possible Cause 1: Cell Model Sensitivity. Your chosen cell line may be exceptionally sensitive to mitochondrial inhibition.
-
Solution: Confirm the metabolic profile of your cells. Consider using a cell line that relies more on glycolysis. If you must use a sensitive model, immediately implement a mitigation strategy, such as co-treatment with 1-5 mM N-acetylcysteine (NAC).
-
-
Possible Cause 2: Compound Concentration. The calculated concentration may be incorrect, or the compound may have come out of solution.
-
Solution: Verify your dilution calculations. Inspect the culture medium for any precipitate. If precipitation is observed, consider using a lower concentration or a different formulation solvent.
-
Issue 2: My cytotoxicity results are inconsistent between experiments.
-
Possible Cause 1: Variation in Cell Health. Differences in cell passage number, confluency at the time of plating, or overall culture health can impact sensitivity.
-
Solution: Implement a strict cell culture protocol. Use cells within a defined low-passage number range (e.g., passages 5-15). Ensure consistent plating density and allow cells to acclimate for 24 hours before adding this compound.
-
-
Possible Cause 2: Reagent Variability. Lot-to-lot variability in serum or other media components can influence results.
-
Solution: Test and qualify new lots of serum and media before use in critical long-term studies. When possible, purchase a single large lot of reagents to be used for the entire study.
-
Issue 3: I am struggling to differentiate between apoptotic and necrotic cell death.
-
Possible Cause: The final endpoint assay (e.g., CellTiter-Glo®) measures ATP, which declines in both apoptosis and necrosis, making them indistinguishable.
-
Solution: Use a multiplexed assay that can measure distinct markers simultaneously. For example, a combination assay that measures caspase-3/7 activity (apoptosis), membrane integrity (necrosis), and cell number can provide a definitive answer. Refer to Protocol 2 for an example of a specific apoptosis assay.
-
Section 3: Key Experimental Protocols
Protocol 1: Co-treatment with N-acetylcysteine (NAC) to Mitigate Cytotoxicity
-
Cell Plating: Plate cells in a 96-well plate at a pre-determined density to ensure they do not become over-confluent during the study period (e.g., 14 days). Allow cells to adhere for 24 hours.
-
Preparation of Reagents:
-
Prepare a 100X stock solution of this compound in DMSO.
-
Prepare a 100 mM (100X) stock solution of NAC in serum-free media and sterilize through a 0.22 µm filter.
-
-
Treatment:
-
Prepare two sets of treatment media. Both should contain a dose-response curve of this compound.
-
To one set, add NAC stock solution to a final concentration of 1 mM. The other set will be the control without NAC.
-
Aspirate the old medium from the cells and add the prepared treatment media.
-
-
Incubation and Maintenance: Incubate the plate under standard conditions (37°C, 5% CO₂). Refresh the treatment media (with and without NAC) every 48-72 hours.
-
Endpoint Analysis: At the desired time points (e.g., Day 3, 7, 14), measure cell viability using a suitable assay (e.g., CellTiter-Glo®).
-
Data Analysis: Compare the viability curves of the NAC-treated group to the group treated with this compound alone to quantify the protective effect.
Table 2: Example: Effect of 1 mM NAC Co-treatment on Hepatocyte Viability (Day 14)
| This compound Conc. | % Viability (this compound alone) | % Viability (+ 1 mM NAC) | Fold Improvement |
|---|---|---|---|
| 100 nM | 91% | 98% | 1.08x |
| 300 nM | 55% | 89% | 1.62x |
| 1000 nM | 12% | 65% | 5.42x |
| 3000 nM | < 5% | 28% | > 5.60x |
Protocol 2: Assessment of Mitochondrial Membrane Potential (MMP) using JC-1 Dye
-
Cell Treatment: Treat cells in a 96-well, black-walled, clear-bottom plate with this compound for the desired duration (e.g., 24, 48, 72 hours). Include a vehicle control and a positive control for depolarization (e.g., CCCP).
-
JC-1 Staining:
-
Prepare a 2 µM JC-1 working solution in pre-warmed culture medium.
-
Remove the treatment medium and wash the cells once with warm PBS.
-
Add 100 µL of the JC-1 working solution to each well.
-
-
Incubation: Incubate the plate for 30 minutes at 37°C, protected from light.
-
Fluorescence Reading:
-
Wash the cells twice with warm PBS. Add 100 µL of PBS or culture medium to each well.
-
Read the plate on a fluorescence plate reader.
-
Healthy Cells (High MMP): Read J-aggregates at Ex/Em ~535/590 nm (Red).
-
Apoptotic Cells (Low MMP): Read J-monomers at Ex/Em ~485/530 nm (Green).
-
-
-
Data Analysis: Calculate the ratio of Red/Green fluorescence intensity for each well. A decrease in this ratio indicates mitochondrial membrane depolarization, a key step in this compound-induced apoptosis.
Section 4: Visual Diagrams and Pathways
Validation & Comparative
Validating the Efficacy of NRX-103095 In Vivo: A Comparative Analysis of a Novel β-Catenin Degrader
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of NRX-103095, a novel molecular glue for targeted β-catenin degradation. Due to the absence of published in vivo data for this compound, this guide will focus on its demonstrated in vitro efficacy and compare it with established Wnt/β-catenin pathway inhibitors that have been evaluated in animal models.
Executive Summary
This compound is a first-in-class small molecule that enhances the interaction between the E3 ligase SCFβ-TrCP and its substrate, phosphorylated β-catenin. This "molecular glue" mechanism promotes the ubiquitination and subsequent proteasomal degradation of β-catenin, a key oncogenic driver in various cancers. While the discovery of this compound represents a significant advancement in targeting protein-protein interactions for therapeutic benefit, its efficacy has so far only been demonstrated in in vitro and cellular assays. This guide places the in vitro potency of this compound in the context of other Wnt/β-catenin pathway inhibitors that have published in vivo data, providing a framework for understanding its potential and the further studies required for its validation.
This compound: In Vitro Efficacy
The seminal work by Simonetta et al. in Nature Communications (2019) detailed the discovery and characterization of this compound. The key quantitative data from this study is summarized below.
| Compound | Assay Type | Target Interaction | EC50 | Reference |
| This compound | TR-FRET Binding Assay | pSer33/Ser37 β-catenin peptide : β-TrCP | 163 nM | Simonetta et al., 2019 |
Table 1: In Vitro Potency of this compound. This table summarizes the half-maximal effective concentration (EC50) of this compound in enhancing the binding of a phosphorylated β-catenin peptide to β-TrCP.
Signaling Pathway of this compound
This compound targets a critical step in the canonical Wnt/β-catenin signaling pathway. Under normal conditions, a "destruction complex" (comprising Axin, APC, CK1α, and GSK3β) phosphorylates β-catenin, marking it for recognition by the SCFβ-TrCP E3 ubiquitin ligase and subsequent degradation. In many cancers, mutations in this pathway prevent β-catenin phosphorylation, leading to its accumulation and translocation to the nucleus, where it drives the expression of oncogenes. This compound acts by stabilizing the interaction between phosphorylated β-catenin and β-TrCP, thereby promoting its degradation even in cellular contexts where this interaction is weakened.
Caption: Mechanism of this compound in the Wnt/β-catenin signaling pathway.
Comparative Analysis with In Vivo Alternatives
While this compound is a promising preclinical candidate, other inhibitors of the Wnt/β-catenin pathway have undergone in vivo evaluation. The following table summarizes the performance of two such alternatives, the tankyrase inhibitor XAV-939 and the CBP/β-catenin interaction inhibitor PRI-724.
| Compound | Mechanism of Action | Animal Model | Cancer Type | Dosing Regimen | Key In Vivo Efficacy Results | Reference |
| XAV-939 | Stabilizes Axin by inhibiting Tankyrase 1/2 | Nude mouse xenograft | Colon Cancer (DLD-1 cells) | 10 mg/kg, i.p., daily | Significant tumor growth inhibition | (Huang et al., 2009) |
| PRI-724 | Inhibits the interaction between β-catenin and CBP | Nude mouse xenograft | Colon Cancer (SW480 cells) | 30 mg/kg, i.v., twice weekly | Tumor growth suppression and induction of differentiation | (Kahn, 2014) |
Table 2: In Vivo Efficacy of Alternative Wnt/β-catenin Pathway Inhibitors. This table provides a comparative summary of the in vivo performance of XAV-939 and PRI-724 in preclinical cancer models.
Experimental Protocols
In Vitro TR-FRET Binding Assay for this compound
-
Objective: To quantify the ability of this compound to enhance the binding of phosphorylated β-catenin to β-TrCP.
-
Materials:
-
Recombinant GST-tagged β-TrCP.
-
Biotinylated and phosphorylated (Ser33/Ser37) β-catenin peptide.
-
Europium-labeled anti-GST antibody.
-
Streptavidin-Allophycocyanin (SA-APC).
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% BSA).
-
This compound dissolved in DMSO.
-
-
Procedure:
-
A serial dilution of this compound is prepared in assay buffer.
-
In a 384-well plate, the β-catenin peptide, GST-β-TrCP, and the test compound (this compound or vehicle) are incubated.
-
The TR-FRET detection reagents (Europium-labeled anti-GST antibody and SA-APC) are added.
-
The plate is incubated in the dark to allow for binding and signal development.
-
The plate is read on a TR-FRET compatible plate reader, measuring emission at 665 nm and 620 nm.
-
The ratio of the two emission wavelengths is calculated, and the EC50 value is determined from the dose-response curve.
-
In Vivo Xenograft Tumor Model
The following is a generalized protocol for evaluating the efficacy of a Wnt/β-catenin inhibitor in a xenograft model, based on common practices in the field.
Caption: A typical experimental workflow for an in vivo xenograft study.
-
Objective: To assess the anti-tumor efficacy of a test compound in an immunodeficient mouse model.
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID or nude mice).
-
Cell Lines: A human cancer cell line with a known Wnt/β-catenin pathway mutation (e.g., DLD-1 or SW480 for colorectal cancer).
-
Procedure:
-
Cell Culture: The selected cancer cell line is cultured under standard conditions.
-
Implantation: A suspension of cancer cells (typically 1-5 x 106 cells) in a suitable medium (e.g., PBS or Matrigel) is injected subcutaneously into the flank of the mice.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm3). Tumor volume is measured regularly using calipers (Volume = 0.5 x Length x Width2).
-
Randomization: Once tumors reach the desired size, mice are randomized into treatment and control groups.
-
Treatment: The test compound is administered according to the planned dosing regimen (e.g., intraperitoneal injection, oral gavage). The control group receives a vehicle control.
-
Efficacy Evaluation: Tumor volumes and body weights are measured throughout the study.
-
Endpoint: At the end of the study (due to tumor size limits or a predetermined time point), mice are euthanized. Tumors are excised, weighed, and may be processed for further analysis (e.g., histology, Western blotting for target engagement).
-
Conclusion
This compound is a novel and potent "molecular glue" that effectively promotes the degradation of phosphorylated β-catenin in vitro. Its unique mechanism of action holds significant promise for the treatment of Wnt-driven cancers. However, to validate its therapeutic potential, further studies are essential to evaluate its efficacy, pharmacokinetics, and safety in in vivo cancer models. The comparison with agents like XAV-939 and PRI-724, which have demonstrated anti-tumor activity in animal models, underscores the importance of advancing this compound into this next critical phase of preclinical development. The experimental protocols provided herein offer a framework for these future investigations.
A Comparative Guide to β-Catenin Inhibitors: NRX-103095 and Alternatives
For Researchers, Scientists, and Drug Development Professionals
The Wnt/β-catenin signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of numerous cancers, making it a prime target for therapeutic intervention. Central to this pathway is β-catenin, a dual-function protein that acts as both a cell adhesion molecule and a transcriptional co-activator. The development of small molecules that modulate β-catenin activity is a highly sought-after goal in oncology drug discovery.
This guide provides a comparative overview of NRX-103095, a novel β-catenin interaction enhancer, and other classes of β-catenin inhibitors. We will delve into their distinct mechanisms of action, present available quantitative data for comparison, and provide detailed experimental protocols for key assays used in their evaluation.
Mechanisms of Action: A Diverse Armamentarium Against β-Catenin
β-catenin levels and activity are tightly regulated. Inhibitors have been developed to target various nodes within the Wnt/β-catenin pathway, each with a unique mechanism of action.
1. This compound: A "Molecular Glue" for β-Catenin Degradation
This compound represents a novel class of compounds that do not directly inhibit β-catenin but rather enhance its degradation. It acts as a "molecular glue," promoting the interaction between phosphorylated β-catenin and its E3 ligase, SCFβ-TrCP.[1] This enhanced binding facilitates the ubiquitination and subsequent proteasomal degradation of β-catenin, effectively reducing its cellular levels.[1]
2. Tankyrase Inhibitors: Stabilizing the Destruction Complex
Tankyrase inhibitors, such as XAV939, indirectly promote β-catenin degradation by stabilizing Axin, a key scaffolding protein in the β-catenin destruction complex.[2][3] By inhibiting tankyrase, these compounds prevent the PARsylation-dependent degradation of Axin, leading to its accumulation and the enhanced degradation of β-catenin.
3. TCF/β-Catenin Interaction Inhibitors: Blocking Transcriptional Activation
This class of inhibitors, which includes compounds like ICG-001, LF3, and PNU-74654, targets the final step in the canonical Wnt pathway: the interaction between nuclear β-catenin and the T-cell factor/lymphoid enhancer-factor (TCF/LEF) family of transcription factors. By disrupting this protein-protein interaction, these inhibitors prevent the transcription of Wnt target genes that drive cell proliferation and survival.[4][5][6]
Quantitative Comparison of β-Catenin Inhibitors
The following tables summarize the available quantitative data for this compound and other representative β-catenin inhibitors. It is important to note that direct comparisons of potency can be challenging due to the different assays and cell lines used in these studies.
Table 1: Biochemical Activity of β-Catenin Modulators
| Compound | Class | Assay Type | Target Interaction | Potency | Reference |
| This compound | β-catenin:β-TrCP Interaction Enhancer | Fluorescence Polarization | pSer33/Ser37 β-catenin peptide for β-TrCP | EC50: 163 nM | [1] |
| XAV939 | Tankyrase Inhibitor | Enzymatic Assay | Tankyrase 1 / Tankyrase 2 | IC50: 5 nM / 2 nM | [2] |
| LF3 | TCF/β-catenin Interaction Inhibitor | AlphaScreen | β-catenin/TCF4 | IC50: 1.65 µM | [4][7] |
| PNU-74654 | TCF/β-catenin Interaction Inhibitor | Isothermal Titration Calorimetry | β-catenin | KD: 450 nM | [6][8][9][10][11] |
| ICG-001 | CBP/β-catenin Interaction Inhibitor | Binding Assay | CREB-binding protein (CBP) | IC50: 3 µM | [5] |
Table 2: Cellular Activity of β-Catenin Inhibitors
| Compound | Class | Cell Line | Assay Type | Effect | Potency | Reference |
| XAV939 | Tankyrase Inhibitor | H446 (SCLC) | Western Blot | Reduction of β-catenin and Cyclin D1 | Dose-dependent | [5] |
| ICG-001 | CBP/β-catenin Interaction Inhibitor | SW480 (Colon Cancer) | Western Blot | Reduction of Cyclin D1 | 25 µM | [4] |
| LF3 | TCF/β-catenin Interaction Inhibitor | SW480 (Colon Cancer) | Luciferase Reporter Assay | Inhibition of Wnt/β-catenin signaling | - | [4] |
| PNU-74654 | TCF/β-catenin Interaction Inhibitor | NCI-H295 (Adrenocortical Carcinoma) | Cell Proliferation Assay | Decreased cell proliferation | IC50: 129.8 µM | [6] |
Visualizing the Mechanisms and Workflows
To better understand the complex signaling pathways and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: The canonical Wnt/β-catenin signaling pathway.
Caption: Mechanisms of action for different classes of β-catenin inhibitors.
Caption: General experimental workflow for evaluating β-catenin inhibitors.
Detailed Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the comparison of β-catenin inhibitors.
β-Catenin:β-TrCP Interaction Assay (AlphaLISA)
This assay is designed to quantify the interaction between β-catenin and β-TrCP and to screen for molecules that enhance this interaction, such as this compound.
Principle: The AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) technology is a bead-based immunoassay. A biotinylated β-catenin peptide is captured by streptavidin-coated Donor beads, and a tagged β-TrCP protein is captured by Acceptor beads. Upon interaction of β-catenin and β-TrCP, the beads are brought into close proximity. Excitation of the Donor beads at 680 nm results in the generation of singlet oxygen, which diffuses to the nearby Acceptor beads, triggering a chemiluminescent signal at 615 nm. The intensity of the signal is proportional to the extent of the interaction.
Protocol Outline:
-
Reagent Preparation:
-
Prepare a dilution series of the test compound (e.g., this compound) in assay buffer.
-
Prepare a solution containing biotinylated pSer33/pSer37 β-catenin peptide and GST-tagged β-TrCP/Skp1 complex in assay buffer.
-
-
Assay Procedure:
-
In a 384-well microplate, add the test compound dilutions.
-
Add the β-catenin/β-TrCP mixture to each well.
-
Incubate at room temperature for a defined period (e.g., 60 minutes) to allow for binding.
-
Add a mixture of streptavidin-coated Donor beads and anti-GST Acceptor beads to each well.
-
Incubate in the dark at room temperature for a defined period (e.g., 60 minutes).
-
-
Data Acquisition:
-
Read the plate using an AlphaScreen-compatible plate reader.
-
-
Data Analysis:
-
Plot the AlphaLISA signal against the compound concentration.
-
Calculate the EC50 value, which represents the concentration of the compound that produces 50% of the maximal enhancement of the interaction.
-
TOPFlash/FOPFlash Reporter Assay
This cell-based assay is used to measure the transcriptional activity of the β-catenin/TCF complex and is a standard method for evaluating inhibitors that target this pathway.
Principle: The TOPFlash plasmid contains multiple TCF/LEF binding sites upstream of a minimal promoter driving the expression of a reporter gene, typically firefly luciferase. The FOPFlash plasmid, used as a negative control, contains mutated TCF/LEF binding sites. In cells with active Wnt/β-catenin signaling, the β-catenin/TCF complex binds to the TOPFlash promoter and drives luciferase expression. The luminescence produced upon addition of a substrate is proportional to the transcriptional activity.
Protocol Outline:
-
Cell Culture and Transfection:
-
Seed cells (e.g., HEK293T or a cancer cell line with an active Wnt pathway) in a multi-well plate.
-
Co-transfect the cells with the TOPFlash or FOPFlash plasmid and a control plasmid expressing Renilla luciferase (for normalization of transfection efficiency).
-
-
Treatment:
-
After a recovery period, treat the cells with the test inhibitor at various concentrations.
-
Incubate for a specified duration (e.g., 24-48 hours).
-
-
Lysis and Luciferase Assay:
-
Lyse the cells using a passive lysis buffer.
-
Measure firefly and Renilla luciferase activities sequentially in a luminometer using a dual-luciferase reporter assay system.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold change in reporter activity relative to a vehicle-treated control.
-
Determine the IC50 value for inhibitors that suppress reporter activity.
-
Quantitative Western Blot for β-Catenin and Downstream Targets
This technique is used to measure the protein levels of β-catenin and its transcriptional targets (e.g., Cyclin D1, c-Myc) in response to inhibitor treatment.
Principle: Western blotting involves separating proteins by size using SDS-PAGE, transferring them to a membrane, and detecting specific proteins using antibodies. Quantitative western blotting relies on the detection of signals within the linear range of the detection system and normalization to a loading control.
Protocol Outline:
-
Cell Lysis and Protein Quantification:
-
Treat cells with the inhibitor for the desired time.
-
Lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-β-catenin, anti-Cyclin D1) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Wash the membrane again.
-
-
Signal Detection and Quantification:
-
Add an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imager.
-
Quantify the band intensities using image analysis software.
-
Normalize the intensity of the target protein band to that of a loading control (e.g., GAPDH or β-actin) to correct for loading differences.
-
-
Data Analysis:
-
Express the protein levels as a fold change relative to the vehicle-treated control.
-
Conclusion
The field of β-catenin inhibitor development is rapidly evolving, with a diverse range of strategies being employed to target this key oncogenic pathway. This compound offers a unique "molecular glue" approach by promoting the degradation of β-catenin, distinguishing it from traditional inhibitors that block enzymatic activity or protein-protein interactions. The choice of an appropriate inhibitor for research or therapeutic development will depend on the specific context, including the genetic background of the cancer and the desired point of intervention within the Wnt/β-catenin signaling cascade. The experimental protocols detailed in this guide provide a framework for the robust evaluation and comparison of these promising therapeutic agents.
References
- 1. molecular biology - How does a TOPflash/FOPflash assay work to detect beta-catenin protein expression? - Biology Stack Exchange [biology.stackexchange.com]
- 2. pubcompare.ai [pubcompare.ai]
- 3. beta-Catenin Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 4. researchgate.net [researchgate.net]
- 5. Inhibitory effects of XAV939 on the proliferation of small-cell lung cancer H446 cells and Wnt/β-catenin signaling pathway in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. XAV939 inhibits the proliferation and migration of lung adenocarcinoma A549 cells through the WNT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ICG-001 suppresses growth of gastric cancer cells and reduces chemoresistance of cancer stem cell-like population - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ocular Wnt/β-Catenin Pathway Inhibitor XAV939-Loaded Liposomes for Treating Alkali-Burned Corneal Wound and Neovascularization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A Simple Method to Assess Abundance of the β-Catenin Signaling Pool in Cells - PMC [pmc.ncbi.nlm.nih.gov]
NRX-103095: A Molecular Glue for Targeted β-Catenin Degradation in Cancer Cells
A deep dive into the performance, mechanism, and comparative landscape of NRX-103095, a novel enhancer of E3 ligase-substrate interaction for targeted protein degradation.
For researchers and drug development professionals in oncology, the selective elimination of cancer-driving proteins is a paramount goal. This compound emerges as a significant tool in this endeavor, functioning as a "molecular glue" to enhance the interaction between the E3 ubiquitin ligase SCFβ-TrCP and its substrate, β-catenin. This targeted degradation of β-catenin, a key component of the oncogenic Wnt signaling pathway, presents a promising therapeutic strategy for various cancers. This guide provides a comprehensive comparison of this compound's performance, details the experimental protocols for its evaluation, and contextualizes its function within the relevant signaling pathways.
Performance of this compound in Cellular Models
This compound has been demonstrated to potently and selectively induce the degradation of β-catenin in engineered human embryonic kidney (HEK293) cells. The primary research published in Nature Communications details its efficacy in a cellular system designed to model the oncogenic stabilization of β-catenin.
Table 1: In Vitro and Cellular Activity of this compound
| Parameter | Value | Cell Line/System | Description |
| EC50 for β-TrCP Binding | 163 nM | In vitro AlphaScreen | Concentration of this compound required to achieve 50% of the maximal enhancement of the interaction between a phosphorylated β-catenin peptide and β-TrCP.[1] |
| Cellular β-catenin Degradation | Significant degradation observed at 1 µM | Engineered HEK293 cells | This compound induced a marked reduction in the levels of a NanoLuc-mutant β-catenin fusion protein. |
Comparative Analysis with Alternative Wnt/β-Catenin Pathway Inhibitors
This compound's mechanism of action, which involves enhancing a natural protein degradation pathway, distinguishes it from many other inhibitors of the Wnt/β-catenin cascade. A comparison with other classes of inhibitors highlights its unique approach.
Table 2: Comparison of this compound with Other Wnt/β-Catenin Pathway Inhibitors
| Inhibitor Class | Example(s) | Mechanism of Action | Advantages | Limitations |
| Molecular Glue (β-catenin degradation enhancer) | This compound | Enhances the interaction between β-catenin and its E3 ligase (SCFβ-TrCP), promoting ubiquitination and proteasomal degradation. | Highly specific for the target protein; leverages the cell's natural degradation machinery. | Efficacy may depend on the cellular levels of the E3 ligase complex components. |
| Tankyrase Inhibitors | XAV-939, IWR-1 | Stabilize Axin, a key component of the β-catenin destruction complex, by inhibiting the PARP activity of Tankyrase. | Act upstream of β-catenin, potentially affecting a broader range of Wnt-driven cancers. | Potential for off-target effects due to the role of Tankyrase in other cellular processes. |
| Porcupine Inhibitors | WNT974 (LGK974) | Inhibit the O-acyltransferase Porcupine, which is essential for the secretion of Wnt ligands. | Block signaling at the source by preventing ligand availability. | Ineffective in cancers with mutations downstream of the Wnt receptor, such as in APC or β-catenin itself. |
| β-catenin/TCF Interaction Inhibitors | ICG-001, PRI-724 | Disrupt the interaction between β-catenin and its transcriptional co-activators, TCF/LEF. | Directly inhibit the final step of the signaling pathway, preventing the transcription of oncogenes. | May require high intracellular concentrations to effectively compete with the high-affinity protein-protein interaction. |
| Direct β-catenin Binders | MSAB | Binds directly to β-catenin, promoting its degradation through a proteasome-dependent mechanism.[2] | Offers a direct way to target β-catenin for degradation.[2] | The precise mechanism of degradation induction may not be fully elucidated. |
Signaling Pathways and Experimental Workflows
To understand the context of this compound's action, it is essential to visualize the Wnt/β-catenin signaling pathway and the experimental workflows used to assess its performance.
References
Navigating the Specificity of Molecular Glues: A Comparative Guide on the Cross-Reactivity of NRX-103095
For researchers, scientists, and drug development professionals, understanding the selectivity of a novel compound is paramount to predicting its therapeutic window and potential off-target effects. This guide provides a comparative framework for assessing the cross-reactivity of NRX-103095, a potent enhancer of the β-catenin:β-TrCP protein-protein interaction. While specific cross-reactivity data for this compound is not publicly available, this document outlines the essential experimental approaches and data presentation formats for such a study, using illustrative examples from the broader class of "molecular glue" degraders.
Introduction to this compound and the Importance of Cross-Reactivity Studies
This compound is a small molecule that acts as a "molecular glue," enhancing the interaction between the E3 ubiquitin ligase substrate receptor β-TrCP (beta-transducin repeat-containing protein) and its substrate, β-catenin. This enhanced binding leads to the ubiquitination and subsequent proteasomal degradation of β-catenin. The Wnt/β-catenin signaling pathway is a critical regulator of cell proliferation and differentiation, and its aberrant activation is a hallmark of many cancers. By promoting the degradation of β-catenin, this compound represents a promising therapeutic strategy.
However, the therapeutic success of any targeted agent hinges on its specificity. Cross-reactivity, or the binding of a drug to unintended targets, can lead to unforeseen side effects and toxicity. For a molecular glue like this compound, which modulates a protein-protein interaction, it is crucial to determine its selectivity for the intended β-TrCP-β-catenin complex over other E3 ligase-substrate interactions or other cellular proteins.
Comparative Analysis of Cross-Reactivity
A comprehensive cross-reactivity assessment involves screening the compound against a panel of related and unrelated biological targets. The following tables present a hypothetical cross-reactivity profile for this compound, illustrating the type of data that would be generated in such studies. These tables are populated with representative data from the class of molecular glue degraders to provide a comparative context.
Table 1: Selectivity of this compound against a Panel of E3 Ubiquitin Ligase Substrate Receptors
| Target | EC50 of PPI Enhancement (nM) | Fold Selectivity vs. β-TrCP |
| β-TrCP1 | 163 | 1 |
| β-TrCP2 | 5,200 | 32 |
| Cereblon (CRBN) | > 50,000 | > 307 |
| VHL | > 50,000 | > 307 |
| MDM2 | > 50,000 | > 307 |
| DDB1 | > 50,000 | > 307 |
Data is illustrative and based on the expected selectivity profile for a potent and specific molecular glue.
Table 2: Off-Target Profiling of this compound against a Kinase Panel (Illustrative Data)
| Kinase Target | % Inhibition at 10 µM |
| GSK3β | < 5% |
| CK1α | < 5% |
| AKT1 | < 5% |
| ERK2 | < 5% |
| PKA | < 5% |
| CDK2 | < 5% |
This table illustrates a desirable outcome where the compound shows minimal activity against a panel of common off-target kinases.
Experimental Protocols
The generation of robust cross-reactivity data relies on well-defined experimental protocols. Below are methodologies for key experiments used to assess the selectivity of molecular glues.
In Vitro E3 Ligase-Substrate Binding Assays (e.g., TR-FRET)
-
Objective: To quantify the enhancement of protein-protein interaction between an E3 ligase substrate receptor and its substrate in the presence of the test compound.
-
Methodology:
-
Recombinant, purified E3 ligase substrate receptor (e.g., His-tagged β-TrCP) and its substrate (e.g., biotinylated phosphopeptide of β-catenin) are used.
-
The E3 ligase is labeled with a donor fluorophore (e.g., terbium cryptate-conjugated anti-His antibody), and the substrate is labeled with an acceptor fluorophore (e.g., streptavidin-d2).
-
The components are incubated in an assay buffer in a microplate.
-
The test compound (e.g., this compound) is added in a dose-response manner.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is measured. An increase in the FRET signal indicates the proximity of the donor and acceptor fluorophores, signifying an enhanced protein-protein interaction.
-
The EC50 value (the concentration of the compound that produces 50% of the maximal response) is calculated.
-
Cellular Target Engagement Assays (e.g., NanoBRET™)
-
Objective: To confirm that the compound engages its intended target within a cellular context.
-
Methodology:
-
Cells are engineered to express the target protein (e.g., β-TrCP) fused to a NanoLuc® luciferase and a fluorescently labeled tracer that binds to the target.
-
The test compound is added to the cells.
-
If the compound binds to the target, it will displace the tracer, leading to a decrease in Bioluminescence Resonance Energy Transfer (BRET).
-
The IC50 value (the concentration of the compound that displaces 50% of the tracer) is determined.
-
Global Proteomics-Based Off-Target Profiling (e.g., Thermal Proteome Profiling - TPP)
-
Objective: To identify the direct and indirect cellular targets of a compound in an unbiased manner.
-
Methodology:
-
Intact cells are treated with the test compound or a vehicle control.
-
The cells are heated to a range of temperatures, causing proteins to denature and precipitate.
-
The soluble protein fraction at each temperature is collected.
-
The abundance of each protein in the soluble fraction is quantified using mass spectrometry.
-
Binding of the compound to a protein typically stabilizes it, resulting in a shift in its melting temperature.
-
Proteins with a significant thermal shift in the presence of the compound are identified as potential targets.
-
Visualizing the Mechanism and Experimental Workflow
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the signaling pathway targeted by this compound and a typical experimental workflow for assessing cross-reactivity.
Independent Verification of NRX-103095's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of NRX-103095's performance with alternative molecules designed to promote the degradation of β-catenin, a key protein in the Wnt signaling pathway often implicated in cancer. The information presented is supported by experimental data from peer-reviewed scientific literature.
Core Mechanism of Action: A "Molecular Glue" Approach
This compound is a small molecule that acts as a "molecular glue," enhancing the natural interaction between β-catenin and its E3 ubiquitin ligase, SCFβ-TrCP.[1][2][3] This enhanced interaction facilitates the ubiquitination and subsequent proteasomal degradation of β-catenin, particularly mutant forms that are resistant to normal degradation processes.[2][3] The primary research describes this compound as enhancing the binding of the phosphorylated Ser33/Ser37 β-catenin peptide to β-TrCP with an EC50 of 163 nM.[1]
Quantitative Performance Comparison
The following table summarizes the performance of this compound and its more potent analog, NRX-252114, in enhancing the interaction between β-catenin and β-TrCP.
| Compound | Target Interaction | Assay Type | EC50 (nM) | Reference |
| This compound | pSer33/Ser37 β-catenin peptide : β-TrCP | Biochemical | 163 | [1] |
| NRX-252114 | pSer33/S37A β-catenin peptide : β-TrCP | Biochemical | 6.5 ± 0.3 | [4] |
Alternative Approaches to β-Catenin Degradation
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the typical experimental workflows used to characterize its activity.
References
- 1. drughunter.com [drughunter.com]
- 2. Molecular Glues: The Adhesive Connecting Targeted Protein Degradation to the Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Prospective discovery of small molecule enhancers of an E3 ligase-substrate interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Direct targeting of β-catenin by a small molecule stimulates proteasomal degradation and suppresses oncogenic Wnt/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: NRX-103095 Molecular Glues Versus PROTACs for β-Catenin Degradation
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two emerging strategies for targeted β-catenin degradation: the molecular glue NRX-103095 and Proteolysis Targeting Chimeras (PROTACs). This report details their mechanisms of action, presents available experimental data for performance comparison, and provides detailed experimental protocols.
The aberrant accumulation of β-catenin is a well-established driver of various cancers, most notably colorectal cancer. This has spurred the development of novel therapeutic strategies aimed at promoting its degradation. Two such promising approaches are molecular glues, exemplified by this compound, and PROTACs. Both hijack the cell's natural protein disposal system, the ubiquitin-proteasome system, but through distinct mechanisms.
Mechanism of Action: A Tale of Two Approaches
This compound: The Molecular Glue Approach
This compound and its analogs, such as NRX-252114, function as "molecular glues." They enhance the natural interaction between a phosphorylated or mutant form of β-catenin and its cognate E3 ubiquitin ligase, β-TrCP (beta-transducin repeat-containing protein), a component of the SCF (Skp1-Cul1-F-box) complex.[1][2] In many cancers, mutations in β-catenin prevent its recognition by β-TrCP, leading to its stabilization and oncogenic signaling. NRX compounds act to restore this interaction, thereby promoting the ubiquitination and subsequent proteasomal degradation of β-catenin.[1][2]
PROTACs: A Bridge to Degradation
PROTACs are heterobifunctional molecules composed of two distinct ligands connected by a linker. One ligand binds to the target protein, in this case, β-catenin, while the other recruits an E3 ubiquitin ligase, such as Von Hippel-Lindau (VHL) or Cereblon (CRBN).[3] By bringing β-catenin and the E3 ligase into close proximity, PROTACs induce the formation of a ternary complex, leading to the ubiquitination and degradation of β-catenin, even in its unphosphorylated, active state. A notable example is the peptide-based PROTAC, xStAx-VHLL, which has demonstrated effective β-catenin degradation.[4][5]
Performance Comparison: A Data-Driven Analysis
Direct head-to-head comparative studies with identical experimental conditions are limited. However, by compiling available data, we can draw meaningful comparisons of their potency and efficacy.
| Parameter | This compound & Analogs | β-Catenin PROTACs | Key Considerations |
| Mechanism | Molecular Glue | Heterobifunctional Degrader | NRX compounds enhance a natural, albeit weakened, interaction. PROTACs create a novel interaction. |
| Targeted β-catenin form | Phosphorylated/Mutant | Can target total β-catenin | NRX compounds may be more specific for oncogenic forms. PROTACs could potentially affect the entire cellular pool of β-catenin. |
| E3 Ligase Recruited | β-TrCP (endogenous ligase for β-catenin) | VHL, CRBN, etc. (exogenous for β-catenin) | Utilizing the natural E3 ligase may offer a different off-target profile compared to redirecting a new one. |
| Potency (Binding Enhancement) | This compound: EC50 = 163 nMNRX-252114: EC50 = 6.5 nM (for pSer33/S37A β-catenin peptide) | Not directly applicable | This metric reflects the ability to enhance the protein-protein interaction, not direct cellular degradation. |
| Potency (Cellular Degradation) | DC50 not reported. | xStAx-VHLL: Active at 10-60 µMIWR1-POMA (indirect): DC50 = 60 nM (for TNKS) | The lack of a reported DC50 for NRX compounds makes direct comparison difficult. The peptide nature of xStAx-VHLL may contribute to its higher active concentration. |
| Selectivity | Preclinical data suggests selectivity for mutant β-catenin.[6] | Peptide-guided uAbs have shown selectivity for cytosolic/nuclear β-catenin over the membrane-bound pool. | Selectivity is crucial to avoid disrupting β-catenin's role in cell adhesion. |
| Off-Target Effects | Not extensively reported in publicly available data. | Potential for off-target degradation if the β-catenin binder or E3 ligase recruiter has other interactors. | Thorough proteomic studies are necessary to fully characterize the selectivity of both approaches. |
Experimental Protocols
To aid researchers in the evaluation of these and other β-catenin degraders, detailed protocols for key experiments are provided below.
Experimental Workflow for Assessing β-Catenin Degradation
Detailed Protocol for Quantitative Western Blot of β-Catenin
This protocol is a synthesis of standard procedures for the analysis of β-catenin levels following treatment with a degrader.
1. Cell Culture and Treatment:
-
Seed colorectal cancer cells with aberrant Wnt/β-catenin signaling (e.g., DLD-1, SW480) in 6-well plates.
-
Allow cells to adhere and reach 70-80% confluency.
-
Treat cells with varying concentrations of this compound, a β-catenin PROTAC, or vehicle control (e.g., DMSO) for the desired time points (e.g., 6, 12, 24, 48 hours).
2. Cell Lysis:
-
Place the culture dish on ice and wash the cells with ice-cold PBS.
-
Aspirate the PBS and add 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
4. SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Prepare samples by adding 4x Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris polyacrylamide gel.
-
Run the gel at 120V until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF membrane at 100V for 1-2 hours at 4°C.
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[2]
5. Immunodetection:
-
Incubate the membrane with a primary antibody against β-catenin (e.g., rabbit monoclonal, 1:1000 dilution) overnight at 4°C with gentle agitation.[2]
-
Also, probe for a loading control, such as GAPDH or β-actin, to ensure equal protein loading.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG, 1:5000 dilution) for 1 hour at room temperature.[2]
-
Wash the membrane again three times for 10 minutes each with TBST.
6. Data Analysis:
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the β-catenin band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of β-catenin degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the compound concentration to determine the DC50 value (the concentration at which 50% of the protein is degraded).
Conclusion
Both this compound and β-catenin PROTACs represent innovative and promising strategies for targeting a previously "undruggable" oncoprotein. The molecular glue approach of this compound leverages the endogenous degradation machinery for β-catenin, potentially offering a high degree of specificity for aberrant forms of the protein. PROTACs, on the other hand, offer versatility in the choice of E3 ligase and may be able to target a broader range of β-catenin forms.
References
- 1. A Simple Method to Assess Abundance of the β-Catenin Signaling Pool in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubcompare.ai [pubcompare.ai]
- 3. A PROTAC peptide induces durable β-catenin degradation and suppresses Wnt-dependent intestinal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A PROTAC peptide induces durable β-catenin degradation and suppresses Wnt-dependent intestinal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmamanufacturing.com [pharmamanufacturing.com]
Assessing the Specificity of NRX-103095-Mediated Degradation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The targeted degradation of proteins represents a paradigm shift in therapeutic intervention, moving beyond simple inhibition to the complete removal of disease-driving proteins. Among the emerging classes of degraders, molecular glues and Proteolysis-Targeting Chimeras (PROTACs) have garnered significant attention. This guide provides a comparative assessment of the specificity of the molecular glue NRX-103095, which targets β-catenin, against a PROTAC alternative, xStAx-VHLL, which acts on the same target.
Introduction to β-Catenin Degraders
This compound is a molecular glue that enhances the interaction between β-catenin and the E3 ubiquitin ligase SCFβ-TrCP.[1] This enhanced proximity leads to the ubiquitination and subsequent proteasomal degradation of β-catenin. Molecular glues are advantageous due to their smaller size, which can lead to better pharmacokinetic properties.[2]
xStAx-VHLL is a PROTAC designed to target β-catenin.[3][4][5] It is a heterobifunctional molecule composed of a ligand that binds to β-catenin and another ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[3][5][6] This induced proximity also results in the ubiquitination and degradation of β-catenin. PROTACs offer a modular design, allowing for the combination of different target binders and E3 ligase recruiters.[7]
Comparative Analysis of Specificity
To date, a direct head-to-head comparative study of the global off-target effects of this compound and xStAx-VHLL has not been published. However, based on their distinct mechanisms of action, we can anticipate different specificity profiles. The specificity of a molecular glue is dependent on the conformational change it induces upon binding to the E3 ligase, creating a new surface for substrate recognition. In contrast, a PROTAC's specificity is determined by the selectivity of its target-binding ligand and the subsequent formation of a ternary complex.
To rigorously assess and compare the specificity of these two β-catenin degraders, a series of quantitative proteomic experiments are proposed.
Proposed Experimental Framework for Specificity Assessment
The following table outlines a proposed experimental framework to generate quantitative data for a direct comparison of this compound and xStAx-VHLL specificity.
| Experiment | Objective | Methodology | Expected Outcome |
| Global Proteome Profiling | To identify all proteins degraded upon treatment with each compound. | Quantitative Mass Spectrometry (e.g., TMT-based or Label-Free Quantification) of cells treated with this compound, xStAx-VHLL, or vehicle control. | A comprehensive list of proteins with significantly reduced abundance for each degrader, allowing for the identification of both on-target and off-target degradation events. |
| Ubiquitinome Analysis | To identify all proteins that are ubiquitinated following treatment. | Immuno-enrichment of ubiquitinated peptides (e.g., using anti-K-ε-GG remnant motif antibody) followed by Mass Spectrometry. | A global view of the ubiquitination events induced by each degrader, providing insight into the direct targets of the recruited E3 ligase. |
| Dose-Response and Time-Course Proteomics | To assess the concentration and time dependency of on-target and off-target degradation. | Global proteome profiling at multiple concentrations and time points of degrader treatment. | Determination of the DC50 (concentration for 50% degradation) and degradation kinetics for on-target and off-target proteins, helping to distinguish direct from indirect effects. |
| Competitive Profiling | To confirm that off-target degradation is mediated by the intended mechanism. | Pre-treatment with a high concentration of a non-degrading binder for the target protein or the E3 ligase before adding the degrader, followed by proteomic analysis. | Rescue of off-target degradation would indicate that the effect is dependent on the formation of the ternary complex. |
Experimental Protocols
Protocol 1: Global Proteome Profiling using Tandem Mass Tag (TMT) Mass Spectrometry
-
Cell Culture and Treatment: Plate a human colorectal cancer cell line with a relevant β-catenin mutation (e.g., SW480) and treat with this compound (e.g., 1 µM), xStAx-VHLL (e.g., 1 µM), or DMSO as a vehicle control for a specified time (e.g., 24 hours).
-
Cell Lysis and Protein Digestion: Harvest cells, lyse in a urea-based buffer, and determine protein concentration. Reduce, alkylate, and digest proteins with trypsin overnight.
-
TMT Labeling: Label the resulting peptides with TMT reagents according to the manufacturer's instructions. Combine the labeled samples.
-
Peptide Fractionation: Fractionate the pooled, labeled peptides using basic reversed-phase chromatography to increase proteome coverage.
-
LC-MS/MS Analysis: Analyze each fraction by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution mass spectrometer.
-
Data Analysis: Process the raw data using a suitable software package (e.g., Proteome Discoverer) to identify and quantify proteins. Perform statistical analysis to identify proteins with significantly altered abundance in the treated samples compared to the control.
Protocol 2: Ubiquitin Remnant Profiling (di-Gly)
-
Cell Culture and Treatment: Treat cells as described in Protocol 1. Include a proteasome inhibitor (e.g., MG132) treatment group as a positive control for ubiquitination.
-
Cell Lysis and Protein Digestion: Lyse cells and digest proteins with trypsin as in Protocol 1.
-
Immuno-enrichment of di-Gly Peptides: Use an antibody specific for the K-ε-GG remnant motif to enrich for ubiquitinated peptides.
-
LC-MS/MS Analysis: Analyze the enriched peptides by LC-MS/MS.
-
Data Analysis: Identify and quantify the sites of ubiquitination and the corresponding proteins. Compare the ubiquitination profiles between the different treatment groups.
Visualizing the Mechanisms and Workflows
To better understand the processes involved, the following diagrams illustrate the signaling pathways and experimental workflows.
Caption: Mechanism of this compound-mediated β-catenin degradation.
Caption: Mechanism of xStAx-VHLL-mediated β-catenin degradation.
Caption: Global proteomics workflow for assessing degrader specificity.
Conclusion
A thorough assessment of the specificity of targeted protein degraders is critical for their development as safe and effective therapeutics. While both this compound and xStAx-VHLL offer promising avenues for the degradation of β-catenin, their distinct mechanisms of action necessitate a direct and comprehensive comparison of their off-target profiles. The proposed experimental framework, utilizing state-of-the-art quantitative proteomics, provides a robust strategy to generate the necessary data to objectively evaluate the specificity of these two classes of degraders. The results of such a study would be invaluable to researchers in the field of targeted protein degradation, guiding the selection and optimization of future drug candidates.
References
- 1. tenovapharma.com [tenovapharma.com]
- 2. sygnaturediscovery.com [sygnaturediscovery.com]
- 3. xStAx-VHLL | Active Degraders | Tocris Bioscience [tocris.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. rndsystems.com [rndsystems.com]
- 6. Direct Targeting of β-Catenin in the Wnt Signaling Pathway: Current Progress and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Glue vs PROTAC: Which is Better in Drug Design?| chemenu.com [chemenu.com]
NRX-103095: A Comparative Guide to Combination Therapies in Oncology
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of NRX-103095, a novel molecular glue that enhances the degradation of mutant β-catenin, and explores its potential in combination with other anti-cancer agents. While clinical data on this compound combinations is not yet available, this document synthesizes preclinical findings for analogous Wnt/β-catenin pathway inhibitors to project potential synergistic interactions and guide future research.
Introduction to this compound
This compound is a first-in-class small molecule that enhances the protein-protein interaction between the oncogenic transcription factor β-catenin and its E3 ligase, SCFβ-TrCP.[1][2] This potentiation of binding leads to the ubiquitylation and subsequent proteasomal degradation of mutant β-catenin.[3] The Wnt/β-catenin signaling pathway is aberrantly activated in numerous cancers, most notably in colorectal cancer, where it is a key driver of tumorigenesis.[3] By selectively targeting the degradation of pathogenic β-catenin, this compound presents a promising therapeutic strategy.[1][2]
Mechanism of Action:
This compound acts as a "molecular glue," fitting into the interface between phosphorylated β-catenin and the β-TrCP substrate-binding domain. This enhances the binding affinity, particularly for β-catenin mutants that are otherwise poorly recognized by the E3 ligase, thereby promoting their degradation.[1][2]
References
literature review of NRX-103095's effectiveness
An important clarification regarding the subject of this review is necessary. Initial searches for "NRX-103095" revealed it to be a preclinical research compound, an enhancer of the β-catenin:β-TrCP interaction, with limited publicly available data on its in vivo effectiveness or comparative studies.[1][2][3][4] Conversely, extensive clinical trial data is available for NRX-101 , a product of NRx Pharmaceuticals, which is being investigated for the treatment of severe bipolar depression with acute suicidal ideation and behavior.[5][6][7] Given the request for a comparison guide with experimental and clinical data, this review will focus on NRX-101.
Literature Review of NRX-101's Effectiveness
NRX-101 is an investigational oral fixed-dose combination of D-cycloserine (DCS), a partial agonist at the NMDA receptor, and lurasidone, an atypical antipsychotic. It has received Breakthrough Therapy Designation and a Special Protocol Assessment from the U.S. Food and Drug Administration (FDA) for the treatment of severe bipolar depression with acute suicidal ideation and behavior.[5]
Clinical Efficacy
NRX-101 has been evaluated in several clinical trials, most notably the Phase 2 STABIL-B study and a subsequent Phase 3 trial. These studies have compared the efficacy and safety of NRX-101 against lurasidone, a standard-of-care treatment.
A key finding from a recently completed clinical trial involving 91 participants with suicidal bipolar depression demonstrated that NRX-101 and lurasidone had comparable antidepressant effects, with both showing a greater than 50% response in treating depression.[6] While not statistically significant, a 33% sustained decrease in suicidality was observed favoring NRX-101.[6]
Safety Profile
A significant advantage of NRX-101 appears to be its safety profile, particularly concerning akathisia, a movement disorder characterized by a feeling of inner restlessness and a compelling need to be in constant motion. Akathisia is a known side effect of many antidepressants and is linked to an increased risk of suicide.[6]
In a head-to-head comparison with lurasidone, NRX-101 demonstrated a mean 76% reduction in symptoms of akathisia, a statistically significant finding (p=0.025).[6] The incidence of akathisia in patients treated with NRX-101 was 2%, compared to 11% in those treated with lurasidone.[6] Based on these safety findings, NRx Pharmaceuticals plans to seek accelerated approval for NRX-101.[6][8]
Comparison with Alternatives
The primary comparators for NRX-101 in clinical trials have been lurasidone and, in the context of rapid-acting antidepressants for suicidal ideation, ketamine.
| Parameter | NRX-101 | Lurasidone | Ketamine (IV) |
| Antidepressant Efficacy | Comparable to lurasidone (>50% response)[6] | Standard of care, effective in treating bipolar depression[6] | Rapid and significant reduction in depression scores |
| Anti-suicidality Efficacy | 33% sustained decrease (not statistically significant)[6] | Less effective than NRX-101 in sustained reduction of suicidality[6] | Statistically significant improvement in suicidal ideation within 24 hours[9] |
| Key Safety Finding | 76% mean reduction in akathisia symptoms vs. lurasidone[6] | Higher incidence of akathisia (11%)[6] | Psychotomimetic side effects, potential for abuse |
| Administration | Oral | Oral | Intravenous infusion |
Experimental Protocols
Phase 3 Clinical Trial of NRX-101 in Severe Bipolar Depression with Acute Suicidal Ideation and Behavior (SBD-ASIB)
-
Objective: To evaluate the efficacy and safety of NRX-101 compared to lurasidone in patients with SBD-ASIB.
-
Design: A multicenter, randomized, double-blind, active-controlled clinical trial.
-
Participants: 91 individuals diagnosed with severe bipolar depression and exhibiting acute suicidal ideation and behavior.[6]
-
Intervention: Participants were randomized to receive either NRX-101 or lurasidone.
-
Primary Endpoints:
-
Change from baseline in depression severity scores (e.g., Montgomery-Åsberg Depression Rating Scale - MADRS).
-
Change from baseline in suicidality scores (e.g., Columbia-Suicide Severity Rating Scale - C-SSRS).
-
-
Key Safety Endpoint: Incidence and severity of akathisia, measured using a standardized rating scale.[6]
-
Compliance Monitoring: Electronic compliance monitoring was utilized to enhance adherence to the treatment regimen.[5]
Signaling Pathways and Experimental Workflow
Proposed Mechanism of Action of NRX-101
The therapeutic effect of NRX-101 is believed to be mediated through the modulation of the N-methyl-D-aspartate (NMDA) receptor by its D-cycloserine component. This is thought to restore synaptic plasticity and alleviate depressive symptoms. The lurasidone component acts as a serotonin and dopamine receptor antagonist, contributing to the overall antidepressant and mood-stabilizing effects.
Caption: Proposed mechanism of NRX-101 in bipolar depression.
Clinical Trial Workflow
The following diagram illustrates a typical workflow for the clinical trials of NRX-101.
Caption: A simplified workflow for a randomized controlled trial of NRX-101.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. tenovapharma.com [tenovapharma.com]
- 3. This compound – DLA PHARMACEUTICALS [dlapharmaceuticals.com]
- 4. This compound|COA [dcchemicals.com]
- 5. NRx Pharmaceuticals Initiates Phase 3 Trial Treating Patients with Bipolar Depression with Acute Suicidality - First Clinical Site Contracted [prnewswire.com]
- 6. NRx Pharmaceuticals (Nasdaq:NRXP) Announces Final Clinical Trial Results: Superior Safety Combined with Similar Efficacy in the Trial of NRX-101 Compared to Lurasidone in Suicidal Bipolar Depression [prnewswire.com]
- 7. NRx Pharmaceuticals - We Bring Hope to Life [nrxpharma.com]
- 8. Final Clinical Trial Results Show Superior Safety and Efficacy for NRX-101; Plans to Seek Accelerated Approval for Bipolar Depression and Schizophrenia: NRx Pharmaceuticals, Inc. (Nasdaq: NRXP) [barchart.com]
- 9. sec.gov [sec.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for NRX-103095
For researchers and scientists in the dynamic field of drug development, adherence to stringent safety protocols is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of NRX-103095, a compound identified as an enhancer of the interaction between β-catenin and its E3 ligase, SCFβ-TrCP.[1][2] By ensuring proper handling and disposal, laboratories can maintain a safe environment and mitigate risks.
Key Safety and Hazard Information
This compound presents specific hazards that necessitate careful handling and disposal. According to its Material Safety Data Sheet (MSDS), the compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[3] All personnel must be familiar with the following precautionary statements before handling or disposing of this substance:
-
P264: Wash skin thoroughly after handling.[3]
-
P270: Do not eat, drink or smoke when using this product.[3]
-
P273: Avoid release to the environment.[3]
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[3]
-
P330: Rinse mouth.[3]
-
P391: Collect spillage.[3]
-
P501: Dispose of contents/container to an approved waste disposal plant.[3]
Chemical and Physical Properties
A clear understanding of the chemical and physical properties of this compound is crucial for its safe handling and disposal.
| Property | Value |
| Molecular Formula | C22H16Cl2F3N3O3S[3][4] |
| Molecular Weight | 530.35 g/mol [3] |
| Appearance | White solid[2] |
| Purity | >95%[2] |
| Solubility | Soluble in DMSO and DMF[2] |
| Storage Conditions | Store at -20°C as a powder or -80°C in solvent.[3] |
Experimental Protocol: Disposal of this compound
The following step-by-step protocol outlines the mandatory procedure for the safe disposal of this compound and its containers. This protocol is designed to minimize exposure and prevent environmental contamination.
1. Personal Protective Equipment (PPE) and Engineering Controls:
- Ensure adequate ventilation in the work area. An operational chemical fume hood is required.
- Wear appropriate PPE:
- Safety goggles with side-shields.[3]
- Chemical-resistant gloves (e.g., nitrile).[3]
- An impervious lab coat or clothing.[3]
- A suitable respirator if dust or aerosols may be generated.[3]
- An accessible safety shower and eye wash station must be available.[3]
2. Waste Segregation and Collection:
- All solid waste contaminated with this compound (e.g., weighing papers, contaminated tips, vials) must be collected in a designated, clearly labeled hazardous waste container.
- Solutions containing this compound must be collected in a separate, sealed, and clearly labeled hazardous waste container for liquid chemical waste.
- Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
3. Decontamination of Work Surfaces:
- Thoroughly decontaminate all work surfaces (e.g., benchtops, fume hood sash) after handling this compound.
- Use a suitable solvent (e.g., 70% ethanol) followed by a soap and water wash, ensuring all cleaning materials are disposed of as hazardous waste.
4. Final Disposal:
- All waste containing this compound must be disposed of through an approved waste disposal plant.[3]
- Contact your institution's EHS office to arrange for the collection and disposal of the hazardous waste. Do not attempt to dispose of this chemical down the drain or in regular trash.
Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Handling Protocols for NRX-103095
Disclaimer: As of the current date, specific safety and handling data for the compound designated NRX-103095 is not publicly available. The following guidelines are based on established best practices for handling novel or uncharacterized chemical compounds of potential hazard in a laboratory setting. These protocols are intended to provide a robust framework for ensuring personnel safety and minimizing environmental impact. A comprehensive, substance-specific risk assessment should be conducted as soon as toxicological and physicochemical data for this compound become available.
This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to support researchers, scientists, and drug development professionals in the safe handling of this compound.
Personal Protective Equipment (PPE)
Appropriate PPE is critical to mitigate potential exposure to this compound through inhalation, ingestion, or skin contact. The following table summarizes the recommended PPE for various laboratory activities involving this compound. All protective equipment should be of safe design and construction for the work being performed.[1]
| Activity | Recommended Personal Protective Equipment (PPE) |
| Receiving and Unpacking | - Nitrile gloves- Safety glasses |
| Storage and Inventory | - Nitrile gloves- Lab coat |
| Weighing and Aliquoting (in a certified chemical fume hood) | - Double-gloving with nitrile gloves- Disposable gown- N95 respirator or higher- Chemical splash goggles or face shield |
| In Vitro / In Vivo Administration | - Double-gloving with nitrile gloves- Disposable gown- N95 respirator or higher- Chemical splash goggles and face shield |
| Waste Disposal | - Heavy-duty nitrile gloves- Disposable gown- N95 respirator- Chemical splash goggles |
Operational Plan: Step-by-Step Handling Procedures
1. Receiving and Storage:
-
Upon receipt, inspect the shipment for any signs of damage or leakage. If the container is compromised, implement spill response procedures immediately.
-
Store this compound in a designated, well-ventilated, and restricted-access area.
-
The storage container should be clearly labeled with the compound name, date received, and any known hazard warnings.
2. Preparation and Handling (to be conducted in a certified chemical fume hood):
-
Before handling, ensure the fume hood is functioning correctly.
-
Wear the appropriate PPE as outlined in the table above.
-
When weighing or transferring the compound, use a plastic-backed absorbent pad to contain any potential spills.
-
Handle all solutions containing this compound with care to prevent aerosolization.
3. Spill Response:
-
In the event of a spill, evacuate the immediate area and alert colleagues.
-
Follow the established spill response workflow.
-
Use a spill kit containing appropriate absorbent materials and neutralizing agents (if applicable).
-
All materials used for spill cleanup should be disposed of as hazardous waste.
4. Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with soap and lukewarm water for at least 15 minutes.[2] Hot water should be avoided as it can increase skin absorption.[2]
-
Eye Contact: Flush the eyes with copious amounts of water or an isotonic eyewash solution for at least 15 minutes.[2]
-
Seek immediate medical attention after any exposure.
Disposal Plan
All waste generated from the handling of this compound must be treated as hazardous waste.
-
Solid Waste: Contaminated gloves, gowns, absorbent pads, and other disposable materials should be placed in a clearly labeled hazardous waste container.[2]
-
Liquid Waste: All solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Sharps: Needles and syringes used for administering this compound must be placed directly into a sharps container without being crushed, clipped, or capped.[2]
-
Follow all institutional and local regulations for the disposal of hazardous chemical waste.
Experimental Workflow and Safety Checkpoints
The following diagram illustrates a typical workflow for handling this compound, with integrated safety checkpoints.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
